1-Palmitoyl-3-lauroyl-rac-glycerol
説明
特性
IUPAC Name |
(3-dodecanoyloxy-2-hydroxypropyl) hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H60O5/c1-3-5-7-9-11-13-14-15-16-18-20-22-24-26-31(34)36-28-29(32)27-35-30(33)25-23-21-19-17-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANMFMOMCREFAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H60O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 1-Palmitoyl-3-lauroyl-rac-glycerol: Structure, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Palmitoyl-3-lauroyl-rac-glycerol is a diacylglycerol (DAG) composed of a glycerol (B35011) backbone with palmitic acid at the sn-1 position and lauric acid at the sn-3 position.[1] As a member of the diacylglycerol family, it is a crucial intermediate in lipid metabolism and a significant second messenger in cellular signaling pathways. This technical guide provides an in-depth overview of the structure, nomenclature, physicochemical properties, synthesis, and biological role of this compound, with a focus on its involvement in signal transduction. Detailed experimental protocols for its synthesis and analysis are also presented to aid researchers in their scientific endeavors.
Nomenclature and Structure
This compound is a specific diacylglycerol with a racemic mixture at the stereogenic center of the glycerol backbone.
-
Systematic Name: (3-hexadecanoyloxy-2-hydroxypropyl) dodecanoate
-
Synonyms: 1-Palmitin-3-Laurin, TG(16:0/0:0/12:0)[2]
-
CAS Number: 51604-53-6[2]
The structure consists of a central glycerol molecule esterified with palmitic acid (a 16-carbon saturated fatty acid) at the C-1 position and lauric acid (a 12-carbon saturated fatty acid) at the C-3 position. The hydroxyl group at the C-2 position is unesterified.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₆₀O₅ | [2] |
| Molecular Weight | 512.8 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | DMF: 20 mg/mL, DMSO: 30 mg/mL, Ethanol: 0.25 mg/mL, PBS (pH 7.2): 0.7 mg/mL | [2] |
| Storage Temperature | -20°C | [2] |
Experimental Protocols
Enzymatic Synthesis of 1,3-Diacylglycerols
This protocol describes a general method for the enzymatic synthesis of 1,3-diacylglycerols, which can be adapted for this compound. The synthesis involves the direct esterification of glycerol with the corresponding fatty acids using a lipase (B570770).[3]
Materials:
-
Glycerol
-
Palmitic Acid
-
Lauric Acid
-
Immobilized lipase (e.g., Lipozyme RM IM or Novozym 435)
-
n-hexane (optional, for solvent-based reaction)
-
Reaction vessel with temperature control and vacuum capabilities
Procedure:
-
Reactant Preparation: In a reaction vessel, combine glycerol, palmitic acid, and lauric acid in a desired molar ratio (e.g., 1:1:1).
-
Enzyme Addition: Add the immobilized lipase to the reactant mixture. The amount of enzyme is typically 5-10% by weight of the total reactants.
-
Reaction Conditions:
-
Solvent-free system: Heat the mixture to a temperature above the melting points of the fatty acids (e.g., 60-70°C) to ensure a liquid state. Apply a vacuum to remove water produced during the esterification, which drives the reaction towards product formation.
-
Solvent-based system: Dissolve the fatty acids in a suitable organic solvent like n-hexane before adding glycerol and the enzyme. The reaction is then carried out at a controlled temperature (e.g., 50-60°C).
-
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the composition using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Enzyme Removal: Once the reaction has reached the desired conversion, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can be washed and potentially reused.
-
Purification: The crude product will contain a mixture of mono-, di-, and triglycerides, as well as unreacted starting materials. Purify the this compound using techniques such as crystallization from a suitable solvent (e.g., acetone (B3395972) or hexane) at low temperatures or by column chromatography on silica (B1680970) gel.
Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of diacylglycerols by HPLC.
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase:
-
A gradient of n-hexane and isopropanol (B130326) or a similar solvent system is typically used. For example, a starting mobile phase of 98:2 (v/v) n-hexane:isopropanol, with a gradient to increase the polarity.
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.
-
Injection: Inject the sample onto the HPLC column.
-
Separation: Elute the components using the defined mobile phase gradient. Diacylglycerols will separate based on their polarity.
-
Detection: Detect the eluted compounds using a UV detector (if the fatty acids have chromophores) or an ELSD for universal detection of non-volatile compounds.
-
Quantification: Quantify the amount of this compound by comparing its peak area to that of a known standard.
Biological Significance and Signaling Pathway
Diacylglycerols, including this compound, are pivotal second messengers in a variety of cellular signaling pathways. One of the most well-characterized roles of DAG is the activation of Protein Kinase C (PKC).
Diacylglycerol-Protein Kinase C (PKC) Signaling Pathway
The activation of various cell surface receptors, such as G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
While IP₃ diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, leading to the release of calcium (Ca²⁺), DAG remains in the plasma membrane. The increase in intracellular Ca²⁺ concentration, along with the presence of DAG, recruits and activates members of the PKC family of serine/threonine kinases. Activated PKC then phosphorylates a wide range of downstream target proteins, leading to the regulation of numerous cellular processes, including cell growth, differentiation, apoptosis, and immune responses.[1]
Caption: Generalized Diacylglycerol (DAG) signaling pathway leading to the activation of Protein Kinase C (PKC).
Conclusion
This compound serves as a valuable model for studying the synthesis, analysis, and biological functions of diacylglycerols. Its role as a second messenger in the PKC signaling pathway highlights its importance in cellular regulation. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the specific properties and potential applications of this and other diacylglycerols in various scientific and biomedical fields. Further research is warranted to elucidate any unique biological activities that may be specific to the particular fatty acid composition of this compound.
References
- 1. 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) reduces hepatic injury in concanavalin A-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
"1-Palmitoyl-3-lauroyl-rac-glycerol" chemical properties and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, relevant experimental protocols, and biological significance of 1-Palmitoyl-3-lauroyl-rac-glycerol (CAS Number: 51604-53-6). This diacylglycerol, containing palmitic and lauric acid residues, is a subject of interest in lipid research and drug development due to the crucial role of diacylglycerols as signaling molecules.
Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 51604-53-6 | [1] |
| Molecular Formula | C₃₁H₆₀O₅ | [1] |
| Molecular Weight | 512.8 g/mol | [1] |
| Formal Name | hexadecanoic acid, 2-hydroxy-3-[(1-oxododecyl)oxy]propyl ester | [1] |
| Synonyms | 1-Palmitin-3-Laurin, TG(16:0/0:0/12:0) | [1] |
| Melting Point | Undetermined | |
| Boiling Point | Undetermined | |
| Density | Not available | |
| Solubility | DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Experimental Protocols
Detailed experimental protocols for the specific synthesis and analysis of this compound are not extensively published. However, general methodologies for the preparation and characterization of diacylglycerols are well-established and can be adapted.
General Protocol for Diacylglycerol Analysis via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the analysis of diacylglycerol content in a sample, adapted from methodologies used for lipid analysis.
-
Sample Preparation:
-
Lipid extraction from the sample matrix is performed using a suitable solvent system, such as a chloroform/methanol mixture.
-
The extracted lipid fraction is dried under a stream of nitrogen and then redissolved in the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is typically used for separating different acylglycerol species.
-
Mobile Phase: A gradient of solvents, such as n-hexane, isopropanol, and methanol, can be employed to achieve separation.
-
Flow Rate: A constant flow rate is maintained, for example, 25.0 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 30.0 °C.
-
Injection Volume: A specific volume of the prepared sample, such as 10.0 μL, is injected.
-
Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used for detection and quantification of the diacylglycerol species.
-
-
Data Analysis:
-
The retention times and peak areas of the sample are compared to those of known diacylglycerol standards for identification and quantification.
-
A generalized workflow for this analytical process is depicted in the diagram below.
Biological Significance and Signaling Pathways
This compound is a diacylglycerol (DAG). In cellular biology, DAGs are critical second messengers that play a pivotal role in signal transduction.
General Diacylglycerol (DAG) Signaling Pathway
The canonical signaling pathway involving DAG begins with the hydrolysis of membrane phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP₂), by phospholipase C (PLC). This reaction generates two second messengers: inositol (B14025) trisphosphate (IP₃) and DAG. While IP₃ diffuses into the cytoplasm to trigger the release of calcium from intracellular stores, DAG remains in the plasma membrane.
At the membrane, DAG activates members of the Protein Kinase C (PKC) family. The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that relieves autoinhibition and activates the kinase. Activated PKC then phosphorylates a wide array of downstream target proteins, thereby modulating numerous cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.
References
A Technical Guide to 1-Palmitoyl-3-lauroyl-rac-glycerol: Synonyms, Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Palmitoyl-3-lauroyl-rac-glycerol, a diacylglycerol with significant applications in various scientific fields. This document covers its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in cellular signaling.
Synonyms and Alternative Names
This compound is known by several names in scientific literature and commercial catalogs. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.
-
Common Synonyms:
-
Systematic and Formal Names:
-
Hexadecanoic acid, 2-hydroxy-3-[(1-oxododecyl)oxy]propyl ester[1]
-
1-Hexadecanoyl-3-dodecanoyl-rac-glycerol
-
-
General Chemical Classifications:
-
Diacylglycerol (DAG)
-
1,3-Diacylglycerol
-
Glyceride
-
Physicochemical and Quantitative Data
The following tables summarize the key physicochemical properties of this compound, providing essential data for experimental design and formulation.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 51604-53-6 | [1] |
| Molecular Formula | C₃₁H₆₀O₅ | [1] |
| Molecular Weight | 512.8 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥98% (commercially available) | [1] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| DMF | 20 mg/mL | [1] |
| DMSO | 30 mg/mL | [1] |
| Ethanol | 0.25 mg/mL | [1] |
| PBS (pH 7.2) | 0.7 mg/mL | [1] |
Table 3: Spectroscopic and Chromatographic Data (Representative)
| Technique | Parameter | Value |
| ¹H-NMR (CDCl₃) | δ (ppm) | ~5.1 (m, 1H, -CH-OH), ~4.2 (m, 4H, -CH₂-O-CO-), ~2.3 (t, 4H, -CO-CH₂-), ~1.6 (m, 4H, -CO-CH₂-CH₂-), ~1.2-1.4 (br s, 40H, -(CH₂)n-), ~0.9 (t, 6H, -CH₃) |
| ¹³C-NMR (CDCl₃) | δ (ppm) | ~173-174 (C=O), ~68-70 (-CH-OH), ~63-65 (-CH₂-O-CO-), ~34 (-CO-CH₂-), ~22-32 (-(CH₂)n-), ~14 (-CH₃) |
| HPLC (RP) | Elution Profile | Dependent on column and mobile phase; elutes based on hydrophobicity. |
| GC-MS | Fragmentation | Characteristic fragments corresponding to the loss of fatty acyl chains. |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound (Generalized Enzymatic Protocol)
Principle: This method employs a two-step enzymatic esterification. First, glycerol (B35011) is esterified with one fatty acid to produce a monoacylglycerol. In the second step, the monoacylglycerol is esterified with the second fatty acid. Alternatively, a one-pot reaction with a specific molar ratio of fatty acids can be performed, followed by purification. This protocol outlines a one-pot approach.
Materials:
-
Glycerol (anhydrous)
-
Palmitic acid
-
Lauric acid
-
Immobilized sn-1,3 specific lipase (B570770) (e.g., Lipozyme RM IM)
-
Molecular sieves (3Å, activated)
-
n-hexane (or other suitable organic solvent, for solvent-based reaction)
-
Reaction vessel with temperature control and magnetic stirring
-
Vacuum pump (for solvent-free system)
Procedure (Solvent-Free System):
-
Reactant Preparation: In a clean, dry reaction vessel, combine glycerol, palmitic acid, and lauric acid in a 1:1:1 molar ratio.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme load is 5-10% (w/w) of the total reactants.
-
Reaction Conditions: Heat the mixture to a temperature that allows for a liquid state and is optimal for the lipase activity (typically 50-70°C). Apply a vacuum to the system to remove water produced during the esterification, which drives the reaction towards product formation.
-
Reaction Monitoring: Stir the reaction mixture continuously. Monitor the progress of the reaction by periodically taking small aliquots and analyzing the composition by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Reaction Termination: Once the desired conversion is achieved (typically after several hours), stop the reaction by filtering off the immobilized lipase. The lipase can be washed with a solvent and potentially reused.
-
Purification: The crude product will be a mixture of mono-, di-, and triglycerides, along with unreacted starting materials. Purify the this compound using column chromatography on silica (B1680970) gel or by molecular distillation.
Purification by Column Chromatography
Materials:
-
Silica gel (60-120 mesh)
-
n-Hexane
-
Diethyl ether
-
Glass chromatography column
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of n-hexane and load it onto the column.
-
Elution: Elute the column with a gradient of increasing diethyl ether in n-hexane.
-
Triglycerides will elute first with a low polarity mobile phase (e.g., 98:2 n-hexane:diethyl ether).
-
Diacylglycerols will elute at a higher polarity (e.g., 90:10 to 80:20 n-hexane:diethyl ether).
-
Monoacylglycerols and free fatty acids will elute at even higher polarities.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the desired 1,3-diacylglycerol. Combine the pure fractions and evaporate the solvent under reduced pressure.
Analytical Methods
Principle: Reversed-phase HPLC separates diacylglycerol isomers based on their hydrophobicity.
Instrumentation and Conditions:
-
HPLC System: With a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326) is commonly used. For example, a linear gradient from 100% acetonitrile to 100% isopropanol over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 205 nm or ELSD.
Sample Preparation: Dissolve the sample in the initial mobile phase or a suitable solvent like chloroform (B151607)/methanol.
Principle: GC separates the diacylglycerol (often after derivatization) based on its volatility, and MS provides structural information through fragmentation patterns.
Instrumentation and Conditions:
-
GC-MS System: With a suitable capillary column (e.g., DB-5ms).
-
Derivatization: Silylation of the free hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often required to increase volatility.
-
Injection: Splitless injection at an appropriate temperature (e.g., 280°C).
-
Oven Program: A temperature gradient is used, for example, starting at 150°C, holding for 1 minute, then ramping to 320°C at 10°C/min, and holding for 10 minutes.
-
Carrier Gas: Helium.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-700.
Sample Preparation: Derivatize a known amount of the sample with the silylating agent according to standard protocols.
Principle: ¹H and ¹³C NMR provide detailed structural information about the molecule, confirming the identity and purity.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Analysis:
-
¹H NMR: Provides information on the protons in the molecule. The chemical shifts and splitting patterns of the glycerol backbone protons can distinguish between 1,2- and 1,3-isomers.
-
¹³C NMR: Provides information on the carbon skeleton. The chemical shifts of the carbonyl carbons and the glycerol carbons are diagnostic for the structure.
-
Signaling Pathway and Experimental Workflows
1,3-Diacylglycerols are important signaling molecules. While specific signaling pathways for this compound are not extensively characterized, it is understood to participate in the general diacylglycerol signaling cascade.
General Diacylglycerol Signaling Pathway
Diacylglycerols are key second messengers that are typically generated at the cell membrane in response to extracellular signals. A primary pathway for DAG production is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). The resulting DAG activates various downstream effector proteins, most notably Protein Kinase C (PKC).
Caption: General Diacylglycerol (DAG) Signaling Pathway.
Experimental Workflow for Studying DAG-Mediated Signaling
The following diagram illustrates a typical workflow for investigating the effects of this compound on a cellular process.
Caption: Workflow for investigating the cellular effects of a specific DAG.
References
"1-Palmitoyl-3-lauroyl-rac-glycerol" physical state and appearance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-3-lauroyl-rac-glycerol is a specific diacylglycerol (DAG) molecule, a class of glycerolipids where two of the hydroxyl groups of glycerol (B35011) are esterified with fatty acids. In this particular molecule, palmitic acid (a 16-carbon saturated fatty acid) is attached at the sn-1 position, and lauric acid (a 12-carbon saturated fatty acid) is at the sn-3 position of the glycerol backbone. The "rac-" prefix indicates a racemic mixture of the two possible stereoisomers. As a diacylglycerol, it plays a significant role in various biological processes, including acting as a second messenger in signal transduction pathways and serving as a precursor for the synthesis of other lipids. Understanding its physical and chemical properties is crucial for its application in research, particularly in studies related to lipid metabolism, cell signaling, and as a component in drug delivery systems.
Physical State and Appearance
Based on supplier documentation, this compound is supplied as a solid at ambient temperature.[1] While a specific description of its color and crystalline form is not widely available in the reviewed literature, analogous di- and triacylglycerols are typically white to off-white waxy or crystalline solids.
Quantitative Physical and Chemical Data
The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source(s) |
| Physical State | Solid | [1] |
| CAS Number | 51604-53-6 | |
| Molecular Formula | C₃₁H₆₀O₅ | [1] |
| Molecular Weight | 512.8 g/mol | [1] |
| Purity | ≥98% | [1] |
| Solubility | ||
| DMSO | ~30 mg/mL | [1] |
| DMF | ~20 mg/mL | [1] |
| Ethanol | ~0.25 mg/mL | [1] |
| PBS (pH 7.2) | ~0.7 mg/mL | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥4 years (at -20°C) | [1] |
Experimental Protocols
The quantitative data presented in this guide are typically determined using standardized analytical methods. While specific experimental protocols for this exact molecule are not detailed in the readily available literature, the following outlines the general methodologies used for determining such properties for lipid compounds.
Determination of Physical State and Appearance
-
Methodology: Visual inspection at standard ambient temperature and pressure (SATP; 25 °C and 100 kPa). The sample is observed for its form (e.g., crystalline, amorphous, waxy solid, liquid) and color against a white background.
Determination of Solubility
-
Methodology: A standard protocol involves the preparation of a saturated solution of the compound in a given solvent at a specified temperature. This can be achieved by adding an excess amount of the solid to a known volume of the solvent and allowing it to equilibrate with agitation. The resulting saturated solution is then filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) or by gravimetric analysis after solvent evaporation.
Logical Workflow for Characterization
The process of characterizing the physical properties of a synthesized lipid like this compound follows a logical progression from synthesis to detailed analysis.
References
An In-depth Technical Guide on 1-Palmitoyl-3-lauroyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties of 1-Palmitoyl-3-lauroyl-rac-glycerol, a diacylglycerol of interest in various research contexts. This document outlines its molecular characteristics and presents a generalized experimental workflow for the analysis of diacylglycerols, providing a framework for its study.
Core Molecular Data
This compound is a diacylglycerol that contains palmitic acid and lauric acid at the sn-1 and sn-3 positions, respectively[1][2][3]. The key quantitative data for this molecule are summarized below.
| Property | Value |
| Molecular Formula | C31H60O5[1][2] |
| Molecular Weight | 512.81 g/mol [1] |
| Formal Name | hexadecanoic acid, 2-hydroxy-3-[(1-oxododecyl)oxy]propyl ester[2] |
| Synonyms | 1-Palmitin-3-Laurin, TG(16:0/0:0/12:0)[2] |
Conceptual Signaling Pathway Involving Diacylglycerols
Diacylglycerols (DAGs) are critical second messengers in cellular signaling. They are typically generated at the plasma membrane from the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC). A primary function of DAG is the activation of protein kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, leading to a variety of cellular responses such as proliferation, differentiation, and apoptosis. The specific cellular outcome is highly dependent on the cellular context and the specific PKC isoforms involved.
Caption: A conceptual diagram of a diacylglycerol signaling pathway.
Experimental Protocols: A General Framework for Diacylglycerol Analysis
While specific protocols will vary based on the experimental goals, a general workflow for the extraction, separation, and analysis of diacylglycerols like this compound from a biological matrix is outlined below.
1. Lipid Extraction
A common method for extracting lipids from biological samples is the Bligh-Dyer method.
-
Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. This will separate the mixture into two phases.
-
Collection: The lower, organic phase, which contains the lipids, is carefully collected.
-
Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
2. Separation of Lipid Classes
The total lipid extract can be fractionated to isolate the diacylglycerol class using solid-phase extraction (SPE).
-
Column Equilibration: An aminopropyl-bonded silica (B1680970) SPE cartridge is equilibrated with a non-polar solvent like hexane.
-
Sample Loading: The dried lipid extract is redissolved in a small volume of chloroform and loaded onto the SPE cartridge.
-
Elution:
-
Neutral lipids are eluted with a mixture of chloroform and 2-propanol (2:1, v/v).
-
Free fatty acids are eluted with diethyl ether containing 2% acetic acid.
-
Diacylglycerols and other lipid classes are then eluted with solvents of increasing polarity, such as acetone (B3395972) and methanol.
-
3. Analysis by Mass Spectrometry
The isolated diacylglycerol fraction can be analyzed by mass spectrometry (MS), often coupled with liquid chromatography (LC) for further separation.
-
Chromatography: The sample is injected into a reverse-phase LC system to separate the different diacylglycerol species.
-
Ionization: The eluted lipids are ionized using an appropriate method, such as electrospray ionization (ESI).
-
Mass Analysis: The mass-to-charge ratio of the ions is measured. The specific mass of this compound can be targeted for identification and quantification.
-
Tandem MS (MS/MS): For structural confirmation, precursor ions corresponding to the mass of this compound can be fragmented to produce a characteristic product ion spectrum, confirming the identity of the fatty acid constituents.
Caption: A generalized workflow for the analysis of diacylglycerols.
References
A Technical Guide to the Solubility of 1-Palmitoyl-3-lauroyl-rac-glycerol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-Palmitoyl-3-lauroyl-rac-glycerol, a diacylglycerol, in various organic solvents. Understanding the solubility of this lipid is crucial for a wide range of applications, including its use in the formulation of pharmaceuticals, cosmetics, and as a standard in lipid research. This document presents quantitative solubility data, details common experimental protocols for solubility determination, and provides a visual workflow for assessing lipid solubility.
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents and an aqueous buffer. The following table summarizes the available quantitative data for easy comparison.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 20 mg/mL[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL[1] |
| Ethanol | 0.25 mg/mL[1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.7 mg/mL[1] |
Experimental Protocols for Determining Lipid Solubility
The determination of lipid solubility in organic solvents is a fundamental experimental procedure. While the specific protocols for generating the data above are not detailed in the immediate literature, the following established methods are widely used in the field for such assessments.
Equilibrium Solubility Method (Shake-Flask Method)
This is a conventional and widely used method for determining the saturation solubility of a compound in a solvent.
Methodology:
-
An excess amount of the lipid (solute) is added to a known volume of the organic solvent in a sealed container, typically a glass vial or flask.
-
The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. A shaker or rotator is commonly used for this purpose.
-
After the equilibration period, the suspension is allowed to stand, or it is centrifuged to separate the undissolved solid from the saturated solution.
-
A known volume of the clear supernatant is carefully removed.
-
The concentration of the dissolved lipid in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or a gravimetric method after solvent evaporation.[2]
Hot-Stage Microscopy (HSM)
Hot-stage microscopy is a visual method particularly useful for determining the solubility of a solid lipid in a molten state or in another solid or semi-solid excipient at elevated temperatures.[3][4]
Methodology:
-
A physical mixture of the lipid and the solvent (if solid at room temperature) is prepared at a known concentration.
-
A small amount of the mixture is placed on a microscope slide and covered with a coverslip.[3]
-
The slide is heated on a hot stage at a controlled rate.[3]
-
The sample is observed under a polarized light microscope as the temperature increases.
-
The temperature at which the last of the solid lipid crystals dissolves is recorded as the saturation temperature for that specific concentration. By repeating this process with different concentrations, a solubility curve can be constructed.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermal analysis technique that can be used to determine the solubility of a crystalline compound in a solid or semi-solid matrix.[3][4]
Methodology:
-
A series of physical mixtures of the lipid and the solid solvent are prepared at different known concentrations.
-
A small, accurately weighed amount of each mixture is sealed in a DSC pan.
-
The samples are heated at a constant rate in the DSC instrument.[3]
-
The instrument measures the heat flow into the sample as a function of temperature. The melting endotherm of the solvent is recorded.
-
As the concentration of the dissolved lipid increases, the melting enthalpy of the solvent decreases. A plot of the melting enthalpy versus the lipid concentration is created. The point at which the trend breaks indicates the saturation solubility.[4]
Logical Workflow for Lipid Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a lipid, such as this compound, in an organic solvent.
Caption: A workflow for determining the solubility of a lipid in organic solvents.
References
In-Depth Technical Guide to the Stability and Storage of 1-Palmitoyl-3-lauroyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Palmitoyl-3-lauroyl-rac-glycerol (1-Pal-3-Lau-rac-Gly). A thorough understanding of the physicochemical stability of this mixed-chain diacylglycerol is critical for its effective use in research, as a pharmaceutical excipient, or as a bioactive compound. This document outlines the key factors influencing its stability, potential degradation pathways, and methodologies for its analysis.
Overview of this compound
This compound is a diacylglycerol featuring a palmitic acid moiety at the sn-1 position and a lauric acid moiety at the sn-3 position of the glycerol (B35011) backbone. As a diacylglycerol, it plays a role in various metabolic and signaling pathways. Its stability is a crucial parameter that can affect its biological activity and formulation performance.
Recommended Storage Conditions and Stability
Proper storage is paramount to ensure the long-term stability and integrity of this compound. The following conditions are recommended based on supplier information and general knowledge of lipid stability.
| Parameter | Recommendation | Stability Period |
| Physical Form | Solid | ≥ 4 years[1] |
| Temperature | -20°C[1] | |
| Atmosphere | Inert gas (e.g., argon, nitrogen) is advisable for long-term storage to minimize oxidation. | |
| Aqueous Solutions | Not recommended for storage for more than one day.[1] | < 24 hours[1] |
Note: The provided stability data is for the solid material. Once dissolved in a solvent or formulated into a dispersion, the stability profile may change significantly.
Key Degradation Pathways
The primary degradation pathways for this compound are acyl migration and hydrolysis. Oxidative degradation is also a consideration, particularly if the storage conditions are not ideal.
Acyl Migration
Acyl migration is a significant non-hydrolytic degradation pathway for 1,3-diacylglycerols. It involves the intramolecular transfer of an acyl group from the sn-1 or sn-3 position to the sn-2 position, resulting in the formation of the more thermodynamically stable 1,2- and 2,3-diacylglycerol isomers. This isomerization can alter the biological activity and physicochemical properties of the compound. The rate of acyl migration is influenced by temperature, with higher temperatures accelerating the process.
References
The Divergent World of Diacylglycerols: A Technical Guide to the Biological Roles of 1,3-Diacylglycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerols (DAGs) are a class of glycerolipids that play pivotal roles in cellular physiology, acting as key intermediates in lipid metabolism and as critical second messengers in signal transduction.[1][2] Structurally, DAGs consist of a glycerol (B35011) backbone with two fatty acid chains esterified to its hydroxyl groups. The specific positioning of these fatty acid chains gives rise to distinct regioisomers, primarily sn-1,2-diacylglycerol and sn-1,3-diacylglycerol, each with unique biochemical properties and cellular functions.[1][3] While the role of 1,2-DAG as a canonical activator of Protein Kinase C (PKC) and a central player in signal transduction is well-established, the biological significance of 1,3-DAG has traditionally been viewed as that of a simple metabolic intermediate.[3][4] However, emerging research indicates that 1,3-DAG may have distinct biological effects, particularly in the context of metabolic diseases. This technical guide provides an in-depth exploration of the biological role of 1,3-diacylglycerols in cells, contrasting its functions with its more famous 1,2-isomer, and details the experimental methodologies used to study these multifaceted molecules.
Synthesis and Metabolism of 1,3-Diacylglycerol
The cellular pools of 1,2-DAG and 1,3-DAG are generated and consumed through distinct metabolic pathways.
1,2-Diacylglycerol Synthesis:
-
Phospholipid Hydrolysis: The most well-known pathway for generating signaling 1,2-DAG is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) at the plasma membrane.[2][3] This reaction also produces inositol (B14025) 1,4,5-trisphosphate (IP3), another important second messenger.[2]
-
De Novo Synthesis: 1,2-DAG is a key intermediate in the de novo synthesis of triacylglycerols (TAGs) and phospholipids (B1166683).[1][5] This pathway, known as the Kennedy pathway, involves the sequential acylation of glycerol-3-phosphate to form phosphatidic acid (PA), which is then dephosphorylated by phosphatidic acid phosphatase (PAP) to yield 1,2-DAG.[2][5][6]
1,3-Diacylglycerol Synthesis:
-
Triacylglycerol Hydrolysis: 1,3-DAG is primarily formed as an intermediate during the hydrolysis of TAGs by certain lipases, such as adipose triglyceride lipase (B570770) (ATGL).[2][3][7] These enzymes preferentially cleave fatty acids from the sn-1 or sn-3 positions of the glycerol backbone.[2]
-
Extracellular Formation: During the digestion of dietary fats, TAGs are hydrolyzed by lingual and gastric lipases, which also show a preference for the sn-1 and sn-3 positions, leading to the formation of 1,3-DAG.[2]
The metabolic fates of these isomers also differ. 1,2-DAG can be phosphorylated by diacylglycerol kinases (DGKs) to form phosphatidic acid, another signaling molecule, or it can be acylated by diacylglycerol acyltransferases (DGATs) to form TAG for energy storage.[1][8] 1,3-DAG is primarily considered an intermediate in the breakdown and resynthesis of TAGs.[3]
Contrasting Biological Roles: Signaling vs. Metabolism
The distinct stereochemistry of 1,2-DAG and 1,3-DAG dictates their profoundly different biological roles within the cell.
The Signaling Role of 1,2-Diacylglycerol
1,2-DAG is a canonical second messenger that activates a variety of downstream effector proteins, most notably Protein Kinase C (PKC).[3][4][9] The binding of 1,2-DAG to the C1 domain of conventional and novel PKC isoforms causes their translocation to the plasma membrane and subsequent activation.[3][9] Activated PKC then phosphorylates a wide range of substrate proteins, regulating processes such as cell growth, differentiation, apoptosis, and inflammation.[3][4]
Beyond PKC, 1,2-DAG also activates other signaling proteins, including:
-
Ras Guanyl-Releasing Proteins (RasGRPs): These are guanine (B1146940) nucleotide exchange factors for Ras and Rap small G proteins.[4][10]
-
Chimaerins: These are Rac-GTPase activating proteins.[4][10]
-
Munc13: These proteins are involved in vesicle priming in neurotransmitter release.[4][10][11]
-
Protein Kinase D (PKD): A family of serine/threonine kinases.[4][10]
The Metabolic Role of 1,3-Diacylglycerol
In stark contrast to its 1,2-isomer, 1,3-diacylglycerol is not a physiological activator of PKC.[3] Its primary role is considered to be that of a metabolic intermediate in the synthesis and catabolism of triacylglycerols.[1][3] Due to its inability to activate PKC, 1,3-DAG does not participate in the same signal transduction pathways as 1,2-DAG.[3]
However, studies on dietary 1,3-DAG suggest it may have systemic biological effects. In animal models, diets enriched with 1,3-DAG have been shown to protect against high-fat diet-induced obesity and insulin (B600854) resistance.[12] These effects are thought to be mediated by changes in gene expression, including the suppression of gluconeogenesis in the liver and the stimulation of fat oxidation in skeletal muscle.[12] These findings suggest that while 1,3-DAG may not act as a direct intracellular second messenger in the same way as 1,2-DAG, it can influence cellular metabolism and signaling on a broader, systemic level.
Data Presentation
Table 1: Key Differences Between 1,2-Diacylglycerol and 1,3-Diacylglycerol
| Feature | sn-1,2-Diacylglycerol | sn-1,3-Diacylglycerol |
| Primary Role | Second Messenger, Metabolic Intermediate | Metabolic Intermediate |
| Activation of PKC | Yes[3][4] | No[3] |
| Primary Synthesis Pathway | Hydrolysis of PIP2 by PLC, De novo synthesis[2][3] | Hydrolysis of TAGs by lipases[2][3] |
| Key Downstream Effectors | PKC, RasGRPs, Chimaerins, Munc13, PKD[4][10] | Primarily enzymes of TAG metabolism |
| Cellular Localization of Signaling | Primarily Plasma Membrane[2] | Not applicable in the same context |
Table 2: Quantitative Data on Diacylglycerol Levels in Disease Models
| Model | Tissue | Condition | Fold Change in Total DAG | Reference |
| ob/ob mice (4 months) | Liver | Insulin-resistant state | 16-fold increase | [13] |
| ob/ob mice (3 months) | Liver | Normal insulin | 5-fold increase | [13] |
Note: The available literature is scarce on quantitative data for the direct interaction of 1,3-DAG with signaling proteins due to its established role as being biologically inactive in this context.[3]
Experimental Protocols
Extraction and Quantification of Diacylglycerol Isomers from Biological Samples
This protocol is a composite of methodologies described in the literature for the analysis of DAG isomers.[13][14]
a. Lipid Extraction (Modified Bligh and Dyer Method)
-
Homogenize pulverized and weighed tissue samples (e.g., 20 mg) in a homogenization buffer (e.g., 0.25 M sucrose, 20 mM KCl, 50 mM Tris, 0.5 mM EDTA, pH 7.4).[14]
-
Add a known amount of an internal standard (e.g., 1,3-dipentadecanoyl-sn-glycerol) for quantification.[14]
-
Add an extraction mixture of isopropanol:water:ethyl acetate (B1210297) (35:5:60; v:v:v) to the homogenate.[14]
-
Vortex, sonicate, and centrifuge the samples to separate the phases.[14]
-
Collect the organic (lower) phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
b. Derivatization for Isomer Separation (using N,N-dimethylglycine)
-
Re-suspend the dried lipid extract in a suitable solvent.
-
Add a solution of N,N-dimethylglycine (DMG) and a coupling agent to esterify the free hydroxyl group of the DAGs. This derivatization improves ionization efficiency and allows for the differentiation of isomers during mass spectrometry analysis.[13]
c. Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Inject the derivatized sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a reverse-phase chromatography column to separate the different DAG species based on their hydrophobicity.[1]
-
Employ electrospray ionization (ESI) to generate ions of the derivatized DAGs.
-
Use tandem mass spectrometry (MS/MS) to fragment the parent ions and generate characteristic daughter ions, which allows for the identification and quantification of individual DAG species and their isomers.[1][13]
In Vitro Protein Kinase C (PKC) Activity Assay
This assay is used to determine the ability of different DAG isomers to activate PKC.
-
Prepare a reaction mixture containing purified PKC, a fluorescently labeled PKC substrate peptide, ATP, and phospholipids (e.g., phosphatidylserine).
-
Add either sn-1,2-diacylglycerol or sn-1,3-diacylglycerol to the reaction mixture at various concentrations.
-
Incubate the mixture at 30°C to allow for the phosphorylation of the substrate.
-
Stop the reaction and measure the fluorescence of the phosphorylated substrate.
-
Compare the PKC activity in the presence of each DAG isomer to a control without DAG. A significant increase in fluorescence indicates PKC activation.
Mandatory Visualizations
Conclusion
The biological roles of diacylglycerols are more nuanced than previously appreciated, with a clear functional divergence between the 1,2- and 1,3-isomers. While 1,2-DAG is a well-characterized second messenger that plays a central role in a multitude of signaling pathways, 1,3-DAG is primarily an intermediate in lipid metabolism. However, the emerging evidence for the systemic metabolic effects of dietary 1,3-DAG opens up new avenues for research and potential therapeutic applications, particularly in the context of metabolic diseases like obesity and insulin resistance. A thorough understanding of the distinct synthesis, metabolism, and cellular functions of each DAG isomer is crucial for researchers and drug development professionals seeking to modulate these pathways for therapeutic benefit. The continued development of advanced analytical techniques will be instrumental in further elucidating the subcellular localization and specific functions of these important lipid molecules.
References
- 1. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triacylglycerol metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of diacylglycerols and ceramides in hepatic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Diacylglycerol signaling pathway | PPTX [slideshare.net]
- 11. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intramyocellular diacylglycerol concentrations and [U-13C]palmitate isotopic enrichment measured by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Role of 1-Palmitoyl-3-lauroyl-rac-glycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacylglycerols (DAGs) are pivotal intermediates in lipid metabolism, serving as both building blocks for complex lipids and as signaling molecules. The function of a diacylglycerol is critically determined by the stereochemical position of its fatty acyl chains. This technical guide focuses on the function of 1-Palmitoyl-3-lauroyl-rac-glycerol , a specific sn-1,3-diacylglycerol (1,3-DAG), within the broader context of lipid metabolism. While the sn-1,2-DAG isomers are well-established as second messengers in cellular signaling, particularly through the activation of protein kinase C (PKC), 1,3-DAGs primarily function as metabolic intermediates in the synthesis and catabolism of triacylglycerols (TAGs).[1] This document will provide an in-depth overview of the metabolic pathways involving 1,3-DAGs, detail relevant experimental protocols for their study, and present the available, albeit limited, specific information on this compound.
Introduction: The Dichotomy of Diacylglycerol Function
Diacylglycerols are a class of glycerolipids consisting of a glycerol (B35011) backbone with two fatty acid chains attached via ester bonds. The specific positions of these fatty acids give rise to distinct isomers with divergent biological roles.[1]
-
sn-1,2-Diacylglycerols: These isomers are the canonical signaling molecules generated at the cell membrane. The hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) produces sn-1,2-DAG, which remains in the plasma membrane to recruit and activate PKC isoforms, initiating a cascade of phosphorylation events that regulate numerous cellular processes.
-
sn-1,3-Diacylglycerols: In contrast, sn-1,3-diacylglycerols are not physiological activators of PKC. Their primary role is as intermediates in metabolic pathways. They are key players in the synthesis of TAGs for energy storage and are also products of TAG breakdown.
This compound is a specific 1,3-DAG containing palmitic acid (a saturated 16-carbon fatty acid) at the sn-1 position and lauric acid (a saturated 12-carbon fatty acid) at the sn-3 position. Its metabolic fate is dictated by the enzymes that recognize the 1,3-diacyl structure.
Metabolic Pathways of 1,3-Diacylglycerols
The metabolism of 1,3-DAGs such as this compound is intrinsically linked to the synthesis and breakdown of triacylglycerols.
Triacylglycerol Synthesis
In the de novo synthesis of TAGs, 1,3-DAGs are not direct intermediates. The primary pathway, the Kennedy pathway, proceeds through the sequential acylation of glycerol-3-phosphate to form lysophosphatidic acid and then phosphatidic acid. Dephosphorylation of phosphatidic acid yields sn-1,2-diacylglycerol, which is then acylated by a diacylglycerol acyltransferase (DGAT) to form TAG.
However, 1,3-DAGs can be substrates for certain acyltransferases. In some tissues and organisms, a monoacylglycerol acyltransferase (MGAT) can acylate a monoacylglycerol at the sn-3 position to form a 1,3-DAG, which can then be further acylated to a TAG. The direct acylation of the free sn-2 hydroxyl group of a 1,3-DAG to form a TAG is also a possible, though less predominant, pathway.
Triacylglycerol Catabolism
The breakdown of stored TAGs by lipases is a significant source of 1,3-DAGs. Adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL) hydrolyze TAGs to diacylglycerols and subsequently to monoacylglycerols. The specificity of these lipases can lead to the formation of 1,3-DAGs. For instance, lipases with sn-1 and sn-3 specificity will hydrolyze a TAG at these positions, potentially leaving a 2-monoacylglycerol, but intermediate steps can involve the formation of 1,3-DAGs.
Once formed, this compound can be further metabolized. A diacylglycerol lipase can hydrolyze one of the fatty acids to yield a monoacylglycerol (either 1-palmitoyl-glycerol or 3-lauroyl-glycerol) and a free fatty acid. Alternatively, the monoacylglycerol can be fully hydrolyzed to glycerol and a free fatty acid.
Dietary 1,3-Diacylglycerols
When consumed in the diet, 1,3-diacylglycerols are hydrolyzed in the gut by pancreatic lipase. This lipase primarily acts on the sn-1 and sn-3 positions of glycerides. Therefore, this compound would be hydrolyzed to glycerol, palmitic acid, and lauric acid. These components are then absorbed by enterocytes. Inside the enterocytes, they are re-esterified to form TAGs, which are then packaged into chylomicrons for transport in the lymph and blood. Some studies suggest that dietary 1,3-DAGs may be less efficiently re-synthesized into TAGs in enterocytes compared to the 2-monoacylglycerol derived from typical dietary TAGs, which could contribute to some of the reported health benefits of DAG-rich oils, such as reduced postprandial lipemia and body fat accumulation.[2]
Quantitative Data
The following table summarizes general findings for 1,3-diacylglycerol-rich oils from clinical trials. It is important to note that these oils are mixtures of various diacylglycerol species and do not represent data for pure this compound.
| Parameter | Study Population | Intervention | Outcome | Reference |
| Body Weight | Overweight/obese adults | Replacement of conventional oil with DAG oil for 12 weeks | Significant reduction in body weight compared to TAG oil group | [3] |
| Body Fat Mass | Overweight/obese adults | Replacement of conventional oil with DAG oil for 12 weeks | Significant reduction in body fat mass compared to TAG oil group | [3] |
| Postprandial Triglycerides | Healthy adults | Single meal containing DAG oil vs. TAG oil | Lower postprandial triglyceride response with DAG oil | [2] |
| Fasting Triglycerides | Individuals with metabolic syndrome | Daily consumption of DAG oil for 12 weeks | Significant reduction in fasting triglyceride levels | [3] |
| Glucose Tolerance | Diet-induced obese mice | Diet containing 1,3-DAG oil vs. TAG oil for 10 weeks | Prevention of impaired glucose tolerance in the DAG group | [2] |
Experimental Protocols
The study of 1,3-diacylglycerols like this compound requires robust analytical methods to separate them from their biologically active 1,2-isomers and other lipids.
Separation of Diacylglycerol Isomers by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the separation of 1,2(2,3)- and 1,3-diacylglycerol isomers using reversed-phase HPLC.[4][5]
Objective: To resolve and quantify 1,3-diacylglycerol from 1,2(2,3)-diacylglycerol isomers in a lipid mixture.
Materials:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Nitrogen gas
-
This compound standard
-
1,2-Dipalmitoyl-rac-glycerol standard (as a representative 1,2-DAG)
Procedure:
-
Lipid Extraction:
-
For biological samples (cells or tissues), perform a lipid extraction using the Bligh and Dyer method (chloroform:methanol:water at a ratio of 2:2:1.8).
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Sample Preparation:
-
Reconstitute the dried lipid extract in a known volume of the initial mobile phase (e.g., acetonitrile/water).
-
Prepare a series of standard solutions of this compound and a 1,2-DAG standard of known concentrations in the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water is often used. A common starting condition is 85:15 (v/v) acetonitrile:water, progressing to 100% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection:
-
UV: 205 nm (suitable for unsaturated fatty acids, less sensitive for saturated ones).
-
ELSD: A more universal detector for lipids. Nebulization temperature: 40°C; Evaporation temperature: 60°C; Gas flow: 1.5 L/min.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to 1,3-DAG and 1,2-DAG based on the retention times of the standards. Typically, 1,3-DAGs elute earlier than their corresponding 1,2-isomers in reversed-phase chromatography.
-
Construct a standard curve for each isomer by plotting peak area against concentration.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the standard curve.
-
Visualizations
Metabolic Fate of Dietary 1,3-Diacylglycerol
Caption: Metabolic pathway of dietary this compound in the small intestine.
Experimental Workflow for Diacylglycerol Isomer Analysis
Caption: Workflow for the analysis of diacylglycerol isomers from biological samples.
Conclusion and Future Directions
This compound, as a 1,3-diacylglycerol, is primarily an intermediate in the metabolic pathways of triacylglycerol synthesis and breakdown. Unlike its sn-1,2-isomer counterparts, it does not function as a canonical signaling molecule in the protein kinase C pathway. While the general metabolic fate of 1,3-DAGs is understood, there is a notable lack of specific research on the unique properties and metabolic handling of this compound.
For drug development professionals, the interest in 1,3-DAGs lies in their potential as functional food ingredients or therapeutic agents to manage metabolic disorders. The distinct metabolic processing of dietary 1,3-DAGs compared to TAGs presents an opportunity for designing lipids with specific health benefits.
Future research should focus on:
-
Enzyme Kinetics: Determining the kinetic parameters (Km and Vmax) of lipases and acyltransferases for this compound to understand its specific metabolic flux.
-
Cellular Studies: Investigating the uptake and metabolism of this specific 1,3-DAG in various cell types, such as adipocytes and hepatocytes, to elucidate its intracellular fate.
-
In Vivo Studies: Conducting animal and human studies with pure this compound to ascertain its specific effects on lipid metabolism, body composition, and insulin (B600854) sensitivity, independent of the confounding factors in mixed DAG oils.
A deeper understanding of the metabolism of specific 1,3-diacylglycerol species will be crucial for the rational design of novel lipids for nutritional and pharmaceutical applications.
References
- 1. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of diacylglycerol edible oil intervention in patients with chronic metabolic syndrome combined with asymptomatic hyperuricemia: study protocol for a multicenter, prospective, double-blind, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural Sources of Mixed-Acid Diacylglycerols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the natural sources of mixed-acid diacylglycerols (DAGs), detailing their presence in various biological systems, methods for their extraction and analysis, and their critical role in cellular signaling.
Introduction to Mixed-Acid Diacylglycerols
Diacylglycerols are glycerolipids consisting of two fatty acid chains covalently bonded to a glycerol (B35011) molecule through ester linkages. "Mixed-acid" DAGs are characterized by the presence of two different fatty acid chains. These molecules are not only crucial intermediates in the biosynthesis of triacylglycerols and phospholipids (B1166683) but also potent second messengers in a multitude of cellular signaling pathways. Their biological activity is significantly influenced by their stereochemistry and fatty acid composition.
Natural Occurrence of Mixed-Acid Diacylglycerols
Mixed-acid DAGs are found ubiquitously in nature as minor components of fats and oils. Their concentration can vary significantly depending on the source and processing methods.
Plant-Based Oils
Vegetable oils are a primary source of natural DAGs, although they are present in much smaller quantities than triacylglycerols.[1] The DAG content in most conventional vegetable oils is typically low, often making up a small fraction of the total lipid profile.[1][2] However, through enzymatic processes, the DAG content of vegetable oils can be significantly increased for commercial use as a healthier alternative to traditional cooking oils.[2][3]
Animal Fats
Animal fats also contain mixed-acid diacylglycerols as intermediates in lipid metabolism.[4] Similar to plant oils, DAGs are present in smaller proportions compared to triacylglycerols. The specific composition of fatty acids in these DAGs reflects the diet and metabolic state of the animal.
Microbial Sources
Certain microorganisms have been identified as producers of diacylglycerols. Notably, bacteria such as Clostridium bifermentans and Escherichia coli have been shown to produce 1,2-sn-diacylglycerols.[5] This opens avenues for the biotechnological production of specific mixed-acid DAGs.
Quantitative Data on Diacylglycerol Content
The following table summarizes the approximate content of diacylglycerols in various natural and processed oils. It is important to note that the concentration of DAGs in natural, unprocessed oils is generally low.
| Source Category | Specific Source | Diacylglycerol (DAG) Content (% of total glycerides) | Primary Fatty Acids in DAGs (if specified) |
| Vegetable Oils (Natural) | General | < 10% | Oleic, Linoleic, Linolenic, Palmitic, Stearic |
| Soybean Oil | Naturally low, but can be enriched | Oleic, Linoleic, Linolenic | |
| Canola Oil | Naturally low, but can be enriched | Oleic, Linoleic, Linolenic | |
| Palm Olein | Can be enriched to ~60% | Palmitic, Oleic, Linoleic | |
| Commercial DAG Oil | Processed Vegetable Oil | ≥ 80% | Oleic (20-65%), Linoleic (15-65%), Linolenic (≤15%), Palmitic/Stearic (≤10%)[6][7] |
| Microbial | Clostridium bifermentans | High producer (>50 nmol/ml in pure culture) | Not specified |
| Escherichia coli | High producer (>50 nmol/ml in pure culture) | Not specified |
Note: The data for natural vegetable oils represents typical low levels found prior to any enzymatic enrichment. Commercial DAG oils are specifically manufactured to have a high DAG content.[3][6][7]
Experimental Protocols
Extraction of Diacylglycerols from Plant Tissues
A common method for the extraction of glycerolipids, including DAGs, from plant tissues is based on the use of solvent mixtures to ensure efficient recovery.
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
Solvent-resistant tubes
-
Methanol
-
Glacial acetic acid
-
Isopropanol (B130326) with 0.01% butylated hydroxytoluene (BHT)
-
1 M KCl
-
0.2 M H₃PO₄
-
2.5% (v/v) sulfuric acid in methanol
-
Internal standard (e.g., 17:0-TAG)
Protocol:
-
Sample Preparation: Immediately after harvesting, freeze the plant tissue (e.g., leaves) in liquid nitrogen to quench enzymatic activity, particularly phospholipases which can alter the lipid profile.[8]
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Initial Extraction: Transfer the powdered tissue to a solvent-resistant tube. Add a pre-chilled mixture of chloroform:methanol:glacial acetic acid (10:10:1, v/v/v).[9] To minimize the generation of phosphatidic acid artifacts from phospholipase D activity, it is crucial to quickly immerse the tissue in hot isopropanol (75°C) with 0.01% BHT before proceeding with the chloroform/methanol extraction.[8]
-
Further Extraction: Rinse the mortar and pestle with additional extraction solvent and combine with the sample. Allow the extraction to proceed for at least 4 hours at -20°C to ensure complete lipid recovery.[9]
-
Phase Separation: Add chloroform and a salt solution (e.g., 1 M KCl) to the extract to induce phase separation. The lower organic phase will contain the lipids.
-
Washing: Wash the organic phase with a solution like 0.2 M H₃PO₄ to remove non-lipid contaminants.
-
Drying and Storage: Evaporate the solvent from the organic phase under a stream of nitrogen. The dried lipid extract can be stored in a solvent like toluene with 0.01% BHT at -20°C.[9]
Analysis and Quantification of Diacylglycerols by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the separation and quantification of different molecular species of DAGs.
Materials:
-
Lipid extract containing DAGs
-
HPLC system with a suitable column (e.g., reverse-phase C18)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Solvents for mobile phase (e.g., acetonitrile, isopropanol, water with additives like ammonium (B1175870) formate)
-
Internal standards for quantification
Protocol:
-
Sample Preparation: Dissolve the dried lipid extract in a suitable solvent for injection into the HPLC system.
-
Chromatographic Separation: Inject the sample onto the HPLC column. Use a gradient elution program with a binary or ternary solvent system to separate the different lipid classes and molecular species based on their polarity and fatty acid chain length/unsaturation.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. DAGs can be detected as adducts (e.g., [M+NH₄]⁺ or [M+Na]⁺) in positive ion mode.
-
MS/MS Analysis: For structural elucidation, select the precursor ion of a specific DAG species and subject it to collision-induced dissociation (CID). The resulting fragment ions provide information about the constituent fatty acids.
-
Quantification: For accurate quantification, a derivatization step can be employed to introduce a permanent charge to the DAG molecules, which improves the ionization efficiency and detection limits in ESI/MS.[10] Alternatively, quantification can be achieved by comparing the peak area of the analyte to that of a known amount of an appropriate internal standard.[11]
Role of Mixed-Acid Diacylglycerols in Signaling Pathways
Diacylglycerol is a pivotal second messenger in numerous signal transduction pathways, most notably the pathway involving Phospholipase C (PLC) and Protein Kinase C (PKC).[12][13]
The Phospholipase C - Protein Kinase C (PLC-PKC) Pathway
This pathway is initiated by the activation of various cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[14][15]
-
Receptor Activation: An extracellular signal (e.g., a hormone or growth factor) binds to and activates its specific receptor on the cell membrane.
-
PLC Activation: The activated receptor, in turn, activates a member of the phospholipase C (PLC) family of enzymes.
-
PIP₂ Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a minor phospholipid component of the plasma membrane.[14]
-
Generation of Second Messengers: This hydrolysis generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[15]
-
Downstream Effects of IP₃ and DAG:
-
IP₃: Being water-soluble, IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol.
-
DAG: The lipid-soluble DAG remains in the plasma membrane where it, in conjunction with the elevated cytosolic Ca²⁺, activates members of the Protein Kinase C (PKC) family.[13]
-
-
PKC-Mediated Phosphorylation: Activated PKC then phosphorylates a wide array of downstream target proteins on serine and threonine residues, leading to the modulation of numerous cellular processes, including cell proliferation, differentiation, and apoptosis.[13]
-
Signal Termination: The DAG signal is terminated by its phosphorylation to phosphatidic acid (PA) by diacylglycerol kinases (DGKs) or by its hydrolysis to a monoacylglycerol and a free fatty acid.[16][17]
Visualization of the PLC-PKC Signaling Pathway
Caption: The PLC-PKC signaling pathway.
Conclusion
Mixed-acid diacylglycerols are integral components of lipid metabolism and cellular signaling. While present in low concentrations in their natural state in plant and animal sources, their levels can be enriched for various applications. Understanding the methodologies for their extraction and analysis, coupled with a deep knowledge of their roles in signaling pathways, is essential for researchers in lipidomics, cell biology, and drug development. The insights gained from studying these molecules continue to open new avenues for therapeutic intervention and the development of functional foods.
References
- 1. researchgate.net [researchgate.net]
- 2. research.monash.edu [research.monash.edu]
- 3. Diacylglycerol oil - Wikipedia [en.wikipedia.org]
- 4. research.monash.edu [research.monash.edu]
- 5. Microbial Species Involved in Production of 1,2-sn-Diacylglycerol and Effects of Phosphatidylcholine on Human Fecal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Novel food information: Vegetable Diacylglycerol Oil - Canada.ca [canada.ca]
- 8. k-state.edu [k-state.edu]
- 9. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 12. Protein kinase C and phospholipase D: intimate interactions in intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 14. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 16. Diacylglycerol signaling pathway | PPTX [slideshare.net]
- 17. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
1-Palmitoyl-3-lauroyl-rac-glycerol in Food Science and Nutrition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Palmitoyl-3-lauroyl-rac-glycerol (PLG), a structured diacylglycerol (DAG) with potential applications in food science and nutrition. This document consolidates current scientific knowledge on the chemical properties, synthesis, and physiological effects of structured DAGs, with a specific focus on the implications of its unique composition of palmitic and lauric acids. Key areas covered include its digestion, absorption, and potential metabolic and cellular signaling effects. Detailed experimental protocols for the synthesis and in vitro evaluation of such molecules are provided, alongside a summary of relevant quantitative data. This guide aims to serve as a foundational resource for researchers and professionals in the fields of food science, nutrition, and drug development who are interested in the functionality and application of structured lipids like PLG.
Introduction
Structured lipids, particularly diacylglycerols (DAGs), are gaining significant attention in the food and pharmaceutical industries due to their unique physiological properties compared to conventional triacylglycerols (TAGs). This compound (PLG) is a specific 1,3-diacylglycerol composed of a glycerol (B35011) backbone esterified with palmitic acid (a long-chain saturated fatty acid) at the sn-1 position and lauric acid (a medium-chain saturated fatty acid) at the sn-3 position. This unique structure influences its digestion, absorption, and subsequent metabolic fate, offering potential nutritional benefits. This guide will delve into the scientific underpinnings of PLG, from its fundamental chemistry to its potential health implications.
Chemical and Physical Properties
This compound is a diacylglycerol that contains Palmitic acid and Lauric acid at the sn-1 and sn-3 positions, respectively[1][2][3][4].
| Property | Value | Reference |
| Chemical Formula | C31H60O5 | [1] |
| Molecular Weight | 512.81 g/mol | [1] |
| CAS Number | 51604-53-6 | [1][2][5] |
| Synonyms | 1-Palmitin-3-Laurin, TG(16:0/0:0/12:0) | [6] |
| Melting Point | 59-59.5 °C | [5] |
| Boiling Point | 585.4±17.0 °C (Predicted) | [5] |
| Appearance | White to almost white powder/crystal | |
| Solubility | Soluble in DMF (20 mg/ml) and DMSO (30 mg/ml); Sparingly soluble in Ethanol (0.25 mg/ml) and PBS (pH 7.2, 0.7 mg/ml) | [6] |
Synthesis of this compound
The synthesis of structured diacylglycerols like PLG can be achieved through chemical or enzymatic methods. Enzymatic synthesis is often preferred due to its specificity, milder reaction conditions, and reduced byproduct formation.
Enzymatic Synthesis
Enzymatic synthesis of 1,3-diacylglycerols typically involves the direct esterification of glycerol with fatty acids using a sn-1,3 specific lipase (B570770).
This protocol is adapted from a method for synthesizing 1,3-diacylglycerols using saturated fatty acids[6][7].
Materials:
-
Glycerol (purity >99.0%)
-
Lauric acid (purity >99.0%)
-
Palmitic acid (purity >99.0%)
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)
-
Pear-shaped flask (50 mL)
-
Water bath
-
Vacuum pump
-
Analytical solvents (n-hexane, 2-propanol)
Procedure:
-
Combine glycerol and a 2-fold molar excess of the desired fatty acids (in this case, an equimolar mixture of lauric acid and palmitic acid) in a 50 mL pear-shaped flask.
-
Add the immobilized lipase to the reaction mixture. The enzyme concentration is typically around 5 wt% of the total reactants.
-
The reaction is carried out at a controlled temperature, for instance, 50°C, in a water bath.
-
Apply a vacuum (e.g., 4 mm Hg) to the flask throughout the reaction. This helps to remove the water produced during esterification, driving the reaction towards product formation. To enhance mixing in a solvent-free system, a vacuum-driven air or nitrogen bubbling operation can be employed to agitate the glycerol and solid lipase phases with the fatty acid phase[7].
-
Monitor the reaction progress by taking small samples at time intervals and analyzing the lipid profile using NP-HPLC.
-
Upon completion, the lipase is removed by filtration.
-
The product, this compound, can be purified from the reaction mixture, for example, by recrystallization from a suitable solvent like methanol[7].
Analysis of Lipid Profiles: The composition of the reaction mixture (fatty acids, monoacylglycerols, diacylglycerols, and triacylglycerols) can be determined by Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) with a refractive index detector.
-
Column: Silica column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 15:1 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
Logical Workflow for Enzymatic Synthesis```dot
Caption: Digestion and absorption pathway of this compound.
Nutritional and Metabolic Implications
The distinct metabolic fate of 1,3-DAGs like PLG suggests several potential nutritional and health benefits.
-
Reduced Postprandial Hyperlipidemia: By bypassing efficient re-esterification into TAGs and chylomicron formation, the consumption of 1,3-DAGs may lead to a lower and delayed rise in post-meal blood triglyceride levels compared to the consumption of TAGs.[8]
-
Body Weight and Fat Management: The rapid oxidation of medium-chain fatty acids like lauric acid in the liver can increase energy expenditure and fat oxidation. Long-term consumption of DAG-rich oils has been associated with reduced body weight and fat accumulation in some studies.[4]
-
Improved Glucose Metabolism: Some research suggests that DAG consumption may improve insulin (B600854) sensitivity and glucose metabolism.
Cellular Signaling
Diacylglycerols are crucial second messengers in various cellular signaling pathways, most notably through the activation of protein kinase C (PKC). However, the signaling activity is primarily associated with sn-1,2-diacylglycerols, which are produced from the hydrolysis of membrane phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). Dietary 1,3-diacylglycerols are not typically direct participants in these signaling cascades.
The metabolic products of PLG digestion, namely palmitic acid and lauric acid, can influence cellular signaling. For instance, saturated fatty acids like palmitic acid can modulate inflammatory pathways and insulin signaling.
Generalized Diacylglycerol Signaling Pathway
Caption: Generalized signaling pathway involving sn-1,2-diacylglycerol.
In Vitro Evaluation Methods
In Vitro Digestion Model
To study the digestion of PLG, an in vitro model simulating the conditions of the gastrointestinal tract can be used. The pH-stat method is a common approach to monitor the rate and extent of lipolysis.
Materials:
-
pH-stat apparatus (including a thermostated reaction vessel, pH electrode, and automated burette)
-
Simulated gastric fluid (SGF)
-
Simulated intestinal fluid (SIF) containing bile salts (e.g., sodium taurocholate) and phospholipids (e.g., phosphatidylcholine)
-
Porcine pancreatin (B1164899) or purified pancreatic lipase
-
Calcium chloride solution
-
Sodium hydroxide (B78521) solution (e.g., 0.1 M)
-
PLG emulsion
Procedure:
-
Gastric Phase:
-
An emulsion of PLG is prepared and added to the reaction vessel containing SGF at 37°C.
-
The pH is adjusted to simulate gastric conditions (e.g., pH 3.0).
-
Gastric lipase can be added, and the mixture is incubated with stirring for a specified period (e.g., 30-60 minutes).
-
-
Intestinal Phase:
-
The pH of the mixture is raised to simulate intestinal conditions (e.g., pH 7.0).
-
SIF containing bile salts and phospholipids is added.
-
Calcium chloride solution is added.
-
The digestion is initiated by adding pancreatic lipase.
-
The pH is maintained at the setpoint (e.g., 7.0) by the automated addition of NaOH from the burette. The volume of NaOH added over time is recorded.
-
The rate of NaOH addition is proportional to the rate of free fatty acid release, allowing for the calculation of the extent of lipolysis.
-
-
Analysis:
-
Aliquots can be taken at different time points to analyze the composition of the digestion products (fatty acids, monoacylglycerols, diacylglycerols) by techniques such as HPLC or GC.
-
Caco-2 Cell Model for Absorption Studies
The Caco-2 cell line, a human colon adenocarcinoma cell line, is widely used as an in vitro model to study intestinal absorption. When cultured on permeable supports, these cells differentiate to form a monolayer that mimics the intestinal epithelial barrier.[3]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Permeable cell culture inserts (e.g., Transwell®)
-
Digested lipid mixture from the in vitro digestion of PLG, micellized with bile salts.
-
Transport buffer (e.g., Hank's Balanced Salt Solution)
Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto the apical side of the permeable inserts.
-
Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions. The integrity of the monolayer should be verified by measuring the transepithelial electrical resistance (TEER).
-
-
Absorption Experiment:
-
Wash the cell monolayers with transport buffer.
-
Add the micellar solution containing the digested PLG to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the cells at 37°C for a specified time period.
-
-
Analysis:
-
At the end of the incubation, collect the media from both the apical and basolateral chambers.
-
Lyse the cells to analyze the intracellular lipid content.
-
Analyze the lipid content (fatty acids, monoacylglycerols, and any re-esterified lipids) in the apical, basolateral, and cellular fractions using techniques like LC-MS/MS or GC-MS. The appearance of lipids in the basolateral chamber represents transport across the cell monolayer.
-
Safety and Regulatory Status
Diacylglycerol oil has been granted "generally recognized as safe" (GRAS) status by the U.S. Food and Drug Administration (FDA) for use in home cooking oils and vegetable oil spreads. However, concerns have been raised regarding the presence of glycidyl (B131873) fatty acid esters, potential process contaminants, in some commercially available DAG oils, which has led to the voluntary suspension of sales by some manufacturers. Toxicological studies on the long-term consumption of DAG oil have generally not shown systemic toxicity or an increased risk of cancer in animal models.[8] The safety of any specific structured lipid product would depend on the purity and the manufacturing process.
Conclusion
This compound represents a class of structured lipids with a unique metabolic profile due to its specific fatty acid composition and positioning. The combination of a medium-chain fatty acid (lauric acid) and a long-chain fatty acid (palmitic acid) at the sn-1,3 positions suggests a metabolic fate that may offer nutritional advantages, such as reduced postprandial lipemia and potential benefits for weight management. This technical guide has provided a framework for understanding the synthesis, digestion, absorption, and potential physiological effects of PLG, based on the broader scientific literature on structured diacylglycerols. Further research specifically on PLG is warranted to fully elucidate its properties and potential applications in food and health. The experimental protocols and diagrams provided herein serve as a starting point for researchers to explore this promising area of lipid science.
References
- 1. Fat Absorption and Lipid Metabolism in Cholestasis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Intestinal lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Postprandial plasma lipidomics reveal specific alteration of hepatic-derived diacylglycerols in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structured Lipids: An Overview and Comments on Performance Enhancement Potential - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Diacylglycerol Oil Uses, Benefits & Dosage [drugs.com]
The Dawn of a Second Messenger: An In-depth Guide to the Discovery and History of Diacylglycerol Research
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular communication, the lipid molecule diacylglycerol (DAG) holds a pivotal position as a critical second messenger. Its discovery and the subsequent elucidation of its role in signal transduction revolutionized our understanding of how cells respond to external stimuli. This technical guide provides a comprehensive overview of the history of DAG research, from its initial identification as a key player in protein kinase C (PKC) activation to the complex signaling networks known today. This document details the seminal experiments, key scientific contributors, and the evolution of experimental techniques that have shaped this field, offering valuable insights for researchers and professionals in drug development.
I. The Pioneering Era: Discovery of a Lipid Second Messenger
The journey into the significance of diacylglycerol began in the late 1970s and early 1980s, largely driven by the groundbreaking work of the Japanese biochemist Yasutomi Nishizuka and his colleagues. Their research into a then-novel protein kinase, which they named Protein Kinase C (PKC), led to the unexpected discovery of DAG's role as a potent intracellular signaling molecule.[1][2][3]
A. The Identification of Protein Kinase C
Initially, Nishizuka's team identified a new type of protein kinase that was dependent on calcium ions (Ca²⁺) for its activity.[4] A subsequent breakthrough occurred when they found that the enzyme's activity was dramatically enhanced by the presence of membrane phospholipids, particularly phosphatidylserine (B164497).[5][6][7][8] This led to the designation of the enzyme as Ca²⁺-activated, phospholipid-dependent protein kinase, or Protein Kinase C.[4]
B. The Crucial Role of Diacylglycerol
The pivotal moment in DAG research came in 1980 when Nishizuka's group published a paper in the Journal of Biological Chemistry identifying a "membrane-associated factor" that, in the presence of a low concentration of Ca²⁺, could fully activate PKC without the need for proteolytic cleavage.[6][9] This factor was identified as diacylglycerol.[2][6][9] This discovery was a landmark, suggesting that DAG could act as a second messenger, generated from the hydrolysis of membrane phosphoinositides in response to extracellular signals.[6][9]
Further validation of this concept came from experiments on human platelets. Nishizuka and his team demonstrated that the combination of a Ca²⁺ ionophore and a membrane-permeable, short-chain diacylglycerol could mimic the physiological response to the aggregating agent thrombin, which was known to stimulate phosphoinositide turnover.[6][9] This elegant experiment provided strong evidence that the parallel pathways of Ca²⁺ mobilization and DAG production were essential for cellular activation.
C. Phorbol (B1677699) Esters: A Link to Cancer Research
A significant advancement in understanding PKC and DAG signaling came from an unexpected direction: cancer research. Tumor-promoting phorbol esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), were known to elicit a wide range of cellular responses similar to those of hormones and growth factors. Nishizuka's group astutely hypothesized that these compounds might be activating PKC. Their research revealed that phorbol esters have a structure that mimics diacylglycerol, allowing them to directly bind to and activate PKC.[4][6][10] This finding not only provided a powerful tool for studying PKC activation but also implicated DAG signaling in cell proliferation and tumorigenesis.[2][6]
II. Quantitative Analysis in Diacylglycerol Research
The ability to accurately measure changes in cellular DAG levels and the activity of DAG-responsive enzymes has been crucial for advancing the field. A variety of techniques have been developed and refined over the years, each with its own advantages and applications.
A. Measurement of Cellular Diacylglycerol Levels
Table 1: Methodologies for Quantifying Cellular Diacylglycerol
| Method | Principle | Advantages | Disadvantages | Key References |
| Diacylglycerol Kinase Assay | Enzymatic conversion of DAG to radiolabeled phosphatidic acid (PA) using DAG kinase and [γ-³²P]ATP or [γ-³³P]ATP. The labeled PA is then separated by thin-layer chromatography (TLC) and quantified. | High sensitivity and specificity for sn-1,2-diacylglycerol. | Involves handling of radioactivity; can be time-consuming. | [5][11][12] |
| Mass Spectrometry (MS) | Direct measurement of DAG molecular species after extraction and ionization (e.g., electrospray ionization). Can be combined with liquid chromatography (LC-MS) for separation of isomers. | Provides detailed information on the fatty acid composition of DAG species; high throughput. | Requires specialized equipment; derivatization may be needed to enhance signal intensity.[13] | [13][14][15] |
| Fluorescence-Based Assays | Coupled enzymatic reactions where the breakdown of DAG ultimately leads to the production of a fluorescent product. | Does not require radioactivity; suitable for high-throughput screening. | May have lower sensitivity than radiolabeling methods; potential for interference from other cellular components. | [7] |
B. Assessment of Protein Kinase C Activity
The activation of PKC is a primary downstream event of DAG signaling. Assaying PKC activity typically involves measuring the transfer of a radiolabeled phosphate (B84403) from ATP to a model substrate.
Table 2: In Vitro Protein Kinase C Activity Assay
| Parameter | Description |
| Principle | Measures the incorporation of ³²P from [γ-³²P]ATP into a substrate protein or peptide (e.g., histone H1, myelin basic protein). |
| Reaction Components | Purified PKC isozyme, lipid vesicles (containing phosphatidylserine and varying concentrations of specific diacylglycerol species), Ca²⁺ (for conventional isoforms), substrate, and [γ-³²P]ATP. |
| Procedure | 1. Prepare lipid vesicles by sonication or extrusion. 2. Mix PKC, lipid vesicles, substrate, and Ca²⁺ (if applicable). 3. Initiate the reaction by adding [γ-³²P]ATP. 4. Incubate at 30°C for a defined period. 5. Stop the reaction and spot the mixture onto phosphocellulose paper. 6. Wash the paper to remove unincorporated [γ-³²P]ATP. 7. Quantify the incorporated radioactivity using a scintillation counter. |
| Key References | [4][16][17] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments in diacylglycerol research, based on seminal and contemporary publications.
A. Protocol for Quantification of Cellular Diacylglycerol using the Diacylglycerol Kinase Assay
This protocol is adapted from Preiss et al. (1986) and Tafesse et al. (2014).[5][11]
1. Lipid Extraction:
-
Harvest approximately 2 x 10⁶ cells and wash with phosphate-buffered saline (PBS).
-
Extract total lipids using the Bligh and Dyer method.
-
Dry the organic phase under a stream of nitrogen gas.
2. Solubilization of Lipids:
-
Resuspend the dried lipid extract in 40 µL of solubilizing buffer (7.5% w/v octyl-β-D-glucoside, 5 mM cardiolipin (B10847521) in 1 mM DETAPAC, pH 7.0).
-
Vortex vigorously for 20 seconds and incubate at room temperature for 10 minutes.
3. Kinase Reaction:
-
Place the samples on ice and add 100 µL of 2x reaction buffer (100 mM imidazole-HCl pH 6.6, 100 mM NaCl, 25 mM MgCl₂, 2 mM EGTA), 4 µL of 100 mM DTT, and 20 µL of E. coli DAG kinase.
-
Initiate the reaction by adding 3 µCi of [γ-³³P]ATP.
-
Vortex briefly and incubate at 25°C for 30 minutes.
4. Product Extraction and Separation:
-
Stop the reaction by placing the tubes on ice.
-
Re-extract the lipids and dry the organic phase.
-
Resuspend the dried lipids in approximately 50 µL of chloroform/methanol (2:1, v/v).
-
Spot the samples onto a TLC plate alongside phosphatidic acid and diacylglycerol standards.
5. Quantification:
-
Develop the TLC plate.
-
Dry the plate and expose it to a phosphor screen.
-
Detect and quantify the radiolabeled phosphatidic acid using a phosphor imager.
B. Protocol for In Vitro Protein Kinase C Activity Assay
This protocol is based on the methods described in Castagna et al. (1982) and Madani et al. (1996).[4][17]
1. Preparation of Lipid Vesicles:
-
Mix lipids (e.g., 30 mol% phosphatidylserine, 69 mol% phosphatidylcholine, and 1 mol% diacylglycerol) in chloroform/methanol.
-
Dry the lipid mixture under a stream of argon or nitrogen.
-
Hydrate the lipid film with buffer and create small unilamellar vesicles by sonication or extrusion.
2. Kinase Assay Reaction:
-
In a reaction tube, combine the lipid vesicles, a suitable buffer (e.g., 20 mM MOPS, pH 7.4), MgCl₂, CaCl₂ (for conventional PKCs), and a substrate such as histone H1.
-
Add the purified PKC enzyme.
-
Initiate the reaction by adding [γ-³²P]ATP.
3. Incubation and Termination:
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 5-10 minutes).
-
Stop the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper.
4. Washing and Quantification:
-
Wash the filter papers multiple times with a dilute acid solution (e.g., 1% H₃PO₄) to remove unincorporated ATP.
-
Rinse with acetone (B3395972) and allow to dry.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
IV. Visualizing the Diacylglycerol Signaling Network
The following diagrams, created using the DOT language for Graphviz, illustrate the core diacylglycerol signaling pathway and its broader context within cellular metabolism.
A. The Canonical Phospholipase C-Diacylglycerol-Protein Kinase C Pathway
Caption: The canonical DAG signaling pathway.
B. Diacylglycerol Metabolism and Regulation
Caption: Overview of DAG metabolism and its regulatory enzymes.
V. Conclusion and Future Directions
The discovery of diacylglycerol as a second messenger and its role in activating Protein Kinase C was a watershed moment in cell biology. This initial finding has blossomed into a complex field of study, revealing a vast network of DAG-generating and -metabolizing enzymes, as well as a diverse array of DAG effector proteins. The development of sophisticated analytical techniques has enabled a deeper, quantitative understanding of these processes, providing crucial insights into their roles in health and disease.
For researchers and drug development professionals, a thorough understanding of the history and methodologies of DAG research is invaluable. The intricate regulation of DAG signaling pathways presents numerous potential therapeutic targets for a wide range of diseases, including cancer, metabolic disorders, and neurological conditions. As research continues to unravel the spatial and temporal dynamics of DAG signaling and the specific functions of different DAG molecular species, new opportunities for therapeutic intervention will undoubtedly emerge, building upon the foundational discoveries of the past half-century.
References
- 1. Assay for phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Increases in intracellular calcium via activation of potentially multiple phospholipase C isozymes in mouse olfactory neurons [frontiersin.org]
- 3. Phospholipase C - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Features and mechanisms of propofol-induced protein kinase C (PKC) translocation and activation in living cells [frontiersin.org]
- 6. Protein Kinase C: An Attractive Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [scholarworks.uvm.edu]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. Frontiers | A Therapeutic Strategy to Combat HIV-1 Latently Infected Cells With a Combination of Latency-Reversing Agents Containing DAG-Lactone PKC Activators [frontiersin.org]
- 10. Direct activation of calcium-activated, phospholipid-dependent protein kinase by tumor-promoting phorbol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Cellular Diacylglycerol Content [bio-protocol.org]
- 12. Substrate Specificity of Diacylglycerol kinase-epsilon and the Phosphatidylinositol Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of cardiac L-type calcium channels by protein kinase C phosphorylation of two sites in the N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of protein kinase in the bovine corpus luteum by phospholipid and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. researchgate.net [researchgate.net]
The Health Effects of Dietary 1,3-Diacylglycerols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dietary 1,3-diacylglycerols (1,3-DAG) are structural variants of triacylglycerols (TAGs), the primary form of fat in the diet. Emerging research suggests that the specific stereochemistry of 1,3-DAG results in a distinct metabolic fate compared to conventional TAGs, leading to a range of potential health benefits. This technical guide provides a comprehensive overview of the current scientific understanding of the health effects of dietary 1,3-DAG, with a focus on its impact on body weight and composition, lipid metabolism, and glucose control. Detailed experimental protocols, quantitative data summaries, and visualizations of key metabolic pathways are presented to support further research and development in this area.
Introduction
Obesity and its associated metabolic disorders, including dyslipidemia and insulin (B600854) resistance, represent a significant global health challenge. Nutritional strategies are pivotal in the management of these conditions. Dietary fats, traditionally viewed through the lens of their fatty acid composition, are now being investigated for the influence of their glyceride structure on metabolic outcomes. 1,3-Diacylglycerol, a key component of certain structured lipids, has garnered considerable attention for its potential to mitigate weight gain, improve lipid profiles, and enhance insulin sensitivity. This document synthesizes the current evidence, offering a technical resource for the scientific community.
Metabolic Fate of 1,3-Diacylglycerol
The metabolic processing of 1,3-DAG differs significantly from that of TAG. During digestion, pancreatic lipase (B570770) hydrolyzes TAGs primarily to 2-monoacylglycerol (2-MAG) and free fatty acids, which are readily re-esterified to TAGs within enterocytes and packaged into chylomicrons for transport into the lymphatic system. In contrast, 1,3-DAG is hydrolyzed to 1(3)-monoacylglycerol and free fatty acids. 1(3)-monoacylglycerol is a poor substrate for re-esterification into TAGs in the enterocyte. This leads to several key metabolic distinctions:
-
Reduced Chylomicron Formation: A greater proportion of the fatty acids from 1,3-DAG may be absorbed directly into the portal vein and transported to the liver, bypassing the chylomicron assembly pathway.[1][2][3]
-
Increased Fat Oxidation: The fatty acids transported to the liver are more readily available for beta-oxidation, potentially leading to increased energy expenditure.[2][4][5]
Quantitative Data on Health Effects
The following tables summarize the quantitative data from key clinical trials investigating the effects of dietary 1,3-DAG.
Table 1: Effects of 1,3-Diacylglycerol on Body Weight and Composition in Overweight and Obese Individuals
| Study (Reference) | Intervention Duration | 1,3-DAG Dose | Change in Body Weight (%) | Change in Fat Mass (%) |
| Maki et al. (2002)[6] | 24 weeks | Incorporated into a reduced-energy diet | -3.6% (vs. -2.5% in TAG group, P=0.025) | -8.3% (vs. -5.6% in TAG group, P=0.037) |
Table 2: Effects of 1,3-Diacylglycerol on Postprandial Triglycerides (Meta-Analysis)
| Time Point (hours) | Weighted Mean Difference in Triglyceride Increment (mmol/L) vs. TAG | 95% Confidence Interval | P-value |
| 2 | -0.07 | -0.13 to 0.00 | 0.05 |
| 4 | -0.15 | -0.24 to -0.06 | 0.002 |
| 6 | -0.14 | -0.23 to -0.05 | 0.002 |
| Data from a meta-analysis of seven randomized controlled trials.[7][8] |
Table 3: Effects of 1,3-Diacylglycerol in Overweight/Obese Patients with Diabetes or Prediabetes (Single-Arm Trial)
| Parameter | Change from Baseline (2 months) | P-value |
| Prediabetic Subjects | ||
| Fasting Blood Glucose (mmol/L) | -0.31 | < 0.05 |
| Glycosylated Hemoglobin (HbA1c) (%) | -0.10 | < 0.05 |
| Total Cholesterol (mmol/L) | -0.27 | < 0.05 |
| LDL Cholesterol (mmol/L) | -0.28 | < 0.05 |
| Body Mass Index ( kg/m ²) | -0.43 | < 0.05 |
| Waist Circumference (cm) | -1.43 | < 0.05 |
| Hip Circumference (cm) | -1.53 | < 0.05 |
| Diabetic Subjects | ||
| Triglycerides (mmol/L) | -0.17 | < 0.05 |
| Body Weight (kg) | -0.54 | < 0.05 |
| Body Mass Index ( kg/m ²) | -0.20 | < 0.05 |
| Waist-to-Hip Ratio | -0.01 | < 0.05 |
| This was a single-arm trial and did not have a control group.[9][10] |
Key Signaling Pathways and Mechanisms
The metabolic effects of 1,3-DAG are underpinned by its influence on several key signaling pathways and gene expression profiles.
Chylomicron Assembly and Postprandial Lipid Metabolism
The altered digestion and absorption of 1,3-DAG directly impacts the formation of chylomicrons in the intestine, leading to reduced postprandial hyperlipidemia.
Caption: Comparative metabolism of dietary TAG and 1,3-DAG in the intestine.
Hepatic Fat Oxidation and Energy Expenditure
Once in the liver, the fatty acids from 1,3-DAG appear to upregulate genes involved in fatty acid oxidation, contributing to increased energy expenditure. This is potentially mediated by the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).
Caption: Proposed signaling pathway for 1,3-DAG-induced fat oxidation.
Detailed Experimental Protocols
Human Clinical Trial: Weight Management in Overweight and Obese Adults
-
Study Design: Randomized, double-blind, parallel-group intervention trial.[6]
-
Participants: 131 overweight or obese men (waist circumference ≥ 90 cm) and women (waist circumference ≥ 87 cm).[6]
-
Intervention: Participants were placed on a reduced-energy diet (2100-3350 kJ/day deficit) for 24 weeks. They consumed food products (muffins, crackers, soup, cookies, and granola bars) containing either 1,3-diacylglycerol oil or a triacylglycerol control oil with the same fatty acid composition.[6]
-
Primary Outcome Measures: Percentage change in body weight and fat mass (assessed by dual-energy X-ray absorptiometry - DXA).[6]
-
Secondary Outcome Measures: Intra-abdominal fat area (assessed by computed tomography).[6]
Animal Study: Diet-Induced Obesity and Insulin Resistance in Mice
-
Study Design: Brown adipose tissue-deficient mice, a model for diet-induced obesity and insulin resistance, were fed Western-type diets for 15 weeks.[11]
-
Animals: Male brown adipose tissue-deficient mice (n=8-9 per group).[11]
-
Intervention: Mice were fed a Western-type diet containing either 1,3-diacylglycerol (DAG) oil or standard triacylglycerol (TAG) oil.[11]
-
Outcome Measures:
-
Body weight and body fat accumulation.[11]
-
Glucose tolerance tests.[11]
-
Gene expression analysis in liver and skeletal muscle for key metabolic markers including phosphoenolpyruvate (B93156) carboxykinase (PEPCK), peroxisome proliferator-activated receptor alpha (PPARα), lipoprotein lipase, and uncoupling proteins 2 and 3 (UCP2 and UCP3).[11]
-
Fasting and postprandial plasma triglyceride levels, hepatic triglyceride content, and triglyceride secretion rate.[11]
-
Human Clinical Trial: Effects in Patients with Diabetes or Prediabetes
-
Participants: 75 overweight or obese subjects with abnormally elevated blood glucose levels (prediabetes or diabetes).[9][10]
-
Intervention: Subjects were provided with diacylglycerol oil for daily cooking for two months and instructed to maintain their usual dietary habits and any ongoing medication.[9][10]
-
Outcome Measures:
-
Anthropometric: Body weight, Body Mass Index (BMI), waist circumference, hip circumference.[9][10]
-
Glycemic Control: Fasting blood glucose (FBG), glycosylated hemoglobin (HbA1c).[9][10]
-
Lipid Profile: Total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), triglycerides (TAG).[9][10]
-
Safety and Regulatory Considerations
The consumption of 1,3-DAG oil is generally considered safe. However, a key consideration has been the potential formation of glycidyl (B131873) fatty acid esters (GEs) during the high-temperature processing of edible oils, including DAG oil. GEs are considered potential carcinogens. Regulatory bodies and manufacturers have been working to minimize the levels of these contaminants in the final product.
Future Directions and Conclusion
References
- 1. The Biogenesis of Chylomicrons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The chylomicron saga: time to focus on postprandial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a single and short-term ingestion of diacylglycerol on fat oxidation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of diacylglycerol oil on fat oxidation and energy expenditure in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Consumption of diacylglycerol oil as part of a reduced-energy diet enhances loss of body weight and fat in comparison with consumption of a triacylglycerol control oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of diacylglycerol on postprandial serum triacylglycerol concentration: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of diacylglycerol on postprandial serum triacylglycerol concentration: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effects of Diacylglycerol Oil on Overweight or Obese Patients with Diabetes or Prediabetes: a Single-Arm Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Diacylglycerol Oil on Overweight or Obese Patients with Diabetes or Prediabetes: a Single-Arm Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Palmitoyl-3-lauroyl-rac-glycerol: A Deep Dive into its Putative Role in Metabolic Diseases
A Technical Guide for Researchers and Drug Development Professionals
Abstract
1-Palmitoyl-3-lauroyl-rac-glycerol is a specific diacylglycerol (DAG) molecule comprised of a glycerol (B35011) backbone esterified with palmitic acid at the sn-1 position and lauric acid at the sn-3 position. While direct experimental evidence exclusively focusing on this molecule is limited, its structural characteristics as a 1,3-diacylglycerol with saturated fatty acid side chains place it at a critical intersection of lipid metabolism and cellular signaling. An accumulation of intracellular diacylglycerols is strongly implicated in the pathogenesis of metabolic diseases, including insulin (B600854) resistance, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This guide synthesizes the current understanding of diacylglycerol-mediated metabolic dysregulation and extrapolates the potential role of this compound within this framework. We will explore its metabolic fate, its potential to activate key signaling cascades, and the experimental methodologies required to investigate its precise biological functions.
Introduction: The Emerging Role of Diacylglycerols in Metabolic Disease
Diacylglycerols are not merely intermediates in the synthesis and breakdown of triacylglycerols but are also potent second messengers that modulate a variety of cellular processes.[1] The stereochemistry and fatty acid composition of DAGs are critical determinants of their biological activity.[2] The accumulation of specific DAG species in metabolic tissues like the liver and skeletal muscle is a key factor in the development of insulin resistance.[3] This occurs primarily through the activation of novel and conventional protein kinase C (PKC) isoforms, which can phosphorylate and inhibit key components of the insulin signaling pathway.[4]
This compound, as a 1,3-DAG, is structurally distinct from the more commonly studied 1,2-DAGs that are direct activators of PKC. However, its metabolism can contribute to the pool of 1,2-DAGs, and emerging research suggests that 1,3-DAGs themselves may have distinct biological effects.[5] This guide will delve into the nuanced role of DAGs, with a specific focus on the potential implications of this compound in metabolic health and disease.
Physicochemical Properties and Metabolic Fate
This compound is a neutral lipid with the following structure:
-
Glycerol backbone
-
Palmitic acid (16:0) at the sn-1 position
-
Lauric acid (12:0) at the sn-3 position
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C31H60O5 | [6] |
| Molecular Weight | 512.8 g/mol | [6] |
| Physical State | Solid at room temperature | Inferred from fatty acid composition |
| Solubility | Soluble in organic solvents like chloroform (B151607) and methanol | [6] |
The metabolic fate of dietary 1,3-diacylglycerols differs from that of triacylglycerols. Following ingestion, 1,3-DAGs are hydrolyzed by gastric and pancreatic lipases to monoacylglycerols and free fatty acids, which are then absorbed by enterocytes. Within the enterocytes, these components are re-esterified to form triacylglycerols and packaged into chylomicrons for transport in the lymph. However, it has been suggested that dietary 1,3-DAGs may lead to lower postprandial triacylglycerol levels compared to triacylglycerol oils.[1]
Intracellularly, this compound can be synthesized through the esterification of glycerol-3-phosphate or monoacylglycerol pathways. It can be further acylated to form triacylglycerols for storage in lipid droplets or be hydrolyzed to release free fatty acids and glycerol. Importantly, it can also be isomerized to the more signaling-active 1,2-diacylglycerol.
The Diacylglycerol-PKC-Insulin Resistance Axis
A central hypothesis in the field of metabolic disease is that the accumulation of intracellular DAGs leads to the activation of protein kinase C (PKC) isoforms, which in turn phosphorylate and impair the function of the insulin receptor and its downstream signaling proteins, such as Insulin Receptor Substrate 1 (IRS-1).[3] This leads to a state of insulin resistance, where cells are unable to respond effectively to insulin's signal to take up and utilize glucose.
While 1,2-DAGs are the direct activators of conventional and novel PKC isoforms, the metabolic conversion of 1,3-DAGs to 1,2-DAGs can contribute to this pathogenic process. Furthermore, the saturated fatty acid composition of this compound is particularly relevant, as DAGs containing saturated fatty acids have been strongly linked to the development of insulin resistance.[4]
Below is a diagram illustrating the proposed signaling pathway.
References
- 1. Postprandial metabolism with 1,3-diacylglycerol oil versus equivalent intakes of long-chain and medium-chain triacylglycerol oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diacylglycerol Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Diacylglycerol-mediated insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does Diacylglycerol Accumulation in Fatty Liver Disease Cause Hepatic Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of 1-Palmitoyl-3-lauroyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of the mixed diacylglycerol (DAG), 1-Palmitoyl-3-lauroyl-rac-glycerol. This structured lipid is of interest in various research fields, including as a potential therapeutic agent and a tool for studying lipid signaling pathways.
Introduction
This compound is a diacylglycerol containing palmitic acid and lauric acid at the sn-1 and sn-3 positions of the glycerol (B35011) backbone, respectively[1][2]. Diacylglycerols are crucial signaling molecules, acting as second messengers that can activate protein kinase C (PKC), a family of enzymes involved in a multitude of cellular processes such as cell growth, differentiation, and apoptosis[3]. The enzymatic synthesis of such structured lipids offers a highly specific and efficient method, operating under mild conditions and minimizing the formation of byproducts compared to chemical synthesis routes[4]. Immobilized lipases, particularly Novozym® 435 from Candida antarctica and Lipozyme® RM IM from Rhizomucor miehei, are frequently employed for their stability and regioselectivity in producing 1,3-diacylglycerols[5][6][7][8][9].
Enzymatic Synthesis Overview
The primary method for synthesizing this compound is through the direct esterification of glycerol with palmitic acid and lauric acid. This reaction is catalyzed by a 1,3-specific lipase (B570770) in a solvent-free system. To drive the reaction towards product formation, water, a byproduct of the esterification, is typically removed under vacuum or by bubbling an inert gas through the reaction mixture[7][9][10].
dot graph "Enzymatic_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Reactants" [label="Glycerol\nPalmitic Acid\nLauric Acid"]; "Enzyme" [label="Immobilized Lipase\n(e.g., Novozym® 435)"]; "Reaction" [label="Esterification Reaction\n(Solvent-free, Vacuum)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Crude_Product" [label="Crude Reaction Mixture\n(DAG, MAG, TAG, FFA)"]; "Purification" [label="Purification\n(Molecular Distillation &\nCrystallization)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Final_Product" [label="Pure this compound", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Analysis" [label="Quality Control\n(HPLC, GC)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges "Reactants" -> "Reaction"; "Enzyme" -> "Reaction"; "Reaction" -> "Crude_Product"; "Crude_Product" -> "Purification"; "Purification" -> "Final_Product"; "Final_Product" -> "Analysis"; } caption { label = "Experimental workflow for the synthesis and purification of this compound."; fontsize = 10; fontname = "Arial"; }
Comparative Data on Enzymatic Synthesis of 1,3-Diacylglycerols
The following table summarizes reaction conditions and outcomes for the enzymatic synthesis of various 1,3-diacylglycerols, providing a comparative basis for optimizing the synthesis of this compound.
| Target 1,3-DAG | Enzyme | Substrates | Molar Ratio (Fatty Acid:Glycerol) | Temperature (°C) | Reaction Time (h) | Yield/Purity | Reference |
| 1,3-Dilaurin (B53383) | Lipozyme RM IM | Lauric Acid, Glycerol | 2:1 | 50 | 3 | 80.3% 1,3-dilaurin content | [4][11][12] |
| 1,3-Dipalmitin | Lipozyme RM IM | Palmitic Acid, Glycerol | 2:1 | 70 | 5 | 99.5% purity after purification | [9] |
| 1,3-Dicaprylin | Lipozyme RM IM | Caprylic Acid, Glycerol | 2:1 | 40 | 6 | 98.5% purity after purification | [9] |
| 1,3-DAGs (from oleic acid) | Novozym® 435 | Oleic Acid, Glycerol | 2.5:1 | 60 | 7 | 40% 1,3-DAG concentration | [13] |
| 1-Oleoyl-3-palmitoylglycerol | Lipase | 1-Monoolein, Vinyl Palmitate | - | 65 | 12 | 90.6% purity in crude mixture |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is adapted from established methods for the synthesis of mixed 1,3-diacylglycerols.
Materials:
-
Glycerol (≥99% purity)
-
Palmitic Acid (≥99% purity)
-
Lauric Acid (≥99% purity)
-
Immobilized Lipase (Novozym® 435 or Lipozyme® RM IM)
-
Pear-shaped flask or small-scale reactor
-
Magnetic stirrer with heating mantle
-
Vacuum pump
Procedure:
-
To a 50 mL pear-shaped flask, add glycerol (10 mmol), palmitic acid (10 mmol), and lauric acid (10 mmol) for a 1:1:1 molar ratio of glycerol to each fatty acid.
-
Add the immobilized lipase (e.g., Novozym® 435) at a concentration of 5% (w/w) based on the total weight of the reactants[7].
-
Place the flask in a heating mantle on a magnetic stirrer and begin stirring.
-
Increase the temperature of the reaction mixture to 60-70°C.
-
Once the desired temperature is reached, apply a vacuum (e.g., 4 mm Hg) to the system to facilitate the removal of water produced during the esterification[7][10].
-
Allow the reaction to proceed for 3-7 hours. The reaction progress can be monitored by taking small aliquots and analyzing the composition by HPLC or GC.
-
After the reaction is complete, stop the heating and stirring, and release the vacuum.
-
Separate the immobilized enzyme from the crude product mixture by filtration. The enzyme can be washed and potentially reused.
-
The resulting crude product will contain this compound, along with unreacted substrates (glycerol, free fatty acids), monoglycerides (B3428702) (MAGs), and triglycerides (TAGs).
Protocol 2: Purification of this compound
Purification is essential to isolate the target diacylglycerol from the crude reaction mixture. A two-step process involving molecular distillation and solvent crystallization is recommended.
Materials:
-
Crude this compound product
-
Molecular distillation apparatus
-
Hexane (B92381) (analytical grade)
-
Methanol (B129727) (analytical grade)
-
Crystallization vessels
-
Filtration apparatus
Procedure:
-
Molecular Distillation:
-
This step is primarily to remove unreacted free fatty acids and monoglycerides.
-
Set the molecular distillation apparatus to an evaporation temperature of approximately 200°C and a high vacuum.
-
The lighter components (free fatty acids, MAGs) will be distilled off, leaving a residue enriched in di- and triglycerides.
-
-
Solvent Crystallization:
-
Dissolve the residue from molecular distillation in hexane at a 1:10 (w/v) ratio at an elevated temperature (e.g., 60°C) to ensure complete dissolution.
-
Cool the solution to a low temperature (e.g., 4°C) to induce crystallization of the 1,3-diacylglycerol, while the more soluble triglycerides remain in the liquid phase.
-
Collect the crystals by filtration.
-
To further improve purity, a second recrystallization can be performed using a polar solvent like methanol. Dissolve the collected crystals in methanol (1:10, w/v) at 60°C and then cool to 4°C. The 1,3-diacylglycerol will crystallize, leaving more polar impurities in the solvent.
-
Collect the purified crystals by filtration and dry under vacuum.
-
Diacylglycerol Signaling Pathway
Diacylglycerols, including this compound, are key second messengers in cellular signaling. A primary pathway they activate is the Protein Kinase C (PKC) pathway.
dot digraph "DAG_PKC_Signaling_Pathway" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Signal" [label="Hormone or\nGrowth Factor"]; "Receptor" [label="G-protein Coupled Receptor\n(GPCR)"]; "PLC" [label="Phospholipase C\n(PLC)"]; "PIP2" [label="PIP2"]; "IP3" [label="IP3"]; "DAG" [label="Diacylglycerol\n(e.g., this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; "PKC" [label="Protein Kinase C\n(PKC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ca_release" [label="Ca²⁺ Release\nfrom ER"]; "Cellular_Response" [label="Cellular Response\n(e.g., Gene Expression,\nCell Proliferation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges "Signal" -> "Receptor" [label="Binds to"]; "Receptor" -> "PLC" [label="Activates"]; "PLC" -> "DAG" [label="Cleaves PIP2 into"]; "PLC" -> "IP3"; "IP3" -> "Ca_release" [label="Triggers"]; "DAG" -> "PKC" [label="Activates", color="#EA4335", fontcolor="#EA4335"]; "Ca_release" -> "PKC" [label="Co-activates", color="#EA4335", fontcolor="#EA4335"]; "PKC" -> "Cellular_Response" [label="Phosphorylates\nTarget Proteins"]; } caption { label = "Simplified diacylglycerol (DAG) signaling pathway leading to the activation of Protein Kinase C (PKC)."; fontsize = 10; fontname = "Arial"; }
This pathway is initiated by an external signal, such as a hormone or growth factor, binding to a G-protein coupled receptor on the cell membrane[8]. This activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG)[8]. While IP3 triggers the release of calcium from the endoplasmic reticulum, DAG remains in the membrane and, in conjunction with calcium, recruits and activates PKC[5][7][8]. Activated PKC then phosphorylates a variety of downstream protein targets, leading to diverse cellular responses[3].
References
- 1. A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: IP3/DAG Signaling Pathway [jove.com]
- 9. daneshyari.com [daneshyari.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion [jstage.jst.go.jp]
Application Notes and Protocols for the Enzymatic Synthesis of 1,3-Diacylglycerol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 1,3-diacylglycerols (1,3-DAGs) using lipase-catalyzed esterification. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the efficient and specific production of 1,3-DAGs, which are valuable molecules in the food, pharmaceutical, and cosmetic industries.
Introduction
1,3-diacylglycerols are structural lipids composed of a glycerol (B35011) backbone esterified with fatty acids at the sn-1 and sn-3 positions. Their unique chemical structure confers specific physiological properties, including reduced accumulation of body fat compared to triacylglycerols, making them a target for the development of functional foods and nutraceuticals.[1][2] Enzymatic synthesis using lipases offers a highly specific and environmentally friendly alternative to chemical methods, which often require harsh conditions and result in a mixture of isomers.[3][4] This protocol focuses on the direct esterification of glycerol with fatty acids in a solvent-free system, a cost-effective and efficient approach for 1,3-DAG production.[1][2]
Key Experimental Parameters and Data
The successful synthesis of 1,3-DAG is dependent on several critical parameters. The following tables summarize quantitative data from various studies, showcasing the impact of different lipases, fatty acid substrates, and reaction conditions on product yield and purity.
Table 1: Comparison of Different Lipases for 1,3-Dilaurin Synthesis
| Lipase | Lauric Acid Conversion (%) | 1,3-Dilaurin Content (%) | Reference |
| Lipozyme RM IM | 95.3 | 80.3 | [1] |
| Novozym 435 | High (not specified) | Good performance | [1] |
| Lipozyme TL IM | Low | Low | [1] |
Reaction Conditions: 50°C, 3 hours, 5 wt% lipase, solvent-free, vacuum-driven air bubbling.[1]
Table 2: Synthesis of Various 1,3-Diacylglycerols using Lipozyme RM IM
| Fatty Acid Substrate | Reaction Time (h) | Reaction Temperature (°C) | 1,3-DAG Content after Purification (%) | Reference |
| Caprylic acid (C8:0) | 5 | 40 | 98.5 | [1] |
| Capric acid (C10:0) | 5 | 40 | 99.2 | [1] |
| Lauric acid (C12:0) | 3 | 50 | 99.1 | [1] |
| Palmitic acid (C16:0) | 3 | 60 | 99.5 | [1] |
| Stearic acid (C18:0) | 3 | 70 | 99.4 | [1] |
Reaction Conditions: Fatty acid to glycerol molar ratio of 2:1, 5 wt% Lipozyme RM IM, solvent-free, vacuum at 4 mm Hg.[1]
Table 3: Optimization of Reaction Conditions for 1,3-DAG Synthesis with Lecitase® Ultra
| Parameter | Optimal Value | Resulting 1,3-DAG Content (wt%) | Reference |
| Oleic acid/glycerol mole ratio | 1:5 | 54.8 ± 1.6 | [2] |
| Temperature | 40°C | 54.5 ± 1.8 | [2] |
| Initial water content | 4 wt% | Not specified | [2] |
| Enzyme load | 1.5 wt% | Not specified | [2] |
| Reaction time | 1.5 h | 54.8 ± 1.6 | [2] |
Under optimal conditions, an esterification efficiency of 80.3 ± 1.2% was achieved.[2]
Experimental Workflow
The general workflow for the enzymatic synthesis of 1,3-DAG involves preparation of reactants, the enzymatic reaction itself, and subsequent purification of the product.
References
- 1. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast synthesis of 1,3-DAG by Lecitase® Ultra-catalyzed esterification in solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Note and Protocol: Purification of 1-Palmitoyl-3-lauroyl-rac-glycerol from a Reaction Mixture
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Palmitoyl-3-lauroyl-rac-glycerol is a specific diacylglycerol (DAG) containing palmitic acid and lauric acid at the sn-1 and sn-3 positions of the glycerol (B35011) backbone, respectively[1][2]. Diacylglycerols are crucial intermediates in lipid metabolism and function as significant signaling molecules in various cellular processes[3][4]. The synthesis of such mixed-acid DAGs typically results in a heterogeneous reaction mixture containing unreacted starting materials, byproducts such as mono- and triacylglycerols, and positional isomers. Therefore, a robust purification strategy is essential to isolate the target compound with high purity for downstream applications in research and drug development.
This application note provides a detailed protocol for the purification of this compound from a typical reaction mixture. The methodology combines solvent extraction, column chromatography, and low-temperature crystallization, followed by comprehensive analytical characterization to ensure the purity of the final product.
Composition of a Typical Reaction Mixture
The synthesis of this compound can result in a complex mixture. Understanding the potential impurities is critical for designing an effective purification strategy.
Table 1: Potential Components of the Reaction Mixture
| Component Category | Specific Examples | Rationale for Presence |
| Target Product | This compound | The desired synthetic product. |
| 1(2)-Palmitoyl-2(1)-lauroyl-rac-glycerol | Positional isomers that can form due to acyl migration[5]. | |
| Byproducts | Monopalmitoyl-rac-glycerol | Incomplete esterification or hydrolysis. |
| Monolauroyl-rac-glycerol | Incomplete esterification or hydrolysis. | |
| Dipalmitoyl-rac-glycerol | Reaction of starting materials with two equivalents of palmitic acid. | |
| Dilauroyl-rac-glycerol | Reaction of starting materials with two equivalents of lauric acid. | |
| Tripalmitin, Trilaurin, mixed Triacylglycerols | Over-esterification of the glycerol backbone[6]. | |
| Unreacted Starting Materials | Palmitic acid | Incomplete reaction. |
| Lauric acid | Incomplete reaction. | |
| Glycerol | Incomplete reaction. | |
| Catalyst/Reagents | Lipase, DCC, DMAP, etc.[7] | Dependent on the synthetic route used. |
Purification Strategy Overview
A multi-step purification strategy is employed to systematically remove impurities based on their differing physicochemical properties such as polarity and solubility. The general workflow is outlined below.
Caption: Overall purification workflow.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
This initial step aims to separate the lipid components from water-soluble impurities like glycerol, salts, and some polar reagents. A common method is a modified Bligh and Dyer extraction[8][9].
Materials:
-
Chloroform (or Dichloromethane)
-
Methanol
-
Deionized Water
-
Separatory Funnel
-
Rotary Evaporator
Procedure:
-
Dissolve the crude reaction mixture in a 2:1 (v/v) mixture of chloroform:methanol.
-
Transfer the solution to a separatory funnel.
-
Add deionized water to achieve a final chloroform:methanol:water ratio of 2:2:1.8.
-
Shake the funnel vigorously for 2-3 minutes and allow the phases to separate.
-
Collect the lower organic phase, which contains the lipids.
-
Wash the organic phase again with a small volume of water to remove any remaining water-soluble impurities.
-
Dry the collected organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipid extract.
Protocol 2: Silica Gel Column Chromatography
This is the primary purification step to separate the target diacylglycerol from monoacylglycerols (more polar) and triacylglycerols (less polar)[5][10].
Materials:
-
Silica Gel (60 Å, 230-400 mesh)
-
Glass Chromatography Column
-
Hexane (B92381) (HPLC grade)
-
Ethyl Acetate (B1210297) or Diethyl Ether (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel G)[5]
-
TLC developing chamber
-
Primuline (B81338) spray or iodine chamber for visualization
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude lipid extract from Protocol 1 in a minimal amount of hexane and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the percentage of ethyl acetate or diethyl ether. A typical gradient might be:
-
Hexane (to elute non-polar impurities and triacylglycerols).
-
Hexane:Ethyl Acetate (95:5 to 90:10 v/v) to elute the diacylglycerol fraction.
-
Hexane:Ethyl Acetate (80:20 v/v or higher) to elute more polar monoacylglycerols and free fatty acids.
-
-
Fraction Collection and Analysis:
-
Collect small fractions throughout the elution process.
-
Spot each fraction onto a TLC plate and develop it in a solvent system such as hexane:diethyl ether:acetic acid (70:30:1 v/v)[5].
-
Visualize the spots using a suitable method (e.g., primuline spray under UV light). Diacylglycerols will have an intermediate Rf value between triacylglycerols (higher Rf) and monoacylglycerols (lower Rf).
-
-
Pooling Fractions: Combine the fractions that contain the pure diacylglycerol, as determined by TLC analysis.
-
Solvent Removal: Evaporate the solvent from the pooled fractions to obtain the partially purified this compound.
Protocol 3: Low-Temperature Crystallization (Optional Refinement)
For achieving very high purity, an optional low-temperature crystallization step can be employed to remove remaining triacylglycerols or other closely related impurities[11][12].
Materials:
-
Hexane or Acetone
-
Low-temperature freezer or bath (-20°C to -40°C)
-
Filtration apparatus
Procedure:
-
Dissolve the partially purified diacylglycerol from Protocol 2 in a minimal amount of a suitable nonpolar solvent like hexane (e.g., 1:10 substrate to solvent ratio)[12].
-
Cool the solution to -20°C or -40°C and hold for several hours (e.g., 18 hours) to allow the saturated diacylglycerol to crystallize[11][12].
-
Collect the crystals by cold filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under a stream of nitrogen or in a vacuum desiccator.
Purity Assessment and Characterization
A combination of chromatographic and spectroscopic techniques should be used to confirm the purity and identity of the final product.
Caption: Analytical techniques for purity assessment.
Table 2: Analytical Methods for Purity and Identity Confirmation
| Technique | Purpose | Typical Conditions / Expected Results |
| TLC | Quick purity check and monitoring of chromatography. | A single spot with an Rf value distinct from mono- and triacylglycerol standards. Solvent system: Hexane:Diethyl Ether:Acetic Acid (70:30:1)[5]. |
| HPLC | Quantitative purity assessment and separation of isomers. | Reversed-phase C18 column with a mobile phase of acetonitrile (B52724) or a gradient of acetonitrile/isopropanol[4][13][14]. Detection via ELSD, CAD, or MS. Should yield a major peak corresponding to the target molecule. |
| GC-FAME | Confirmation of fatty acid composition. | The purified DAG is transesterified to fatty acid methyl esters (FAMEs). GC analysis should show peaks corresponding to methyl palmitate and methyl laurate in approximately equimolar amounts[15][16]. |
| NMR (¹H, ¹³C) | Unambiguous structural confirmation. | ¹H and ¹³C NMR spectra will provide characteristic signals for the glycerol backbone protons and carbons, as well as the acyl chains of palmitic and lauric acid, confirming their positions[17][18][19]. |
| MS (ESI/APCI) | Molecular weight confirmation and fragmentation analysis. | Mass spectrometry will confirm the correct molecular weight of this compound. Tandem MS (MS/MS) can provide fragmentation patterns that confirm the identity of the fatty acyl chains[3][8]. |
Summary of Quantitative Data
The efficiency of the purification process can be quantified at each step. The following table provides a template for recording and comparing purification data.
Table 3: Purification Yield and Purity Summary (Example Data)
| Purification Step | Mass Recovered (mg) | Yield (%) | Purity (%) (by HPLC) |
| Crude Lipid Extract | 1000 | 100 | ~40% |
| After Column Chromatography | 350 | 35 | >95% |
| After Crystallization | 280 | 28 | >99% |
Note: Yields are calculated relative to the starting crude lipid extract. Purity is determined by peak area normalization in HPLC chromatograms.
Conclusion
The protocol described provides a comprehensive and robust methodology for the purification of this compound from a complex synthetic reaction mixture. By combining liquid-liquid extraction, silica gel column chromatography, and optional low-temperature crystallization, it is possible to achieve high purity (>99%). The outlined analytical techniques are essential for monitoring the purification process and for the final characterization and quality control of the isolated diacylglycerol, ensuring its suitability for demanding research and development applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. TLC of acylglycerols | Cyberlipid [cyberlipid.gerli.com]
- 6. Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis and Its Compositional Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total synthesis and bioactivity investigation of a chiral diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Gas chromatographic analysis of fatty acid methyl esters [pubmed.ncbi.nlm.nih.gov]
- 16. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 17. researchgate.net [researchgate.net]
- 18. scilit.com [scilit.com]
- 19. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 1-Palmitoyl-3-lauroyl-rac-glycerol by Liquid Chromatography-Mass Spectrometry (LC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Palmitoyl-3-lauroyl-rac-glycerol is a diacylglycerol (DAG) containing palmitic acid and lauric acid at the sn-1 and sn-3 positions, respectively.[1][2] Diacylglycerols are crucial lipid second messengers involved in various cellular signaling pathways, primarily as activators of protein kinase C (PKC).[3] The dysregulation of DAG signaling has been implicated in numerous diseases, including cancer and metabolic disorders.[3] Consequently, the accurate and sensitive quantification of specific DAG molecular species like this compound is essential for understanding disease mechanisms and in the development of novel therapeutics.[3] This application note provides a detailed protocol for the quantitative analysis of this compound in biological matrices using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Signaling Pathway and Experimental Workflow
Diacylglycerols are generated at the plasma membrane, often from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). The resulting DAG activates PKC, initiating phosphorylation cascades that regulate processes like cell proliferation and apoptosis.[3] The quantitative analysis of specific DAGs helps to elucidate these pathways.
Diacylglycerol Signaling Pathway
The experimental workflow for the quantitative analysis of this compound involves several key steps from sample preparation to data analysis.
Experimental Workflow Overview
Experimental Protocols
1. Sample Preparation (Lipid Extraction)
Accurate quantification is highly dependent on the efficient extraction of lipids while minimizing matrix effects, which can be caused by co-eluting endogenous components like phospholipids.[4][5]
-
Reagents:
-
Methanol
-
0.9% NaCl solution
-
Internal Standard (IS) solution (e.g., a deuterated or ¹³C-labeled DAG analog)
-
Protocol (adapted from the Bligh-Dyer method): [4][5]
-
To 100 µL of plasma or cell lysate in a glass centrifuge tube, add 10 µL of the internal standard solution.
-
Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture and vortex for 30 seconds.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[3]
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended for its high sensitivity and selectivity.[3][4]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used for lipid separation.[3]
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium acetate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the hydrophobic lipids, followed by a re-equilibration step.
Time (min) % Mobile Phase B 0.0 30 2.0 30 12.0 95 15.0 95 15.1 30 20.0 30 -
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used for the analysis of DAGs as ammonium adducts ([M+NH₄]⁺).[6]
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow Rates: Optimized for the specific instrument.
-
MRM Transitions for this compound (C₃₁H₆₀O₅, MW: 512.8) [2]
The fragmentation of diacylglycerols in positive ion mode typically involves the neutral loss of one of the fatty acid chains. For this compound, the ammonium adduct ([M+NH₄]⁺) would be at m/z 530.8. The major fragments would correspond to the loss of palmitic acid (C₁₆H₃₂O₂) or lauric acid (C₁₂H₂₄O₂).
Analyte Precursor Ion [M+NH₄]⁺ Product Ion Collision Energy (eV) (Example) This compound 530.8 Loss of Palmitic Acid 25 This compound 530.8 Loss of Lauric Acid 25 Internal Standard (IS) Specific to IS Specific to IS Optimized for IS -
Quantitative Data and Method Validation
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy to ensure reliable results.
Linearity and Range
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 50 | Value |
| 100 | Value |
| 500 | Value |
| 1000 | Value |
A linear regression should yield a coefficient of determination (R²) ≥ 0.99.
LOD and LOQ
The limit of detection (LOD) and limit of quantification (LOQ) determine the sensitivity of the method.
| Parameter | Definition | Typical Value (ng/mL) |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.5 |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 1.5 |
Precision and Accuracy
Precision (as %CV) and accuracy (as %Recovery) are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Low | < 15% | < 15% | 85-115% |
| Medium | < 15% | < 15% | 85-115% |
| High | < 15% | < 15% | 85-115% |
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound using LC-MS/MS. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with the guidelines for method validation, offer a robust starting point for researchers in various fields. The high sensitivity and specificity of this method make it well-suited for the accurate quantification of this important lipid mediator in complex biological samples, thereby facilitating a deeper understanding of its role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Isomeric Separation of 1,3- and 1,2-Diacylglycerols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacylglycerols (DAGs) are critical lipid second messengers integral to a multitude of cellular signaling pathways. The biological activity of DAGs is dictated by the specific isomeric form, defined by the positions of the two fatty acyl chains on the glycerol (B35011) backbone (sn-1,2-, sn-2,3-, and 1,3-diacylglycerols). Consequently, the precise separation and quantification of DAG isomers are of paramount importance for researchers in cell biology, pharmacology, and drug development. This application note provides a detailed protocol for the separation of 1,3- and 1,2-diacylglycerol isomers using high-performance liquid chromatography (HPLC), a robust and widely accessible technique. Methodologies for sample preparation, chromatographic conditions, and detection are outlined, along with representative quantitative data and visual diagrams of the experimental workflow and relevant signaling pathways.
Introduction
Diacylglycerols are key intermediates in lipid metabolism and pivotal signaling molecules.[1] Upon extracellular stimulation, DAG is transiently produced at the plasma membrane, where it recruits and activates a host of downstream effector proteins, most notably Protein Kinase C (PKC) isoforms.[1] The activation of these pathways regulates a vast array of cellular processes, including cell proliferation, differentiation, apoptosis, and secretion.[1] The enzymes that produce and metabolize DAGs, as well as their effector proteins, exhibit stereo- and regiospecificity, meaning the isomeric form of the DAG molecule is crucial for its biological function. For instance, 1,2-DAGs are known to be potent activators of PKC, while 1,3-DAGs are generally considered to be less active in this role.[2]
High-performance liquid chromatography has emerged as a powerful analytical tool for the separation of lipid isomers.[1] This technique can separate molecules based on their physicochemical properties, allowing for the resolution of DAG isomers with the same fatty acid composition but different positional arrangements. This document presents a detailed protocol for the separation of 1,2(2,3)- and 1,3-diacylglycerol isomers using both reversed-phase and normal-phase HPLC, summarizes key quantitative data, and provides visual representations of the relevant signaling pathway and experimental workflow.
Signaling Pathway
Diacylglycerols are central to numerous signaling cascades. The diagram below illustrates a simplified representation of the canonical phospholipase C (PLC) pathway leading to the generation of 1,2-diacylglycerol and the subsequent activation of Protein Kinase C (PKC).
Experimental Workflow
The general workflow for the analysis of diacylglycerol isomers by HPLC involves several key steps, from sample acquisition to data analysis. The following diagram outlines this process.
Experimental Protocols
This section details the necessary steps for the separation of diacylglycerol isomers by both reversed-phase and normal-phase HPLC.
Sample Preparation
-
Lipid Extraction (from biological samples): For cellular or tissue samples, perform a lipid extraction using a modified Bligh and Dyer method (chloroform:methanol:water).[1]
-
Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen. Reconstitute the dried lipid extract in the initial mobile phase or a suitable solvent like hexane (B92381)/2-propanol.
-
Standard and Sample Dilution: Prepare stock solutions of DAG standards in hexane or the initial mobile phase. Dilute the standards and the extracted lipid samples to a final concentration of approximately 1-5 mg/mL.[1]
-
Filtration: Filter all samples and standards through a 0.2 µm PTFE syringe filter into an HPLC vial to remove any particulate matter.[1]
Protocol 1: Reversed-Phase HPLC (Isocratic)
This method is simple, robust, and effective for separating common DAG isomers.[3][4]
-
HPLC System: Any standard HPLC system with a UV detector is suitable.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
Protocol 2: Reversed-Phase HPLC (Gradient)
A gradient elution can be employed for more complex mixtures of diacylglycerols.[5]
-
HPLC System: A gradient-capable HPLC system with a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is recommended for this method.
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Acetone.
-
Gradient Program:
-
0-10 min: 10% B
-
10-20 min: Linear gradient to 30% B
-
20-28 min: Hold at 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: Charged Aerosol Detector (CAD) or Mass Spectrometry (ESI+).
Protocol 3: Normal-Phase HPLC
Normal-phase HPLC offers an alternative selectivity for DAG isomer separation.[6]
-
HPLC System: Any standard HPLC system with a UV or fluorescence detector.
-
Column: Silica column (e.g., 100 mm x 3.0 mm, 3 µm particle size).
-
Mobile Phase: Hexane:Isopropanol (99.4:0.6, v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 230 nm (if derivatized with a chromophore) or fluorescence detection.[6]
-
Injection Volume: 10 µL.
Data Presentation
The elution order of diacylglycerol isomers in reversed-phase HPLC is influenced by their polarity. Generally, 1,3-DAG isomers are less polar and elute earlier than their corresponding 1,2-DAG counterparts with the same acyl chains.[1] The retention time increases with increasing chain length and decreases with the number of double bonds in the fatty acyl chains.[1]
| Isomer Pair | 1,3-Diacylglycerol | 1,2-Diacylglycerol |
| Dilinolein | 1,3-dilinolein | 1,2-dilinolein |
| Diolein | 1,3-diolein | 1,2-dioleoyl-sn-glycerol |
| Dipalmitin | 1,3-dipalmitin | 1,2-dipalmitoyl-rac-glycerol |
| Distearin | 1,3-distearin | 1,2-distearoyl-rac-glycerol |
| Data compiled from reference[1]. |
Table 1: Elution Order of Common Diacylglycerol Isomer Pairs in Reversed-Phase HPLC.
Quantitative performance of a reversed-phase HPLC method with UV detection is summarized below.
| Analyte | Limit of Detection (µg/mL) | Limit of Quantitation (µg/mL) |
| 1,3-dilinolein | 0.2 | 0.7 |
| 1,2-dioleoyl-sn-glycerol | 0.6 | 1.9 |
| Data from reference[3][4]. |
Table 2: Limits of Detection and Quantitation for a Reversed-Phase HPLC-UV Method.
Conclusion
This application note provides detailed protocols for the successful isomeric separation of 1,3- and 1,2-diacylglycerols using both reversed-phase and normal-phase HPLC. The choice of method will depend on the specific sample matrix, the complexity of the diacylglycerol mixture, and the available instrumentation. The presented methods, coupled with the appropriate sample preparation techniques, offer a reliable and robust approach for the accurate quantification of these important lipid signaling molecules, thereby facilitating further research into their diverse biological roles.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 3. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]
Application Note: High-Sensitivity Detection of 1-Palmitoyl-3-lauroyl-rac-glycerol using Liquid Chromatography-Tandem Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the sensitive and specific detection of 1-Palmitoyl-3-lauroyl-rac-glycerol, a diacylglycerol (DAG), using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The described methodology is crucial for researchers in lipidomics, signal transduction, and drug development where accurate quantification of DAG species is essential. Diacylglycerols are important signaling molecules and intermediates in lipid metabolism.[1][2][3] Their low abundance and the presence of isomeric structures present analytical challenges.[1] This protocol outlines sample preparation, LC separation, and optimized mass spectrometry parameters for the analysis of this compound.
Introduction
Diacylglycerols (DAGs) are key lipid molecules that serve as secondary messengers in various cellular signaling pathways and are central intermediates in the biosynthesis of triglycerides and phospholipids.[2] The specific isomeric form and fatty acid composition of a DAG molecule can influence its biological activity. This compound is a diacylglycerol containing palmitic acid (16:0) and lauric acid (12:0) at the sn-1 and sn-3 positions, respectively.[4] Accurate and sensitive quantification of specific DAG species like this is critical for understanding their roles in health and disease, including cancer and metabolic disorders.[2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a powerful technique for the analysis of complex lipid mixtures due to its high sensitivity and specificity.[5] This application note details a robust LC-MS/MS method for the analysis of this compound.
Experimental Protocols
Sample Preparation: Lipid Extraction
A common procedure for extracting neutral lipids like diacylglycerols from biological samples is the Bligh-Dyer method.[6]
Materials:
-
Methanol
-
Deionized water
-
Sample (e.g., cell pellet, tissue homogenate)
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas evaporator
Protocol:
-
To your sample in a glass tube, add a solvent mixture of chloroform:methanol (1:2, v/v). For every 1 part of sample, use 3.75 parts of the solvent mixture.
-
Vortex the mixture vigorously for 15 minutes at 4°C.
-
Add 1.25 parts of chloroform and vortex for 1 minute.
-
Add 1.25 parts of deionized water and vortex for 1 minute.
-
Centrifuge the sample at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography
Normal-phase liquid chromatography is often employed for the separation of diacylglycerol isomers.[7][8]
| Parameter | Recommended Condition |
| Column | Silica-based normal-phase column (e.g., 150 x 2.1 mm, 3 µm particle size) |
| Mobile Phase A | Hexane/Isopropanol (99:1, v/v) with 0.1% formic acid |
| Mobile Phase B | Isopropanol/Water (85:15, v/v) with 0.1% formic acid and 10 mM ammonium (B1175870) formate (B1220265) |
| Gradient | Start with 5% B, increase to 50% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Electrospray ionization (ESI) in positive ion mode is a common and effective technique for the analysis of diacylglycerols.[7]
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Scan Mode | Multiple Reaction Monitoring (MRM) or Neutral Loss Scan |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| Collision Energy | 20-40 eV (to be optimized for specific transitions) |
Data Presentation: Quantitative Mass Spectrometry Parameters
For targeted quantification of this compound (C₃₁H₆₀O₅, MW: 512.8 g/mol [4]), the following mass transitions can be monitored. Diacylglycerols readily form ammonium adducts ([M+NH₄]⁺) in the presence of ammonium formate in the mobile phase.[9]
Predicted MRM Transitions for this compound ([M+NH₄]⁺)
| Precursor Ion (m/z) | Product Ion (m/z) | Description of Neutral Loss |
| 530.5 | 313.3 | Loss of Palmitic Acid (C₁₆H₃₂O₂) |
| 530.5 | 275.2 | Loss of Lauric Acid (C₁₂H₂₄O₂) |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: A flowchart of the experimental workflow for the analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound using LC-MS/MS. The described methods, from sample preparation to data acquisition, are designed to offer high sensitivity and specificity. This will enable researchers to accurately measure this important diacylglycerol species in various biological matrices, thereby facilitating a deeper understanding of its role in cellular processes and disease. The use of appropriate internal standards is recommended for accurate quantification.[1][3] Derivatization techniques can also be employed to enhance ionization efficiency if required.[2][7]
References
- 1. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-Palmitoyl-3-lauroyl-rac-glycerol for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-3-lauroyl-rac-glycerol is a diacylglycerol (DAG) of significant interest in various fields of research, including lipidomics and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such compounds. However, due to their low volatility and potential for thermal degradation, direct GC-MS analysis of diacylglycerols is challenging.[1][2][3] Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and ensuring accurate analysis.[1][4][5]
This document provides detailed application notes and protocols for the derivatization of this compound for GC-MS analysis, with a focus on the widely used and effective silylation method.
Principle of Derivatization: Silylation
Silylation is a chemical modification technique that replaces active hydrogen atoms in a molecule with a trimethylsilyl (B98337) (TMS) group.[6][7] In the case of this compound, the hydroxyl group on the glycerol (B35011) backbone is the target for silylation. The introduction of the bulky, non-polar TMS group reduces intermolecular hydrogen bonding and increases the volatility of the molecule, making it amenable to GC analysis.[4][6]
Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS) to enhance the reaction rate.[1][2][3]
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Silylating reagent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
-
Anhydrous pyridine (B92270) (reaction solvent and catalyst)
-
Anhydrous hexane (B92381) or other suitable organic solvent
-
Inert gas (e.g., nitrogen or argon)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol is a widely adopted method for the derivatization of hydroxyl-containing compounds.
-
Sample Preparation:
-
Accurately weigh a known amount of this compound standard or the lipid extract into a reaction vial.
-
If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of inert gas. It is critical to ensure the sample is anhydrous as silylating reagents are highly sensitive to moisture.[1][3][7]
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous pyridine to the dried sample to dissolve it.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Tightly cap the vial and vortex thoroughly for 30 seconds.
-
Heat the reaction mixture at 60°C for 60 minutes in a heating block or oven.[1]
-
-
Sample Analysis:
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
-
If necessary, the sample can be diluted with an appropriate anhydrous solvent (e.g., hexane) to achieve the desired concentration for analysis.[1]
-
Protocol 2: Silylation using MSTFA + 1% TMCS
MSTFA is another potent silylating agent, and its by-products are generally more volatile than those of BSTFA, which can be advantageous in preventing interference with early eluting peaks.[7]
-
Sample Preparation:
-
Follow the same sample preparation steps as in Protocol 1 to ensure an anhydrous sample.
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous pyridine to the dried sample.
-
Add 100 µL of MSTFA + 1% TMCS to the vial.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the reaction mixture at 70°C for 45 minutes.
-
-
Sample Analysis:
-
Cool the vial to room temperature before GC-MS analysis.
-
Dilute with an anhydrous solvent if required.
-
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the silylation of diacylglycerols.
| Derivatization Reagent | Temperature (°C) | Time (min) | Typical Yield (%) | Notes |
| BSTFA + 1% TMCS | 60 | 60 | > 95 | A robust and widely used method. |
| MSTFA + 1% TMCS | 70 | 45 | > 95 | By-products are highly volatile, minimizing chromatographic interference.[7] |
GC-MS Analysis Parameters (Typical)
-
Gas Chromatograph: Equipped with a capillary column suitable for lipid analysis (e.g., a non-polar or medium-polarity column).
-
Injector: Split/splitless injector, typically operated at a high temperature (e.g., 280-300°C).
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at a lower temperature (e.g., 150°C) and ramping up to a higher temperature (e.g., 320°C) to elute the derivatized diacylglycerol.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Scan Range: A mass range appropriate for the detection of the derivatized molecule and its characteristic fragments (e.g., m/z 50-800).
Expected Mass Spectral Fragments
The mass spectrum of the trimethylsilyl derivative of this compound will exhibit characteristic fragment ions that are useful for its identification and structural elucidation. Key diagnostic ions include those resulting from the loss of the fatty acyl chains and fragments containing the trimethylsilyl group.[8]
Mandatory Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Logical relationship of derivatization for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. youtube.com [youtube.com]
- 5. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Palmitoyl-3-lauroyl-rac-glycerol in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-3-lauroyl-rac-glycerol is a specific 1,3-diacylglycerol (DAG) molecule containing a palmitic acid (C16:0) at the sn-1 position and a lauric acid (C12:0) at the sn-3 position of the glycerol (B35011) backbone. This mixed-acyl glycerol serves as a valuable substrate for investigating the activity, specificity, and kinetics of various lipid-metabolizing enzymes. Its defined structure allows for precise studies of enzyme-substrate interactions, which is critical in basic research and for the development of therapeutics targeting lipid metabolism.
These application notes provide detailed protocols for utilizing this compound as a substrate in enzymatic assays for two key classes of enzymes: Lipases and Diacylglycerol O-Acyltransferases (DGATs) . Additionally, the role of diacylglycerols in cellular signaling pathways is discussed.
Data Presentation: Enzyme Specificity
Table 1: Substrate Specificity of Diacylglycerol O-Acyltransferases (DGATs)
| Enzyme | Preferred Diacylglycerol Isomer | Acylation Ratio (sn-1,2 : sn-1,3) | Reference |
| DGAT1 | sn-1,2-diacylglycerol | 4 : 1 | [1] |
| DGAT2 | sn-1,3-diacylglycerol | 1 : 2.3 | [1] |
Note: This data suggests that this compound would be a preferred substrate for DGAT2 over DGAT1, making it a useful tool for differentiating the activity of these two important enzymes in triacylglycerol synthesis.
Table 2: Lipase (B570770) Performance in the Synthesis of 1,3-Diacylglycerols
| Lipase | Source Organism | Performance in 1,3-dilaurin (B53383) synthesis | Reference |
| Lipozyme RM IM | Rhizomucor miehei | Good performance | [2] |
| Novozym 435 | Candida antarctica | Good performance | [2] |
| Lipozyme TL IM | Thermomyces lanuginosus | Low activity | [2] |
Note: These lipases, particularly Lipozyme RM IM and Novozym 435, are effective in utilizing lauric acid for the synthesis of 1,3-diacylglycerols and are therefore strong candidates for hydrolysis studies with this compound.
Experimental Protocols
Protocol 1: Lipase Activity Assay using this compound
This protocol is designed to measure the activity of lipases by quantifying the release of free fatty acids (palmitic acid and lauric acid) from the substrate. This can be achieved through various detection methods, including colorimetric, fluorometric, or chromatographic techniques. A titrimetric method is also described.
Materials:
-
This compound
-
Purified lipase (e.g., Pancreatic Lipase, Lipozyme RM IM) or cell/tissue lysate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂ and 1 mM EDTA
-
Substrate Emulsion: Prepare a 10 mM stock of this compound in a suitable organic solvent (e.g., chloroform). For the assay, create an emulsion by adding the substrate stock to the assay buffer containing 0.5% (w/v) Triton X-100 and sonicating on ice until a stable, milky emulsion is formed.
-
Detection Reagents (choose one):
-
Colorimetric: A commercial free fatty acid quantification kit.
-
Fluorometric: A fluorescent fatty acid indicator dye.
-
Chromatographic: GC-FID or HPLC system for fatty acid analysis.[3]
-
Titrimetric: 0.01 N NaOH, pH indicator (e.g., phenolphthalein).
-
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the purified lipase in cold assay buffer. If using cell or tissue lysates, prepare them according to standard protocols and determine the total protein concentration.
-
Reaction Setup: In a microplate or reaction tube, add:
-
X µL of Assay Buffer
-
Y µL of Substrate Emulsion (final concentration typically 100-500 µM)
-
Z µL of Enzyme solution (to initiate the reaction)
-
Final volume: e.g., 200 µL
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15-60 minutes). The reaction time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl) or by heat inactivation.
-
Detection:
-
Colorimetric/Fluorometric: Follow the manufacturer's instructions for the chosen kit or dye to quantify the released free fatty acids.
-
Chromatographic: Extract the lipids from the reaction mixture and analyze the fatty acid composition by GC-FID or HPLC.[3]
-
Titrimetric: Titrate the released fatty acids with 0.01 N NaOH to a colorimetric endpoint.
-
-
Data Analysis: Calculate the enzyme activity based on the amount of fatty acid released per unit time per amount of enzyme. One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.
Lipase Activity Assay Workflow.
Protocol 2: Diacylglycerol O-Acyltransferase (DGAT) Activity Assay
This protocol measures the incorporation of a labeled fatty acyl-CoA into a triacylglycerol (TAG) using this compound as the acyl acceptor. This assay is particularly useful for studying the substrate specificity of DGAT isoforms.[4]
Materials:
-
This compound
-
Purified DGAT enzyme or microsomal fractions from cells/tissues expressing DGAT
-
DGAT Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 25 mM MgCl₂ (for DGAT1) or 1 mM MgCl₂ (for DGAT2), and 1 mg/mL fatty acid-free BSA.[4]
-
Labeled Acyl-CoA: [¹⁴C]oleoyl-CoA or a fluorescently labeled acyl-CoA
-
Unlabeled oleoyl-CoA
-
Lipid extraction solvents: Chloroform/Methanol (2:1, v/v)
-
Thin Layer Chromatography (TLC) system: Silica (B1680970) gel plates and a mobile phase of hexane/diethyl ether/acetic acid (80:20:1, v/v/v)
-
Scintillation counter or fluorescence imager
Procedure:
-
Enzyme Preparation: Prepare microsomal fractions from cells or tissues of interest according to standard protocols. Determine the total protein concentration.
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Reaction Setup: In a reaction tube, add:
-
X µL of DGAT Assay Buffer
-
Y µL of this compound (final concentration typically 100-200 µM)
-
Z µL of labeled Acyl-CoA (e.g., 25 µM [¹⁴C]oleoyl-CoA)
-
W µL of microsomal protein (e.g., 5-10 µg) to initiate the reaction
-
Final volume: e.g., 50 µL
-
-
Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding 1 mL of chloroform/methanol (2:1). Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase.
-
TLC Separation: Spot the extracted lipids onto a silica gel TLC plate. Develop the plate in the hexane/diethyl ether/acetic acid mobile phase to separate the triacylglycerols from other lipids.
-
Detection and Quantification:
-
Radiolabeled: Expose the TLC plate to a phosphor screen or use a scanner to visualize the radiolabeled TAG spot. Scrape the spot into a scintillation vial and quantify using a scintillation counter.
-
Fluorescently labeled: Visualize the fluorescent TAG spot using a fluorescence imager and quantify the signal intensity.
-
-
Data Analysis: Calculate the DGAT activity as the amount of labeled acyl-CoA incorporated into TAG per unit time per amount of protein.
DGAT Activity Assay Workflow.
Signaling Pathways
Diacylglycerols are crucial second messengers in various cellular signaling pathways. The hydrolysis of membrane phospholipids (B1166683) by Phospholipase C (PLC) generates sn-1,2-diacylglycerol, which is a potent activator of Protein Kinase C (PKC) and Protein Kinase D (PKD) isoforms.[5] While this compound is a sn-1,3-diacylglycerol, its metabolic products or its potential isomerization to the sn-1,2 or sn-2,3 forms can influence these pathways. The accumulation of cellular DAG is linked to the development of metabolic diseases, such as insulin (B600854) resistance, through the aberrant activation of PKC isoforms.[5][6]
References
- 1. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijert.org [ijert.org]
- 4. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Application Notes and Protocols for Cell-Based Assays Using 1-Palmitoyl-3-lauroyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-3-lauroyl-rac-glycerol is a specific diacylglycerol (DAG) containing palmitic acid at the sn-1 position and lauric acid at the sn-3 position.[1][2][3] Diacylglycerols are critical second messengers in cellular signaling, most notably for their role in activating protein kinase C (PKC) isoforms.[4][5][6][7] The activation of PKC triggers a wide array of downstream cellular processes, including cell proliferation, differentiation, and apoptosis.[6][8] Furthermore, DAGs are key intermediates in lipid metabolism, serving as precursors for the synthesis of triacylglycerols (TAGs), which are stored in lipid droplets.[6]
These application notes provide detailed protocols for two distinct cell-based assays to investigate the biological activity of this compound:
-
Primary Application: A Protein Kinase C (PKC) translocation and activation assay to determine the compound's ability to activate this key signaling pathway.
-
Secondary Application: A lipid droplet formation assay to assess the compound's role as a precursor in neutral lipid storage.
These protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies in drug discovery and cell biology research.
Chemical Properties of this compound
| Property | Value |
| Synonyms | 1-Palmitin-3-Laurin, TG(16:0/0:0/12:0) |
| Molecular Formula | C31H60O5 |
| Molecular Weight | 512.8 g/mol |
| Appearance | Solid |
| Solubility | DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml |
| Storage | -20°C |
(Data sourced from Cayman Chemical[2])
Application 1: Protein Kinase C (PKC) Translocation Assay
Scientific Principle
Many PKC isoforms are activated by translocation from the cytosol to the plasma membrane upon binding to DAG.[9] This assay quantifies the translocation of a fluorescently-tagged PKC isoform (e.g., PKCβ-GFP) in response to treatment with this compound. An increase in membrane-associated fluorescence indicates PKC activation.
Experimental Workflow
Caption: Workflow for the PKC-GFP translocation assay.
Detailed Protocol
Materials:
-
HEK293T or similar cells stably expressing a PKC-GFP fusion protein
-
This compound (solubilized in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
96-well clear-bottom imaging plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2 x 10^4 cells per well in a 96-well imaging plate.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in serum-free medium to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be below 0.5%.
-
Prepare a positive control (e.g., 1 µM PMA) and a vehicle control (DMSO in serum-free medium).
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.
-
Incubate at 37°C for 30 minutes.
-
-
Fixing and Staining (Optional, for endpoint assays):
-
Remove the treatment medium and wash the cells twice with 100 µL of PBS.
-
Add 100 µL of 4% PFA and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add 100 µL of PBS to each well for imaging.
-
-
Imaging and Analysis:
-
Acquire images using a high-content automated microscope or a confocal microscope.
-
Use image analysis software to define the plasma membrane and cytosolic regions of the cells.
-
Quantify the fluorescence intensity in both compartments.
-
Calculate the ratio of membrane-to-cytosol fluorescence for each condition.
-
Plot the ratio against the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Expected Data Presentation
| Treatment Group | Concentration (µM) | Membrane/Cytosol Fluorescence Ratio (Mean ± SD) |
| Vehicle Control | - | 1.0 ± 0.1 |
| This compound | 0.1 | 1.2 ± 0.15 |
| 1 | 2.5 ± 0.3 | |
| 10 | 5.8 ± 0.6 | |
| 100 | 6.2 ± 0.5 | |
| Positive Control (PMA) | 1 | 8.5 ± 0.9 |
Application 2: Lipid Droplet Formation Assay
Scientific Principle
Diacylglycerols are the direct precursors for the synthesis of triacylglycerols (TAGs) by diacylglycerol acyltransferases (DGATs).[10] These TAGs are then stored in cytoplasmic lipid droplets. This assay measures the increase in lipid droplet formation in cells treated with this compound using a lipophilic fluorescent dye.
Signaling Pathway
Caption: Simplified pathway of lipid droplet formation from exogenous DAG.
Detailed Protocol
Materials:
-
Adherent cells capable of lipid storage (e.g., Huh7, 3T3-L1, HepG2)
-
This compound (solubilized in DMSO)
-
Oleic acid complexed to BSA (positive control)
-
Complete cell culture medium
-
BODIPY 493/503 or Nile Red fluorescent dye
-
Hoechst 33342 (for nuclear counterstain)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
96-well clear-bottom imaging plates
Procedure:
-
Cell Seeding:
-
Seed 1.5 x 10^4 cells per well in a 96-well imaging plate.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions in culture medium. It is recommended to complex the lipid to fatty acid-free BSA for better delivery.
-
Prepare a positive control (e.g., 200 µM oleic acid-BSA complex) and a vehicle control.
-
-
Cell Treatment:
-
Remove the old medium and add 100 µL of the compound dilutions.
-
Incubate for 16-24 hours at 37°C.
-
-
Staining:
-
Remove the treatment medium.
-
Wash cells gently with PBS.
-
Add 100 µL of a staining solution containing 1 µg/mL BODIPY 493/503 and 1 µg/mL Hoechst 33342 in PBS.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Fixing and Imaging:
-
Remove the staining solution and wash twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash three times with PBS and leave 100 µL of PBS in the wells.
-
Acquire images using a high-content imaging system, capturing the green (BODIPY) and blue (Hoechst) channels.
-
-
Image Analysis:
-
Use image analysis software to identify nuclei (blue channel) and then the corresponding cell cytoplasm.
-
Within the cytoplasm, identify and quantify the number, size, and total fluorescence intensity of lipid droplets (green channel).
-
Normalize the total lipid droplet fluorescence to the cell count for each well.
-
Expected Data Presentation
| Treatment Group | Concentration (µM) | Total Lipid Droplet Fluorescence/Cell (Arbitrary Units, Mean ± SD) |
| Vehicle Control | - | 100 ± 15 |
| This compound | 10 | 150 ± 20 |
| 50 | 350 ± 45 | |
| 100 | 600 ± 70 | |
| Positive Control (Oleic Acid) | 200 | 950 ± 110 |
Troubleshooting and Considerations
-
Compound Solubility: Ensure this compound is fully solubilized in the stock solution and does not precipitate upon dilution in aqueous media. Complexing with BSA can improve delivery.
-
Cell Viability: At high concentrations, lipids can be toxic. It is essential to perform a cytotoxicity assay (e.g., CellTiter-Glo) in parallel to ensure the observed effects are not due to cell death.
-
Assay Window: Optimize incubation times and compound concentrations to achieve a robust signal-to-background ratio.
-
Controls: The inclusion of appropriate positive (e.g., PMA for PKC, oleic acid for lipid droplets) and negative (vehicle) controls is critical for data interpretation.
By following these detailed protocols, researchers can effectively characterize the impact of this compound on key cellular signaling and metabolic pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - CAS:51604-53-6 - KKL Med Inc. [m.kklmed.com]
- 4. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diacylglycerol pathway | PPTX [slideshare.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. tandfonline.com [tandfonline.com]
- 10. jove.com [jove.com]
Application Notes & Protocols: 1-Palmitoyl-3-lauroyl-rac-glycerol as an Internal Standard in Quantitative Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate and precise quantification of lipid species is essential for understanding disease mechanisms, identifying biomarkers, and developing novel therapeutics. The inherent variability in sample preparation and analysis by mass spectrometry (MS) necessitates the use of internal standards (IS) to ensure data reliability. An ideal internal standard should be a substance that is chemically similar to the analytes of interest but not naturally present in the biological samples being analyzed.
1-Palmitoyl-3-lauroyl-rac-glycerol is a synthetic diacylglycerol (DAG) that serves as an excellent internal standard for the quantification of diacylglycerols and other neutral lipids in various biological matrices. Its unique structure, containing one palmitoyl (B13399708) (C16:0) and one lauroyl (C12:0) fatty acid chain, makes it a non-endogenous lipid, ensuring that its signal does not overlap with naturally occurring lipids in the sample. This application note provides a comprehensive overview of the use of this compound as an internal standard in a typical lipidomics workflow, complete with detailed protocols and expected performance data.
Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C31H60O5 |
| Molecular Weight | 512.8 g/mol |
| Structure | Diacylglycerol with palmitic acid at sn-1 and lauric acid at sn-3 |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Solubility | Soluble in organic solvents such as chloroform, methanol, and ethanol |
Experimental Workflow
The overall workflow for quantitative lipidomics using this compound as an internal standard involves several key steps, from sample preparation to data analysis. A schematic of this workflow is provided below.
Caption: General workflow for quantitative lipidomics using an internal standard.
Detailed Experimental Protocols
Preparation of Internal Standard Stock Solution
-
Weighing: Accurately weigh approximately 5 mg of this compound.
-
Dissolving: Dissolve the weighed standard in 10 mL of a 2:1 (v/v) chloroform:methanol solution to obtain a stock solution of 500 µg/mL.
-
Storage: Store the stock solution in a tightly sealed amber glass vial at -20°C.
Lipid Extraction from Plasma (Folch Method)
-
Sample Aliquoting: Thaw frozen plasma samples on ice. Aliquot 100 µL of plasma into a glass tube with a PTFE-lined cap.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard stock solution to each plasma sample. A typical final concentration is 1-10 µg/mL.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifugation: Centrifuge the samples at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Organic Phase Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in 200 µL of the initial mobile phase for LC-MS analysis (e.g., 95:5 (v/v) mobile phase A:mobile phase B).
LC-MS/MS Analysis
The separation and detection of diacylglycerols are typically performed using reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
LC Parameters (Illustrative)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 60:40 Acetonitrile:Water with 10 mM Ammonium (B1175870) Formate |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate |
MS/MS Parameters (Illustrative for this compound)
Diacylglycerols are often detected as their ammonium adducts ([M+NH_4]^+) in positive ion mode. Fragmentation of these adducts typically results in the neutral loss of the fatty acid chains.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion ([M+NH_4]^+) | m/z 530.5 |
| Product Ions (Neutral Loss) | m/z 275.2 (Loss of Palmitic Acid + NH3), m/z 317.3 (Loss of Lauric Acid + NH3) |
| Collision Energy | Optimized for the specific instrument (e.g., 20-30 eV) |
Quantitative Performance (Illustrative Data)
The following tables summarize the expected quantitative performance of this compound as an internal standard. These values are representative and should be validated for each specific assay and matrix.
Table 1: Linearity and Range
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Linearity | Linear |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low (LQC) | 5 | < 15% | < 15% | ± 15% |
| Medium (MQC) | 100 | < 10% | < 10% | ± 10% |
| High (HQC) | 800 | < 10% | < 10% | ± 10% |
Table 3: Recovery and Matrix Effect
| Parameter | Value |
| Extraction Recovery | 85 - 105% |
| Matrix Effect | Minimal (< 15%) |
Table 4: Limits of Detection and Quantification
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.0 |
Data Analysis and Quantification
The quantification of endogenous diacylglycerols is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). This ratio is then used to determine the concentration of the analyte from a calibration curve constructed using known concentrations of authentic standards.
Caption: Data analysis workflow for quantification.
Conclusion
This compound is a highly suitable internal standard for the quantitative analysis of diacylglycerols and other neutral lipids in complex biological matrices. Its non-endogenous nature, chemical stability, and predictable fragmentation pattern allow for reliable correction of experimental variability, leading to accurate and precise quantification. The protocols and performance data presented in this application note provide a solid foundation for researchers to develop and validate robust lipidomics assays for applications in basic research, clinical diagnostics, and drug development.
Application Notes and Protocols: Preparation of 1-Palmitoyl-3-lauroyl-rac-glycerol Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Palmitoyl-3-lauroyl-rac-glycerol is a diacylglycerol (DAG) containing palmitic acid and lauric acid at the sn-1 and sn-3 positions, respectively.[1][2][3] As a central metabolite in lipid metabolism, DAG is crucial for the synthesis of membrane and storage lipids and acts as a lipid-based secondary messenger in various cellular signaling pathways.[4] The accurate preparation of stock solutions is a critical first step for in vitro and in vivo studies investigating lipid signaling, metabolism, and the physiological effects of specific diacylglycerols.
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure reproducibility and stability for research applications.
Physicochemical Properties & Solubility Data
Proper solvent selection is paramount for creating a stable and usable stock solution. The quantitative data below has been summarized from publicly available sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 51604-53-6 | [2] |
| Molecular Formula | C₃₁H₆₀O₅ | [2] |
| Formula Weight | 512.8 g/mol | [2] |
| Appearance | Solid | [5] |
| Synonyms | 1-Palmitin-3-Laurin, TG(16:0/0:0/12:0) |[2] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | 30 mg/mL | [2] |
| DMF | 20 mg/mL | [2] |
| Ethanol | 0.25 mg/mL | [2] |
| PBS (pH 7.2) | 0.7 mg/mL |[2] |
Note: Solubility may vary based on the purity of the compound and the specific lot.
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mg/mL stock solution in DMSO, a commonly used solvent for cell-based assays. Adjustments can be made based on the desired final concentration and the solubility data in Table 2.
3.1. Materials and Equipment
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Sterile, positive displacement pipettes and tips
-
Vortex mixer
-
Water bath or heating block
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
3.2. Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Refer to the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
3.3. Step-by-Step Procedure
-
Pre-warm the Solvent: Warm the required volume of DMSO to 37°C to aid in the dissolution of the lipid.
-
Weigh the Compound: Accurately weigh the desired amount of this compound into a sterile amber glass vial. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the solid.
-
Add Solvent: Using a sterile pipette, add the pre-warmed DMSO to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, brief warming in a 37°C water bath with intermittent vortexing may be required until the solution is clear and homogeneous.[6]
-
Aliquoting: Once completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes or glass vials. This practice minimizes contamination and avoids repeated freeze-thaw cycles which can degrade the compound.[6]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. For short-term storage (up to one week), 4°C may be acceptable, but -20°C is recommended.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation and storage of the stock solution.
Caption: Workflow for preparing this compound stock solution.
Stability and Handling Recommendations
Diacylglycerols can be susceptible to oxidation and acyl migration, which can affect their biological activity.[7][8] To ensure the integrity and stability of the stock solution, the following practices are recommended.
Table 3: Recommended Handling and Storage Conditions
| Condition | Recommendation | Rationale |
|---|---|---|
| Light Exposure | Minimize. Use amber vials and store in the dark. | To prevent photo-oxidation. |
| Temperature | Store at -20°C or -80°C. | To slow down degradation and acyl migration.[6] |
| Freeze-Thaw Cycles | Avoid. Prepare single-use aliquots. | Repeated temperature changes can lead to compound degradation and precipitation.[6] |
| Atmosphere | For maximum stability, consider overlaying with an inert gas (e.g., argon or nitrogen) before sealing vials. | To minimize oxidation of the fatty acyl chains. |
By adhering to these detailed protocols and recommendations, researchers can prepare stable and reliable stock solutions of this compound, ensuring accuracy and reproducibility in their experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - CAS:51604-53-6 - KKL Med Inc. [m.kklmed.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. 1-Lauroyl-2-Oleoyl-3-Palmitoyl-rac-glycerol | CAS 51604-51-4 | Cayman Chemical | Biomol.com [biomol.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
Application of 1-Palmitoyl-3-lauroyl-rac-glycerol in Cell Culture Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1-Palmitoyl-3-lauroyl-rac-glycerol is a specific diacylglycerol (DAG) molecule, a class of lipids that are pivotal second messengers in cellular signaling.[1] Comprised of a glycerol (B35011) backbone with palmitic acid at the sn-1 position and lauric acid at the sn-3 position, this molecule's utility in cell culture studies stems from its role within the broader context of DAG signaling pathways.
In cellular signaling, the stereoisomeric form of a DAG molecule is a critical determinant of its biological activity. The sn-1,2 isoforms of DAG are the primary physiological activators of Protein Kinase C (PKC) and other signaling proteins. In contrast, rac-1,3-diacylglycerols, such as this compound, are generally considered biologically less active in canonical PKC pathways and are often employed as negative controls in experiments to differentiate specific signaling events from non-specific lipid effects.
The primary application of this compound in cell culture is therefore as a control compound in studies investigating DAG-mediated signaling. Its use allows researchers to dissect the specific effects of biologically active sn-1,2-DAGs. However, it is important to consider that even as a control, its fatty acid composition (palmitic and lauric acid) could have metabolic effects or influence membrane properties, which should be accounted for in experimental design.
Diacylglycerols are known to be involved in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and vesicle trafficking. Exogenously added DAGs can be used to directly stimulate these pathways, bypassing receptor activation. For instance, studies have shown that the addition of DAG to cell culture can trigger macropinocytosis and enhance Wnt/β-catenin signaling.[2] While this compound is expected to be less potent in these pathways than its sn-1,2 counterparts, its effects should be empirically determined.
Key Signaling Pathway: Diacylglycerol and Protein Kinase C
The canonical signaling pathway involving diacylglycerols is the activation of Protein Kinase C. This is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which generates sn-1,2-diacylglycerol and inositol (B14025) trisphosphate (IP3). The subsequent activation of PKC leads to the phosphorylation of a wide array of downstream protein targets, modulating numerous cellular functions.
Experimental Protocols
Preparation of this compound for Cell Culture
Due to the hydrophobic nature of diacylglycerols, proper preparation is crucial for their delivery to cells in culture.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
Protocol:
-
Stock Solution Preparation: Dissolve this compound in DMSO or ethanol to create a high-concentration stock solution (e.g., 10-50 mM).
-
Complexation with BSA (Optional but Recommended):
-
Prepare a stock solution of fatty acid-free BSA in PBS (e.g., 10% w/v).
-
Warm the BSA solution to 37°C.
-
Slowly add the diacylglycerol stock solution to the warm BSA solution while vortexing to facilitate the formation of a DAG-BSA complex. The molar ratio of DAG to BSA should be optimized, but a starting point of 2:1 to 4:1 is common.
-
-
Preparation of Working Solution: Dilute the DAG stock solution or the DAG-BSA complex into pre-warmed cell culture medium to the desired final concentration immediately before adding to the cells. It is critical to ensure that the final concentration of the solvent (DMSO or ethanol) in the culture medium is non-toxic to the cells (typically <0.1%).
In Vitro Protein Kinase C (PKC) Activity Assay
This assay directly measures the effect of this compound on the activity of purified PKC.
Materials:
-
Purified PKC isozyme
-
Lipid vesicles (e.g., phosphatidylserine (B164497) and phosphatidylcholine)
-
This compound and a known PKC activator (e.g., sn-1,2-dioleoylglycerol)
-
ATP (containing γ-³²P-ATP)
-
PKC substrate (e.g., histone H1 or a specific peptide substrate)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Phosphocellulose paper
-
Scintillation counter
Protocol:
-
Prepare lipid vesicles by sonication or extrusion.
-
Incubate the purified PKC isozyme with the lipid vesicles and the desired concentration of this compound or the positive control in the reaction buffer.
-
Initiate the kinase reaction by adding the substrate and γ-³²P-ATP.
-
Incubate at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated γ-³²P-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound-BSA complex
-
BSA-only control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound-BSA complex. Include a BSA-only control and an untreated control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Express the results as a percentage of the control (BSA-treated or untreated) cells.
Immunofluorescence Staining for β-catenin
This protocol can be adapted to investigate the effect of this compound on the subcellular localization of signaling proteins like β-catenin, which is relevant to the Wnt signaling pathway.[2]
Materials:
-
Cells seeded on coverslips in a 24-well plate
-
This compound (prepared as described in Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.2% Tween-20 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against β-catenin
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Treat cells with this compound for the desired time (e.g., 1 hour).
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells for 10 minutes.
-
Wash two times with PBS.
-
Block for 1 hour.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides.
-
Visualize and capture images using a fluorescence microscope.
Data Presentation
As no specific quantitative data for the direct application of this compound in cell culture studies was found in the public domain, a template for data presentation is provided below. Researchers should populate these tables with their empirically determined data.
Table 1: Effect of this compound on PKC Activity
| Compound | Concentration (µM) | PKC Activity (cpm) | % of Positive Control |
| Negative Control | - | ||
| Positive Control | 10 | 100 | |
| This compound | 1 | ||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Cell Viability in Response to this compound (MTT Assay)
| Treatment | Concentration (µM) | Absorbance (570 nm) | % Viability (vs. Control) |
| Untreated Control | - | 100 | |
| BSA Control | - | ||
| This compound | 1 | ||
| 10 | |||
| 50 | |||
| 100 |
Disclaimer: The protocols provided are intended as a guide. Optimization of concentrations, incubation times, and other experimental parameters will be necessary for specific cell types and research questions.
References
Application Notes and Protocols for 1-Palmitoyl-3-lauroyl-rac-glycerol in Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1-Palmitoyl-3-lauroyl-rac-glycerol as a helper lipid in the formulation of lipid nanoparticles (LNPs) for therapeutic applications, including mRNA delivery. While phospholipids (B1166683) like DSPC are more commonly used, diacylglycerols such as this compound offer an alternative that may influence the physicochemical properties and biological activity of LNPs.
Introduction to this compound
This compound is an asymmetric 1,3-diacylglycerol (or diglyceride) containing a palmitic acid chain (C16:0) at the sn-1 position and a lauric acid chain (C12:0) at the sn-3 position of the glycerol (B35011) backbone. Its distinct structure, featuring fatty acids of different lengths, may impart unique packing characteristics within the lipid bilayer of an LNP, potentially influencing particle stability, drug encapsulation, and cellular uptake.
Physicochemical Properties:
| Property | Value |
| Synonyms | 1-Palmitin-3-Laurin, TG(16:0/0:0/12:0) |
| Molecular Formula | C31H60O5 |
| Molecular Weight | 512.8 g/mol |
| Solubility | DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol (B145695): 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml[1] |
Role as a Helper Lipid in LNP Formulations
In a typical LNP formulation for nucleic acid delivery, four main components are utilized: an ionizable lipid, a PEGylated lipid, cholesterol, and a "helper" lipid.[2][3] The helper lipid contributes to the structural integrity and stability of the nanoparticle.[4][5] While phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) are the most common choice, the use of alternative helper lipids, such as diacylglycerols, can modulate the performance of the LNP.
The asymmetric nature of this compound may introduce perturbations in the lipid bilayer, which could facilitate endosomal escape, a critical step for the cytosolic delivery of the therapeutic payload.[4][5] The choice of helper lipid has been shown to influence the biodistribution of LNPs, with some formulations targeting the liver and others showing increased delivery to the spleen or lungs.[6]
Representative LNP Formulation Protocol
This protocol is adapted from established methods for LNP formulation using a microfluidic mixing approach. It outlines the preparation of LNPs encapsulating mRNA, with this compound as the helper lipid.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
This compound
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
mRNA in an appropriate buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Ethanol, molecular biology grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
Protocol:
-
Preparation of Lipid Stock Solution:
-
Dissolve the ionizable lipid, this compound, cholesterol, and PEG-lipid in ethanol to achieve the desired molar ratio. A common starting point is a molar ratio of 50:10:38.5:1.5 (ionizable lipid : helper lipid : cholesterol : PEG-lipid).
-
The total lipid concentration in the ethanol phase is typically in the range of 10-25 mM. Given the solubility of this compound in ethanol (0.25 mg/mL), ensure the final concentration in the stock solution does not lead to precipitation. Gentle warming may be required to fully dissolve the lipids.
-
-
Preparation of Aqueous mRNA Solution:
-
Dilute the mRNA to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). This acidic pH ensures the ionizable lipid becomes protonated, facilitating complexation with the negatively charged mRNA.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the aqueous mRNA solution into their respective inlet reservoirs.
-
Set the flow rate ratio of the aqueous phase to the organic phase, typically at 3:1.
-
Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP suspension is then dialyzed against PBS (pH 7.4) or purified using tangential flow filtration (TFF) to remove the ethanol and exchange the buffer to a physiological pH. This step is crucial for in vivo applications.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 2-8°C for short-term use or at -80°C for long-term storage.
-
Experimental Workflow for LNP Formulation and Characterization
Caption: Workflow for the formulation and characterization of mRNA-LNPs.
Characterization of LNPs
Thorough characterization of the formulated LNPs is essential to ensure quality and predict performance.
Key Characterization Parameters:
| Parameter | Method | Typical Expected Range |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 80 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Electrophoresis | Near-neutral at pH 7.4 |
| Encapsulation Efficiency (%) | RiboGreen Assay | > 90% |
Representative Data (Hypothetical):
The following table presents hypothetical characterization data for LNPs formulated with this compound as the helper lipid, compared to a standard formulation with DSPC.
| Formulation | Helper Lipid | Molar Ratio (Ionizable:Helper:Chol:PEG) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| LNP-DG | This compound | 50:10:38.5:1.5 | 110 ± 5 | 0.15 ± 0.02 | 92 ± 3 |
| LNP-DSPC | DSPC | 50:10:38.5:1.5 | 95 ± 4 | 0.12 ± 0.02 | 95 ± 2 |
Note: The use of the asymmetric diacylglycerol may result in a slightly larger and more polydisperse LNP population compared to the more rigid DSPC. However, these parameters should still fall within acceptable ranges for in vivo delivery.
Cellular Uptake and Endosomal Escape
The cellular uptake of LNPs is a complex process that can be influenced by the lipid composition. A common pathway involves the adsorption of apolipoprotein E (ApoE) to the LNP surface, followed by receptor-mediated endocytosis via the low-density lipoprotein receptor (LDLR).
Once inside the cell, the LNP is trafficked into endosomes. The acidic environment of the late endosome protonates the ionizable lipid, leading to a net positive charge on the LNP. This charge facilitates the interaction with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm. The unique molecular shape and packing of this compound may influence the fusogenicity of the LNP, potentially enhancing endosomal escape.
Signaling Pathway for LNP Cellular Uptake and Endosomal Escape
Caption: Cellular uptake and endosomal escape pathway of LNPs.
Conclusion
This compound represents a viable, albeit less conventional, helper lipid for the formulation of lipid nanoparticles. Its asymmetric structure may offer advantages in terms of modulating LNP properties and biological performance. The provided protocols and characterization guidelines serve as a starting point for researchers interested in exploring the potential of this and other diacylglycerols in advanced drug delivery systems. Further optimization of the lipid composition and formulation parameters will be necessary to fully realize its therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. us.huatengsci.com [us.huatengsci.com]
- 4. researchgate.net [researchgate.net]
- 5. The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The replacement of helper lipids with charged alternatives in lipid nanoparticles facilities targeted mRNA delivery to the spleen and lungs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Palmitoyl-3-lauroyl-rac-glycerol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to the potential uses and experimental methodologies for incorporating 1-Palmitoyl-3-lauroyl-rac-glycerol, a structured diacylglycerol, into advanced drug delivery systems.
Introduction to this compound
This compound is a diacylglycerol composed of palmitic acid and lauric acid esterified to the sn-1 and sn-3 positions of a glycerol (B35011) backbone, respectively[1][2][3][4]. As a structured lipid, its distinct chemical and physical properties make it a promising excipient in the formulation of various lipid-based drug delivery systems.[5][6] These systems are designed to enhance the solubility, bioavailability, and stability of therapeutic agents, particularly those that are poorly water-soluble.[7][8][9][10]
The use of lipids in drug delivery is a well-established strategy to overcome challenges in pharmaceutical formulation.[7][11] Lipid-based systems, such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), offer numerous advantages, including biocompatibility, biodegradability, and the ability to encapsulate both hydrophilic and hydrophobic drugs.[9][10][11] 1,3-diacylglycerols, like this compound, can serve as key components in these formulations, acting as part of the lipid matrix or as emulsifying agents.[12][13]
Potential Applications in Drug Delivery
The unique properties of this compound suggest its utility in several drug delivery applications. A summary of these potential applications and the rationale for their use is presented in the table below.
| Application Area | Drug Delivery System | Potential Role of this compound | Key Advantages |
| Oral Drug Delivery | Nanostructured Lipid Carriers (NLCs), Self-Emulsifying Drug Delivery Systems (SEDDS) | As a liquid lipid component in NLCs to create a less ordered lipid matrix, or as a lipid phase in SEDDS. | May enhance drug loading, improve physical stability, and increase oral bioavailability of poorly soluble drugs.[5][8] |
| Topical Drug Delivery | Solid Lipid Nanoparticles (SLNs), NLCs | Component of the lipid matrix to control drug release and enhance skin penetration. | Biocompatibility and occlusive properties can improve skin hydration and drug permeation. |
| Parenteral Drug Delivery | Lipid Nanoparticles (LNPs) | As a structural lipid to modulate the physical properties and stability of the nanoparticles. | Can influence drug encapsulation efficiency and release kinetics. |
| Gene Delivery | Cationic Lipid Nanoparticles | In combination with cationic lipids to form stable nanoparticles for nucleic acid delivery. | May improve the overall stability and delivery efficiency of the formulation. |
Experimental Protocols
The following protocols provide detailed methodologies for the formulation and characterization of lipid-based nanoparticles that can incorporate this compound.
This protocol describes the preparation of NLCs for oral delivery of a hydrophobic drug, using this compound as a liquid lipid.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate)
-
Hydrophobic drug
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Propylene glycol)
-
Deionized water
-
Microfluidic mixing device
Protocol:
-
Lipid Phase Preparation:
-
Accurately weigh the solid lipid, this compound, and the hydrophobic drug.
-
Dissolve these components in ethanol in a glass vial.
-
Heat the mixture to 5-10°C above the melting point of the solid lipid with gentle stirring until a clear, homogenous lipid melt is obtained.
-
-
Aqueous Phase Preparation:
-
Dissolve the surfactant and co-surfactant in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid phase (in ethanol) into one syringe and the aqueous phase into another syringe.
-
Set the flow rate ratio (aqueous to ethanolic phase) typically to 3:1.
-
Initiate the mixing process. The rapid mixing of the two phases leads to the precipitation of the lipids and the formation of NLCs.
-
-
Purification and Concentration:
-
The resulting NLC dispersion can be cooled down to room temperature.
-
To remove the ethanol and unencapsulated drug, the dispersion can be dialyzed against deionized water using a dialysis membrane with an appropriate molecular weight cut-off.
-
The purified NLC suspension can be concentrated if necessary using ultrafiltration.
-
-
Storage:
-
Store the final NLC formulation at 4°C.
-
Caption: Simplified diagram of the Protein Kinase C (PKC) signaling pathway.
Relevance to Drug Delivery: The interaction of a lipid-based nanoparticle with the cell membrane could lead to the release of its lipid components, including diacylglycerols. This localized increase in DAG concentration at the membrane could potentially activate PKC, leading to downstream cellular responses. This is an important consideration in the design of lipid-based drug delivery systems, as it could influence the therapeutic effect or cause off-target effects.
Conclusion
This compound holds significant potential as a versatile excipient in the development of advanced drug delivery systems. Its properties as a structured diacylglycerol can be leveraged to formulate stable and efficient nanoparticles for various administration routes. The protocols and information provided herein serve as a starting point for researchers to explore the utility of this lipid in their formulation development endeavors. Further research is warranted to fully elucidate its impact on drug delivery performance and its interactions with biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - CAS:51604-53-6 - KKL Med Inc. [m.kklmed.com]
- 4. This compound | Immunodiagnostic Laboratories [idl-labs.com]
- 5. Structured edible lipid-based particle systems for oral drug-delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.technion.ac.il [cris.technion.ac.il]
- 7. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The future of lipid-based drug delivery systems | CAS [cas.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Diglyceride - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 1-Palmitoyl-3-lauroyl-rac-glycerol
Welcome to the technical support center for the synthesis and purification of 1-Palmitoyl-3-lauroyl-rac-glycerol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis and purification of this asymmetric diacylglycerol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing 1,3-diacylglycerols (DAGs) like this compound are enzymatic and chemical synthesis. Enzymatic synthesis, typically using a 1,3-specific lipase (B570770), is often preferred due to its high regioselectivity, milder reaction conditions, and reduced byproduct formation.[1][2] Chemical synthesis methods are also available but may require more complex protection and deprotection steps to achieve the desired regioselectivity and can lead to a wider range of byproducts.
Q2: What are the main challenges in the synthesis of an asymmetric 1,3-diacylglycerol like this compound?
A2: The primary challenges include:
-
Controlling Regioselectivity: Ensuring that the palmitoyl (B13399708) and lauroyl groups are specifically attached to the sn-1 and sn-3 positions of the glycerol (B35011) backbone, respectively (or vice versa).
-
Minimizing Byproduct Formation: The reaction can yield several undesired products, including monoacylglycerols (MAGs), triacylglycerols (TAGs), and symmetrical 1,3-diacylglycerols (1,3-dipalmitin and 1,3-dilaurin).
-
Acyl Migration: The acyl groups can migrate from the sn-1/3 positions to the sn-2 position, forming 1,2- or 2,3-diacylglycerols, especially under non-ideal temperature or pH conditions.[3]
-
Purification: Separating the target asymmetric DAG from the starting materials, byproducts, and isomeric impurities can be complex.
Q3: Which lipase is recommended for the enzymatic synthesis of 1,3-diacylglycerols?
A3: Lipases with 1,3-specificity are crucial for this synthesis. Lipozyme RM IM and Novozym 435 have shown good performance in the synthesis of 1,3-diacylglycerols.[4][5] Lipozyme TL IM has also been found to be suitable, especially for high-melting point fatty acids, as it maintains relatively high activity at elevated temperatures.[1] The choice of enzyme can be influenced by the specific reaction conditions and the fatty acids being used.
Troubleshooting Guides
Synthesis Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Diacylglycerol | - Incomplete reaction. - Suboptimal enzyme activity. - Poor miscibility of glycerol in the reaction mixture.[2] - Water accumulation in the reaction, shifting the equilibrium. | - Extend the reaction time. - Optimize the reaction temperature for the chosen lipase. - Ensure adequate mixing/agitation. - Use a vacuum or molecular sieves to remove water produced during the reaction.[1] |
| High Levels of Symmetrical DAGs (1,3-dipalmitin, 1,3-dilaurin) | - Non-sequential addition of fatty acids in a one-pot synthesis. - Lack of regioselectivity in a single-step enzymatic reaction with both fatty acids present. | - Employ a two-step enzymatic approach. First, synthesize the 1-monoacylglycerol (e.g., 1-monopalmitoyl-rac-glycerol) and then add the second fatty acid (lauric acid). - Alternatively, use a protected glycerol backbone to direct the acylation steps. |
| Presence of Mono- and Triacylglycerols | - Incorrect molar ratio of glycerol to fatty acids. - Non-specific enzyme activity. - Reaction equilibrium not favoring DAG formation. | - Optimize the molar ratio of glycerol to the total fatty acid amount. A common starting point is a 1:2 molar ratio.[2] - Ensure the use of a highly 1,3-specific lipase. - Monitor the reaction progress over time to stop it at the optimal DAG concentration. |
| Significant Acyl Migration (Formation of 1,2-DAGs) | - High reaction temperatures. - Presence of acidic or basic catalysts/impurities. - Prolonged reaction or purification times at elevated temperatures. | - Maintain the lowest effective reaction temperature. - Ensure the pH of the reaction medium is neutral. - Minimize the duration of high-temperature steps during purification, such as molecular distillation.[6] |
Purification Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Difficulty Separating this compound from Symmetrical DAGs | - Similar physical properties (e.g., melting point, polarity) of the different DAG species. | - Utilize multi-step purification. A combination of molecular distillation followed by solvent fractionation can be effective.[1] - For solvent fractionation, experiment with different solvent systems and crystallization temperatures. A mixture of n-hexane and ethyl acetate (B1210297) has been used successfully for separating similar DAGs.[3] |
| Co-elution with other lipids during Column Chromatography | - Inappropriate stationary or mobile phase. | - Use silica (B1680970) gel chromatography with a gradient of non-polar to slightly polar solvents (e.g., hexane/diethyl ether).[4] - For challenging separations, consider silver ion chromatography (Ag-HPLC), which can separate lipids based on the degree of unsaturation, although less relevant for two saturated fatty acids.[7] |
| Low Recovery After Purification | - Product loss during multiple purification steps. - Degradation of the product during purification (e.g., high temperatures in molecular distillation). | - Optimize each purification step to maximize recovery before proceeding to the next. - For molecular distillation, use the lowest possible temperature and vacuum to effectively separate the components.[1][6] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and purity levels achieved for the synthesis of symmetrical 1,3-diacylglycerols containing palmitic or lauric acid, which can serve as a benchmark for the synthesis of the asymmetric target molecule.
| Product | Enzyme | Reaction Temperature (°C) | Reaction Time (h) | Initial DAG Content (%) | Purity after Purification (%) | Reference |
| 1,3-dipalmitoylglycerol | Lipozyme TL IM | 73 | 6 | 35.04 | >83 | [1] |
| 1,3-dilauroylglycerol | Lipozyme RM IM | 50 | 3 | 80.3 | 99.1 | [4][5] |
Experimental Protocols
Detailed Methodology: Two-Step Enzymatic Synthesis of this compound
This protocol is a suggested approach based on established methods for synthesizing asymmetric 1,3-diacylglycerols.
Step 1: Synthesis of 1-Monopalmitoyl-rac-glycerol
-
Reactants: Combine glycerol and palmitic acid in a 1:1 molar ratio in a reaction vessel.
-
Enzyme: Add a 1,3-specific lipase (e.g., Lipozyme RM IM) at a concentration of 5-10% (w/w) of the total reactants.
-
Reaction Conditions: Heat the mixture to the optimal temperature for the enzyme (e.g., 60-70°C) under vacuum with constant stirring to remove the water produced.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the maximum conversion to 1-monopalmitoyl-rac-glycerol is achieved.
-
Purification:
-
Remove the enzyme by filtration.
-
Use molecular distillation to remove unreacted glycerol and palmitic acid.
-
The purified 1-monopalmitoyl-rac-glycerol is used in the next step.
-
Step 2: Synthesis of this compound
-
Reactants: Dissolve the purified 1-monopalmitoyl-rac-glycerol and lauric acid in a 1:1 molar ratio in a suitable solvent (e.g., hexane) or perform the reaction in a solvent-free system.
-
Enzyme: Add a fresh batch of 1,3-specific lipase (5-10% w/w).
-
Reaction Conditions: Maintain the reaction at the optimal temperature for the enzyme under vacuum with stirring.
-
Monitoring: Monitor the formation of the desired product and the disappearance of the monoacylglycerol.
-
Final Purification:
-
Remove the enzyme by filtration.
-
The crude product will be a mixture of the target molecule, unreacted starting materials, and byproducts (e.g., 1,3-dipalmitin, 1,3-dilaurin, and TAGs).
-
Employ a multi-step purification process:
-
Molecular Distillation: To separate MAGs and free fatty acids from the DAG and TAG fraction.[1]
-
Solvent Fractionation/Crystallization: Use a solvent system like n-hexane:ethyl acetate to selectively crystallize and separate the different DAG species.[3] The optimal solvent ratio and temperature will need to be determined empirically.
-
Column Chromatography: As a final polishing step if high purity (>98%) is required.[4]
-
-
Visualizations
Synthesis and Purification Workflow
Caption: Synthesis and purification workflow for this compound.
Logical Relationship of Common Issues
Caption: Interdependencies of common issues in diacylglycerol synthesis.
References
- 1. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and analysis of symmetrical and nonsymmetrical disaturated/monounsaturated triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acyl Migration in Diacylglycerol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with acyl migration during diacylglycerol (DAG) synthesis and experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and handling of diacylglycerols, with a focus on preventing unwanted acyl migration.
| Issue | Possible Cause | Recommended Solution |
| High levels of 1,3-DAG detected in a fresh sample of 1,2-DAG. | Improper storage conditions (e.g., high temperature, moisture, non-inert atmosphere). | Store the compound at -20°C or below in a desiccated, inert atmosphere (e.g., under argon or nitrogen).[1] If in solution, use a non-polar aprotic solvent. |
| Increased formation of the 1,3-isomer after purification by column chromatography. | Use of standard silica (B1680970) gel, which can catalyze acyl migration.[1] Prolonged exposure to the stationary phase. | Use a boric acid-impregnated silica gel column to minimize isomerization.[1] Elute the compound as quickly as possible. |
| Inconsistent results in biological assays (e.g., cell signaling experiments). | Partial isomerization of the biologically active 1,2-DAG to the less active 1,3-DAG, leading to variable effective concentrations. | Regularly check the isomeric purity of your DAG standard using analytical methods like HPLC or LC-MS/MS. Use fresh aliquots for each experiment to avoid repeated freeze-thaw cycles. Prepare aqueous solutions of DAG immediately before use and minimize its time in polar or aqueous environments.[1] |
| Difficulty in separating 1,2- and 1,3-DAG isomers by Thin-Layer Chromatography (TLC). | Co-migration of the isomers on standard silica gel plates. | Utilize TLC plates impregnated with boric acid (e.g., 2.3% w/v in ethanol).[1][2] This will form a complex with the 1,2-isomer, altering its mobility and improving separation. |
Frequently Asked Questions (FAQs)
Q1: What is acyl migration in diacylglycerols?
A1: Acyl migration is an intramolecular chemical rearrangement where an acyl group (a fatty acid chain) moves from one hydroxyl group of the glycerol (B35011) backbone to another. In the context of diacylglycerol synthesis, the most common and significant migration is from the sn-2 position to the sn-1 or sn-3 position. This results in the isomerization of the biologically active 1,2-diacylglycerol to the more thermodynamically stable 1,3-diacylglycerol.[1] This isomerization can lead to inaccurate experimental results, as the two isomers often have different biological activities.[1]
Q2: What factors promote acyl migration?
A2: Several factors can accelerate acyl migration:
-
High Temperatures: Elevated temperatures increase the rate of this spontaneous reaction.
-
Presence of Water: Water can facilitate the chemical reactions that lead to acyl migration.
-
Acidic or Basic Conditions: Both acids and bases can catalyze the isomerization process.
-
Solid Surfaces: Certain chromatography stationary phases, such as standard silica gel, can act as catalysts for acyl migration.[1]
-
Polar Solvents: Polar and aqueous environments can promote acyl migration.[1]
Q3: How should I store my diacylglycerol standards to prevent acyl migration?
A3: To minimize acyl migration during storage, follow these guidelines:
-
Temperature: For long-term storage, keep DAG standards at -80°C. For short-term use, -20°C is acceptable.
-
Solvent: If the DAG is in solution, use a polar aprotic solvent such as methyl-tert-butyl ether (MTBE). Avoid chlorinated solvents and alcohols, as they may contain acidic impurities.
-
Atmosphere: Store under an inert gas like argon or nitrogen, especially for unsaturated DAGs, to prevent both oxidation and moisture exposure.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can introduce moisture and accelerate degradation, prepare single-use aliquots.
Q4: Can I prevent acyl migration during purification?
A4: Yes, with specific precautions. Standard silica gel chromatography is known to promote acyl migration.[1] To mitigate this, it is highly recommended to use silica gel that has been impregnated with boric acid.[1] Boric acid forms a reversible cyclic complex with the cis-diol system of the 1,2-diacylglycerol, which helps to separate it from the 1,3-isomer and reduces on-plate/column isomerization.[1] Performing the chromatography at low temperatures and working efficiently to reduce the time the compound spends on the column are also crucial.[1]
Q5: How can I check the isomeric purity of my diacylglycerol sample?
A5: The isomeric ratio of 1,2- to 1,3-diacylglycerols can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reversed-phase HPLC with a C18 column is a common method, where the 1,3-isomer typically elutes before the 1,2-isomer.[3]
Quantitative Data on Acyl Migration
The rate of acyl migration is influenced by various factors. The table below summarizes the half-life of 1,2-diacylglycerol (the time it takes for 50% of the 1,2-isomer to convert to the 1,3-isomer) under different conditions.
| Temperature (°C) | Solvent/System | Half-life (t₁/₂) of 1,2-DAG |
| 20 | Solvent-free | Increased half-life compared to higher temperatures |
| 25 | Solvent-free | 3,425 hours |
| 40 | Hexane (B92381) | Fastest migration among tested solvents |
| 40 | Dichloromethane | Slower migration than hexane |
| 40 | Ethanol (B145695) | Slower migration than dichloromethane |
| 40 | Acetone | Similar migration rate to ethanol |
| 40 | Acetonitrile | Similar migration rate to ethanol |
| 40 | t-Butanol | Slowest migration among tested solvents |
| 50 | Solvent-free | Significant decrease in half-life compared to lower temperatures |
| 80 | Solvent-free | 15.8 hours |
Data compiled from multiple sources which indicate general trends. Absolute values can vary based on the specific fatty acid composition of the diacylglycerol.
Experimental Protocols
Protocol 1: Purification of 1,2-Diacylglycerol using Boric Acid-Impregnated Silica Gel Chromatography
This protocol describes the preparation of boric acid-impregnated silica gel and its use in column chromatography to separate 1,2- and 1,3-diacylglycerol isomers while minimizing acyl migration.
Materials:
-
Silica gel
-
Boric acid
-
Ethanol
-
Chromatography column
-
Solvents for elution (e.g., n-hexane, ethyl acetate (B1210297), chloroform (B151607), acetone)
-
Lipid sample containing diacylglycerols
Procedure:
-
Preparation of Boric Acid-Impregnated Silica Gel:
-
In a round bottom flask, prepare a 2.3% (w/v) solution of boric acid in ethanol.[1]
-
Add silica gel to the solution to form a slurry.
-
Stir the suspension at room temperature for 1-2 hours.
-
Remove the ethanol by rotary evaporation or filtration.
-
Wash the impregnated silica gel with fresh ethanol to remove excess boric acid.
-
Dry the silica gel in a vacuum oven at 100-140°C for 24-48 hours until it is a free-flowing powder.[4]
-
-
Column Packing:
-
Prepare a slurry of the boric acid-impregnated silica gel in the initial elution solvent.
-
Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle and equilibrate the column by running the initial elution solvent through it.
-
-
Sample Application and Elution:
-
Dissolve the crude diacylglycerol sample in a minimal amount of a non-polar solvent (e.g., hexane or chloroform).
-
Carefully load the sample onto the top of the column.
-
Begin the elution with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate or chloroform and acetone). The polarity of the solvent system may need to be gradually increased to elute the diacylglycerols.
-
Collect fractions and monitor the elution of the isomers using Thin-Layer Chromatography (TLC) with boric acid-impregnated plates. The 1,2-diacylglycerol will have a lower Rf value than the 1,3-diacylglycerol.[1]
-
-
Post-Purification Processing:
-
Combine the fractions containing the pure 1,2-diacylglycerol.
-
Evaporate the solvent under a stream of inert gas (e.g., nitrogen or argon) at a low temperature (maximum 30°C).[1]
-
For preparative TLC, after scraping the desired band, elute the lipid from the silica with diethyl ether. Wash the ether extract with a small volume of water to remove any traces of boric acid, then dry the ether phase over anhydrous sodium sulfate (B86663) before evaporating the solvent.[1]
-
Protocol 2: Analysis of Diacylglycerol Isomers by Reversed-Phase HPLC
This protocol provides a general method for the separation and quantification of 1,2- and 1,3-diacylglycerol isomers using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials and Equipment:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
C18 reversed-phase column
-
Acetonitrile (HPLC grade)
-
Diacylglycerol standards (1,2- and 1,3-isomers)
-
Sample containing diacylglycerols
Procedure:
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase of 100% acetonitrile.[3]
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the diacylglycerol sample in the mobile phase or a suitable solvent like hexane to a known concentration (e.g., 1 mg/mL).
-
If working with biological samples, perform a lipid extraction (e.g., Bligh and Dyer method) and reconstitute the dried lipid extract in the mobile phase.[3]
-
Prepare a series of dilutions of the 1,2- and 1,3-DAG standards for calibration.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standards and the sample onto the HPLC system.
-
The 1,3-diacylglycerol isomer will typically elute before the 1,2-diacylglycerol isomer.[3]
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each isomer by integrating the peak areas and comparing them to the calibration curve generated from the standards.
-
Visualizations
Acyl Migration Mechanism
Caption: Mechanism of acyl migration from the less stable 1,2-DAG to the more stable 1,3-DAG.
Experimental Workflow to Prevent Acyl Migration
Caption: Recommended workflow for handling and purifying diacylglycerols to prevent acyl migration.
Diacylglycerol Signaling Pathway
Caption: Simplified diacylglycerol (DAG) signaling pathway leading to the activation of Protein Kinase C (PKC).
References
Technical Support Center: Enzymatic Synthesis of 1,3-Diacylglycerols
Welcome to the technical support center for the enzymatic synthesis of 1,3-diacylglycerols (1,3-DAGs). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and improve product yields.
Troubleshooting Guides
This section addresses specific issues that may arise during the enzymatic synthesis of 1,3-DAGs.
Issue 1: Low Yield of 1,3-Diacylglycerols
Q: My reaction is resulting in a low yield of 1,3-DAGs. What are the potential causes and how can I improve the yield?
A: A low yield of 1,3-DAGs can be attributed to several factors, ranging from suboptimal reaction conditions to issues with the enzyme or substrates. Here is a breakdown of potential causes and solutions:
-
Suboptimal Enzyme Selection: The choice of lipase (B570770) is critical for achieving high yields. Lipases with high 1,3-regiospecificity are essential.
-
Recommendation: Both Lipozyme RM IM and Novozym 435 have demonstrated good performance in the synthesis of 1,3-DAGs.[1] For instance, in a solvent-free system, Lipozyme RM IM at 5 wt% resulted in 80.3% 1,3-dilaurin (B53383) content.[1]
-
-
Incorrect Substrate Molar Ratio: The molar ratio of glycerol (B35011) to the acyl donor (fatty acids or triglycerides) significantly impacts the equilibrium of the reaction.
-
Recommendation: An excess of glycerol can sometimes increase the reaction rate; however, it can also negatively affect the stability of the immobilized lipase.[2][3] An optimal olive oil to glycerol molar ratio of 1:2 has been shown to achieve a maximum DAG content of 49.3% within 4 hours.[4] For the esterification of lauric acid and glycerol, a molar ratio of 2:1 (lauric acid:glycerol) has been used effectively.[1]
-
-
Inappropriate Reaction Temperature: Temperature influences both the reaction rate and the enzyme's stability and activity.
-
Recommendation: The optimal temperature can vary depending on the lipase. For Lipozyme RM IM, 50°C has been identified as an optimal temperature for the synthesis of 1,3-dilaurin.[1] For an immobilized MAS1-H108W lipase, 60°C was found to be optimal for DAG production from olive oil.[4] Higher temperatures can sometimes promote acyl migration, leading to the formation of undesired 1,2-DAGs and triacylglycerols (TAGs).[2][3]
-
-
Suboptimal Enzyme Concentration: The amount of lipase used can affect the reaction rate.
-
Recommendation: Increasing the enzyme concentration generally increases the reaction rate up to a certain point. For the synthesis of 1,3-dilaurin using Lipozyme RM IM, an increase in concentration from 3 to 5 wt% improved the yield.[1] However, further increases may not enhance the yield and could be counterproductive due to potential protein aggregation.[1]
-
-
Presence of Excess Water: Water is a byproduct of esterification reactions and its presence can shift the equilibrium away from product formation.
-
Recommendation: It is crucial to remove water as it is formed. This can be achieved through methods like applying a vacuum, bubbling with an inert gas (like nitrogen), or using molecular sieves.[1] A vacuum-driven air bubbling system has been shown to be an effective and cost-efficient method for water removal.[1] However, a minimal amount of water is necessary for the enzyme to maintain its optimal activity.[5]
-
Issue 2: High Levels of Byproducts (Monoacylglycerols and Triacylglycerols)
Q: My final product contains significant amounts of monoacylglycerols (MAGs) and triacylglycerols (TAGs). How can I minimize their formation?
A: The presence of MAGs and TAGs is a common issue. Here’s how to address it:
-
Non-Regiospecific Lipase: Using a non-regiospecific lipase can lead to the formation of a mixture of MAGs, DAGs, and TAGs.
-
Recommendation: Employ a 1,3-regiospecific lipase to favor the synthesis of 1,3-DAGs. Immobilized 1,3-regiospecific MAS1-H108W lipase has shown higher efficiency in DAG synthesis compared to non-regiospecific lipases.[4]
-
-
Acyl Migration: The migration of an acyl group from the sn-1 or sn-3 position to the sn-2 position can lead to the formation of 1,2-DAGs, which can then be further esterified to form TAGs.
-
Improper Substrate Ratio: An incorrect ratio of substrates can lead to incomplete reactions (high MAGs) or further esterification to TAGs.
-
Recommendation: Carefully optimize the molar ratio of glycerol to the fatty acid source. A 1:2 molar ratio of olive oil to glycerol has been shown to be effective.[4]
-
-
Purification Strategy: Post-synthesis purification is often necessary to isolate the 1,3-DAGs.
-
Recommendation: A multi-stage molecular distillation process can be effective in removing unreacted FFAs and MAGs.[6] Subsequent solvent fractionation with a solvent like hexane (B92381) can then be used to separate 1,3-DAGs from 1,2-DAGs and TAGs.[6] Recrystallization from solvents like dry methanol (B129727) or hexane at low temperatures is another effective purification method.[1][7]
-
Frequently Asked Questions (FAQs)
Q1: Which type of lipase is best for synthesizing 1,3-diacylglycerols?
A1: The most effective lipases for 1,3-DAG synthesis are those that exhibit high 1,3-regiospecificity. This specificity ensures that the esterification reaction primarily occurs at the sn-1 and sn-3 positions of the glycerol backbone. Commercially available immobilized lipases such as Lipozyme RM IM (from Rhizomucor miehei) and Novozym 435 (from Candida antarctica lipase B) are widely used and have shown excellent performance.[1] Genetically modified lipases are also emerging as powerful tools to enhance catalytic efficiency and stability.[8]
Q2: What is the importance of using a solvent-free system?
A2: A solvent-free system is often preferred for several reasons. It is more environmentally friendly as it avoids the use of potentially toxic organic solvents.[7] From a process perspective, it can simplify downstream purification and reduce production costs. Many successful protocols for 1,3-DAG synthesis have been developed in solvent-free environments.[1][9]
Q3: How can I effectively remove the water generated during the esterification reaction?
A3: The removal of water is critical to drive the reaction towards the formation of 1,3-DAGs.[1] Several methods can be employed:
-
Vacuum: Applying a vacuum to the reaction vessel helps to continuously remove water vapor.
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen, through the reaction mixture can carry away the water vapor.
-
Molecular Sieves: The addition of molecular sieves to the reaction medium can adsorb the water as it is produced.
-
Vacuum-Driven Air Bubbling: This has been demonstrated as a simple, cost-effective, and efficient method for water removal.[1]
Q4: Can the immobilized lipase be reused?
A4: Yes, one of the significant advantages of using immobilized lipases is their potential for reuse, which makes the process more economical. For example, Lipozyme RM IM has been shown to retain over 80% of its original catalytic activity after 10 consecutive batch applications.[1] Similarly, an immobilized MAS1-H108W lipase retained 81.9% of its initial production capacity after 10 reuse cycles.[4]
Q5: What are the common methods for purifying 1,3-diacylglycerols after synthesis?
A5: After the reaction, the crude product is a mixture of 1,3-DAGs, 1,2-DAGs, MAGs, TAGs, and unreacted substrates. Common purification techniques include:
-
Filtration: To remove the immobilized lipase.
-
Molecular Distillation: This is effective for removing more volatile components like free fatty acids and monoacylglycerols.[6]
-
Crystallization/Recrystallization: This technique takes advantage of the different solubilities and melting points of the components. For example, recrystallization from hexane at low temperatures can yield highly pure 1,3-DAGs.[7]
-
Column Chromatography: Silica gel column chromatography can be used to separate the different acylglycerols.[1]
Data Presentation
Table 1: Optimal Reaction Conditions for 1,3-DAG Synthesis with Different Lipases
| Lipase | Acyl Donor | Substrate Molar Ratio (Acyl Donor:Glycerol) | Temperature (°C) | Enzyme Load (wt%) | Max. 1,3-DAG Content (%) | Reference |
| Lipozyme RM IM | Lauric Acid | 2:1 | 50 | 5 | 80.3 | [1] |
| Immobilized MAS1-H108W | Olive Oil | 1:2 | 60 | 1.0 | 49.3 (Total DAG) | [4] |
| ANL-MARE | FFA and EE | 40:21 | 38 | 3 | 66.76 (Total DAG) | [2][3] |
| Lipozyme TL IM | Palmitic Acid | 2:1 | 73 | - | 35.04 (Total DAG) | [6] |
| Lipozyme TL IM | Stearic Acid | 1:1 | 75 | - | 39.58 (Total DAG) | [6] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Synthesis of 1,3-Diacylglycerols
This protocol describes a general method for the direct esterification of glycerol with a fatty acid in a solvent-free system.
Materials:
-
1,3-regiospecific immobilized lipase (e.g., Lipozyme RM IM)
-
Glycerol
-
Fatty acid (e.g., lauric acid)
-
Pear-shaped flask
-
Water bath with temperature control
-
Vacuum pump
-
Magnetic stirrer
Procedure:
-
Combine the fatty acid and glycerol in the pear-shaped flask at the desired molar ratio (e.g., 20 mmol fatty acid and 10 mmol glycerol).[1]
-
Add the immobilized lipase to the mixture. The amount of lipase is typically a percentage of the total weight of the reactants (e.g., 5 wt%).[1]
-
Place the flask in a temperature-controlled water bath set to the optimal temperature for the chosen lipase (e.g., 50°C for Lipozyme RM IM).[1]
-
Begin stirring the mixture.
-
Apply a vacuum to the flask (e.g., 4 mm Hg) to continuously remove the water produced during the reaction.[1]
-
Allow the reaction to proceed for the desired amount of time (e.g., 3 hours).[1]
-
After the reaction is complete, stop the heating and stirring, and release the vacuum.
-
Separate the immobilized lipase from the product mixture by filtration. The lipase can be washed and stored for reuse.[1]
-
The crude product can then be purified using appropriate methods such as molecular distillation or crystallization.
Visualizations
References
- 1. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil [frontiersin.org]
- 4. Highly Efficient Production of Diacylglycerols via Enzymatic Glycerolysis Catalyzed by Immobilized MAS1-H108W Lipase [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. Genetically modified lipases as biocatalysts for diacylglycerol production in the food industry: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 1-Palmitoyl-3-lauroyl-rac-glycerol
Welcome to the technical support center for the quantification of 1-Palmitoyl-3-lauroyl-rac-glycerol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this specific diacylglycerol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The quantification of this compound presents several analytical challenges. Due to its low abundance in many biological samples, sensitive analytical methods are required. A significant issue is the potential for acyl migration, where the fatty acyl chains move between the sn-1, sn-2, and sn-3 positions of the glycerol (B35011) backbone, leading to isomerization between 1,3- and 1,2-diacylglycerols. This process can be catalyzed by heat, acidic or basic conditions, and even contact with certain chromatographic stationary phases like silica (B1680970) gel.[1][2][3] Furthermore, co-eluting lipids can interfere with chromatographic separation, and matrix effects can cause ion suppression in mass spectrometry, leading to inaccurate quantification.[4] The racemic nature of the molecule may also necessitate chiral separation for specific applications.
Q2: How can I prevent acyl migration during sample preparation and analysis?
A2: To minimize acyl migration, it is crucial to maintain specific conditions throughout your workflow. For long-term storage, keep the standard at -80°C. When in solution, use a polar aprotic solvent. During sample preparation, perform lipid extractions at low temperatures (e.g., 4°C) and avoid acidic or basic conditions.[1] If chromatographic purification is necessary, consider using silica gel impregnated with boric acid, which can help to separate 1,2- and 1,3-isomers and reduce on-plate isomerization.[1] It is also advisable to work quickly and minimize the time the sample is exposed to potentially catalytic surfaces.[1]
Q3: What are the recommended analytical techniques for quantifying this compound?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of diacylglycerols like this compound.[5][6] Gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., silylation) is another viable option.[7] To enhance sensitivity and improve chromatographic behavior, derivatization of the hydroxyl group with reagents that introduce a permanent charge can be employed for LC-MS analysis.[4][6][8][9]
Q4: How can I distinguish this compound from its 1-Palmitoyl-2-lauroyl-rac-glycerol isomer?
A4: Distinguishing between these positional isomers can be challenging as they have the same mass and can produce similar fragment ions in mass spectrometry. Chromatographic separation is key. Reversed-phase high-performance liquid chromatography (RP-HPLC) can separate 1,2- and 1,3-diacylglycerol isomers.[10] Additionally, derivatization can aid in their differentiation by mass spectrometry.[11] Specific fragmentation patterns can sometimes be used for identification; for instance, in some cases, the [M-RCO2CH2]+ ion has been noted as a key diagnostic ion to distinguish between DAG positional isomers in GC-EI-MS.[7]
Q5: Does the "rac-" designation (racemic) affect quantification?
A5: For most routine quantification purposes where the total amount of 1-Palmitoyl-3-lauroyl-glycerol is the primary interest, the racemic nature does not significantly impact the analysis by techniques like reversed-phase LC-MS or GC-MS. However, if the biological activity of the individual enantiomers (sn-1-palmitoyl-3-lauroyl-glycerol and sn-3-palmitoyl-1-lauroyl-glycerol) is being investigated, a specialized chiral separation technique, such as chiral high-performance liquid chromatography (chiral HPLC), would be necessary.[12][13][14]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in Chromatography
| Symptom | Possible Cause | Troubleshooting Step |
| Tailing peaks | Interaction of the free hydroxyl group with the stationary phase. | Consider derivatization of the hydroxyl group to improve peak shape. |
| Co-elution with other lipids | Inadequate separation power of the chromatographic method. | Optimize the mobile phase gradient, try a different stationary phase (e.g., a different C18 column or a column with a different chemistry), or consider a pre-purification step like solid-phase extraction (SPE). |
| Isomer co-elution | Insufficient resolution between 1,3- and potential 1,2-isomer contaminants. | Use a high-resolution column and optimize the mobile phase. For preparative work, consider chromatography on boric acid-impregnated silica.[1] |
Issue 2: Inaccurate or Non-Reproducible Quantification
| Symptom | Possible Cause | Troubleshooting Step |
| Low signal intensity | Low abundance in the sample or poor ionization efficiency. | Consider a derivatization strategy to enhance ionization.[4][6][8][9] Optimize mass spectrometer source parameters. Increase the amount of sample injected. |
| High variability between replicates | Acyl migration during sample preparation or storage. Inconsistent sample extraction. Ion suppression. | Strictly control temperature and pH during sample prep.[1] Use a validated lipid extraction protocol. Employ a stable isotope-labeled internal standard that is structurally similar to the analyte to correct for matrix effects. |
| Overestimation of the 1,3-isomer | Isomerization of endogenous 1,2-diacylglycerols to the more stable 1,3-form during sample processing. | Minimize sample handling time and keep samples at low temperatures. Analyze samples as quickly as possible after preparation. |
Issue 3: Mass Spectrometry Signal Instability
| Symptom | Possible Cause | Troubleshooting Step |
| Fluctuating signal | Matrix effects from co-eluting compounds. | Improve chromatographic separation to isolate the analyte from interfering matrix components. Use a suitable internal standard. |
| Presence of unexpected adducts | Contaminants in the mobile phase or sample. | Use high-purity solvents and reagents. Ensure proper cleaning of the LC system and mass spectrometer. |
Data Presentation
Table 1: Comparison of Analytical Methods for Diacylglycerol Quantification
| Method | Principle | Advantages | Disadvantages | Typical Application |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and specificity. Can separate isomers. | Can be subject to matrix effects. Requires specialized equipment. | Targeted quantification in complex biological matrices. |
| GC-MS | Gas chromatographic separation of volatile derivatives followed by mass-based detection. | High chromatographic resolution. | Requires derivatization. High temperatures can potentially induce degradation or isomerization. | Analysis of fatty acid composition after hydrolysis and derivatization. |
| HPTLC | Separation on a high-performance thin-layer chromatography plate based on polarity. | Cost-effective and rapid for screening large numbers of samples. | Lower sensitivity and resolution compared to LC-MS. Quantification can be less precise. | Semi-quantitative analysis and screening. |
| NMR | Analysis based on the magnetic properties of atomic nuclei. | Non-destructive. Provides detailed structural information. | Lower sensitivity compared to MS-based methods. | Structural elucidation and analysis of pure standards. |
Experimental Protocols
General Protocol for Quantification of this compound by LC-MS/MS
1. Lipid Extraction (Bligh-Dyer Method - Cold Modification)
-
To a 1.5 mL microcentrifuge tube on ice, add 100 µL of the biological sample (e.g., plasma, cell homogenate).
-
Add a known amount of a suitable internal standard (e.g., a deuterated or ¹³C-labeled diacylglycerol).
-
Add 375 µL of a pre-chilled 1:2 (v/v) mixture of chloroform (B151607):methanol.
-
Vortex the mixture vigorously for 15 minutes at 4°C.
-
Add 125 µL of pre-chilled chloroform and vortex for 1 minute.
-
Add 125 µL of cold water and vortex for 1 minute.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
2. Derivatization (Optional, for enhanced sensitivity)
-
A variety of derivatization reagents can be used to introduce a permanent positive charge, for example, those that add a quaternary ammonium (B1175870) group. Follow the specific protocol for the chosen reagent. This step typically involves dissolving the dried lipid extract in an appropriate solvent, adding the derivatization reagent and a catalyst, and incubating at a controlled temperature.
3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate diacylglycerols, for example, starting at 30% B and increasing to 99% B over 20 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: Maintain at a controlled, cool temperature (e.g., 25-30°C) to minimize on-column isomerization.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+NH₄]⁺ adduct of this compound.
-
Product Ions: Characteristic fragment ions corresponding to the neutral loss of the palmitic and lauric acid chains. These transitions must be optimized by direct infusion of a standard.
-
4. Quantification
-
Construct a calibration curve using a series of known concentrations of a this compound standard with a constant amount of the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.
-
Determine the concentration of the analyte in the samples by interpolating from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for inaccurate quantification of diacylglycerols.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preliminary Study on Acyl Incorporation and Migration in the Production of 1,3-diacylglycerol by Immobilized Lipozyme RM IM-catalyzed Esterification [jstage.jst.go.jp]
- 4. Quantification of diacylglycerol molecular species in biological samples by electrospray ionization mass spectrometry after one-step derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 6. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization and quantification of diacylglycerol species in biological extracts after one-step derivatization: a shotgun lipidomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
- 13. researchgate.net [researchgate.net]
- 14. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ESI-MS for 1-Palmitoyl-3-lauroyl-rac-glycerol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Electrospray Ionization-Mass Spectrometry (ESI-MS) conditions for the analysis of 1-Palmitoyl-3-lauroyl-rac-glycerol and other diacylglycerols (DAGs).
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for analyzing this compound?
A1: For the analysis of diacylglycerols (DAGs) like this compound, the positive ion mode is generally recommended.[1][2] DAGs have a low proton affinity, and positive mode ESI-MS facilitates the formation of adduct ions, which are essential for their detection and characterization.
Q2: Which adducts are most suitable for the analysis of DAGs?
A2: While sodium adducts ([M+Na]⁺) are commonly observed due to the ubiquitous nature of sodium, ammonium (B1175870) ([M+NH₄]⁺) and lithium ([M+Li]⁺) adducts are often preferred for structural analysis.[3][4] Ammonium and lithium adducts tend to produce more informative fragmentation patterns in tandem mass spectrometry (MS/MS) experiments, aiding in the identification of the fatty acyl chains.[4][5]
Q3: How can I promote the formation of specific adducts like [M+NH₄]⁺ or [M+Li]⁺?
A3: To promote the formation of desired adducts, specific modifiers should be added to your sample solution or mobile phase.
-
For [M+NH₄]⁺ adducts: Add ammonium acetate (B1210297) or ammonium formate (B1220265) to the mobile phase at a concentration of around 10 mM.[3][6]
-
For [M+Li]⁺ adducts: Introduce a lithium salt, such as lithium hydroxide (B78521) (LiOH) or lithium chloride (LiCl), into the sample solution.[4][5]
Q4: What are the common causes of low signal intensity for DAGs in ESI-MS?
A4: Low signal intensity for DAGs can be attributed to several factors:
-
Poor Ionization Efficiency: DAGs lack a permanent charge, leading to inefficient ionization.[7]
-
Matrix Effects: Co-eluting compounds from the sample matrix, especially phospholipids (B1166683) in biological samples, can suppress the ionization of the target analyte.[8]
-
Suboptimal Solvent Conditions: The composition of the mobile phase significantly impacts ionization efficiency.[9]
-
Presence of Contaminants: Detergents and salts in glassware or solvents can interfere with the ESI process.[10]
Q5: Can derivatization improve the detection of this compound?
A5: Yes, derivatization can significantly enhance the ionization efficiency and detection sensitivity of DAGs.[7][11] Introducing a charged group to the molecule, for instance, by reacting the hydroxyl group with a reagent to form a quaternary ammonium derivative, can lead to a substantial increase in signal intensity.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Signal for this compound | Inefficient ionization. | Switch to positive ion mode. Add a modifier to promote adduct formation (e.g., 10 mM ammonium acetate for [M+NH₄]⁺ or a lithium salt for [M+Li]⁺).[3][4] Consider derivatization to introduce a permanent charge.[7] |
| Matrix suppression. | Enhance sample cleanup to remove interfering substances like phospholipids using techniques such as solid-phase extraction (SPE).[8] | |
| Suboptimal ESI source parameters. | Optimize capillary temperature, sheath gas pressure, and injection time. A systematic optimization of these parameters can significantly improve signal intensity.[12] | |
| Poor Reproducibility of Signal Intensity | Variable adduct formation. | Ensure consistent addition of adduct-forming modifiers. Be aware of potential sodium contamination from glassware, which can lead to inconsistent [M+Na]⁺ formation.[1] |
| Fluctuations in ESI spray stability. | Check for blockages in the ESI needle. Ensure the mobile phase is properly degassed. Optimize the sprayer position.[10] | |
| Inconsistent sample preparation. | Use a standardized and robust sample extraction and cleanup protocol.[13] | |
| Unidentified Peaks in the Mass Spectrum | Contaminants. | Use high-purity solvents and meticulously clean all glassware, avoiding detergents.[10] |
| Formation of unexpected adducts. | Be aware that impurities in solvents, such as ethylamine (B1201723) in acetonitrile, can lead to unusual adducts.[9] | |
| In-source fragmentation. | Reduce the cone voltage or fragmentation voltage to minimize unwanted fragmentation in the ion source.[1] | |
| Difficulty in Structural Elucidation from MS/MS Spectra | Poor fragmentation of the precursor ion. | If using [M+Na]⁺, consider switching to [M+NH₄]⁺ or [M+Li]⁺ adducts, which often yield more informative fragments.[3][4][5] |
| Low abundance of precursor ions. | Optimize the ESI conditions to maximize the intensity of the desired precursor ion before performing MS/MS. |
Experimental Protocols
Protocol 1: Sample Preparation and Direct Infusion ESI-MS for Adduct Formation
This protocol outlines the steps for preparing a solution of this compound and analyzing it via direct infusion to determine the optimal adduct for ionization.
Materials:
-
This compound standard
-
Chloroform
-
Ammonium acetate
-
Lithium hydroxide (LiOH)
-
High-purity water
-
Microcentrifuge tubes
-
Syringe pump and ESI-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in chloroform.
-
Working Solution Preparation:
-
Direct Infusion Analysis:
-
Set up the ESI-MS in positive ion mode.
-
Infuse the prepared working solution into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire mass spectra over a relevant m/z range to observe the formation of the respective adduct ions.
-
Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates to maximize the signal of the target adduct ion.
-
Protocol 2: LC-MS Analysis of this compound
This protocol provides a general workflow for the separation and detection of this compound using liquid chromatography coupled with ESI-MS.
Materials:
-
Sample containing this compound
-
Internal standard (e.g., a deuterated DAG)
-
LC-MS grade solvents (e.g., acetonitrile, isopropanol, water)
-
Mobile phase modifier (e.g., ammonium acetate)
-
C18 reversed-phase LC column
-
LC-ESI-MS system
Procedure:
-
Sample Preparation: Extract the lipids from your sample matrix using a suitable method, such as a modified Bligh and Dyer extraction.[3] Spike the sample with an appropriate internal standard before extraction for quantification.
-
LC Separation:
-
Use a C18 reversed-phase column.
-
Prepare mobile phase A: Acetonitrile/Water with 10 mM ammonium acetate.
-
Prepare mobile phase B: Isopropanol/Acetonitrile with 10 mM ammonium acetate.
-
Develop a suitable gradient elution program to separate the DAGs.
-
-
MS Detection:
-
Operate the ESI-MS in positive ion mode.
-
Set the instrument to scan for the expected m/z of the [M+NH₄]⁺ adduct of this compound and the internal standard.
-
For structural confirmation, perform MS/MS experiments on the precursor ion, looking for characteristic neutral losses of ammonia (B1221849) and the fatty acyl chains.[3]
-
Visualizations
Caption: General workflow for ESI-MS analysis of diacylglycerols.
Caption: Troubleshooting logic for low signal intensity in DAG analysis.
References
- 1. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of lithiated adducts of glycerophosphocholine lipids facilitates their identification by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. escholarship.org [escholarship.org]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor peak shape in HPLC analysis of diacylglycerols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of diacylglycerols (DAGs).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in diacylglycerol HPLC analysis?
Poor peak shape in the HPLC analysis of diacylglycerols, such as peak tailing, broadening, or splitting, can arise from a variety of factors. These issues can compromise the accuracy of quantification and the resolution of closely eluting compounds.[1] The most common causes include problems with the column, inappropriate mobile phase composition, sample-related issues, and instrument setup.[1] For diacylglycerols specifically, which are lipids, secondary interactions with the stationary phase and sample overload are frequent culprits.[2][3]
Q2: Which HPLC column is best suited for diacylglycerol analysis?
Reversed-phase columns, particularly those with C18 (ODS) stationary phases, are most commonly used for diacylglycerol analysis.[2] For challenging separations of DAG regioisomers (sn-1,2- and sn-1,3-), non-endcapped ODS columns can offer superior performance due to secondary separation mechanisms involving residual silanol (B1196071) groups.[2]
Q3: How critical is temperature control in the HPLC analysis of diacylglycerols?
Temperature is a critical parameter in the HPLC separation of lipids like diacylglycerols. Maintaining a stable column temperature using a column oven is essential for consistent retention times and reproducible results.[2] Temperature fluctuations can significantly impact the viscosity of the mobile phase and the diffusion of analytes, leading to peak broadening or shifts in retention time.[4] For some applications, increasing the column temperature can improve peak shape and separation efficiency.[5]
Troubleshooting Guides
Problem 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a trailing edge that extends beyond the expected Gaussian shape. This can lead to inaccurate peak integration and reduced resolution.[6]
Possible Causes and Solutions
| Cause | Recommended Solution |
| Secondary Interactions with Silanol Groups | For basic analytes that may interact with residual silanol groups on the column, consider using a modern, fully endcapped, high-purity silica (B1680970) column.[2] Alternatively, adding a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase can suppress silanol activity.[2] |
| Column Overload | Reduce the injection volume or the concentration of your sample.[2] Broad or tailing peaks can be a strong indicator that too much sample was injected.[7] |
| Column Contamination | Flush the column with a strong solvent, such as isopropanol, to remove strongly retained contaminants. If the problem persists, consider replacing the guard column or the analytical column.[2] |
| Incompatible Sample Solvent | Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase.[2] |
Problem 2: Peak Splitting
Peak splitting, where a single peak appears as two or more, can be a sign of several issues, from column problems to sample preparation errors.[8]
Possible Causes and Solutions
| Cause | Recommended Solution |
| Co-elution of Isomers | The high structural similarity between sn-1,2- and sn-1,3-diacylglycerol regioisomers can lead to co-elution.[2] Optimize the mobile phase or consider derivatization to enhance separation.[2] |
| Partially Blocked Column Frit | If all peaks in the chromatogram are split, a blocked inlet frit may be the cause.[9] Backflushing the column may resolve the issue. If not, the frit or the entire column may need to be replaced.[9] |
| Column Void | A void at the column inlet can cause the sample to travel through different paths, resulting in split peaks.[9] Replacing the column is the most effective solution. |
| Sample Solvent Stronger than Mobile Phase | Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak splitting.[10] Dissolve the sample in the mobile phase or a weaker solvent.[10] |
Problem 3: Peak Broadening
Broad peaks can result from a loss of column efficiency, extra-column effects, or inappropriate method parameters.[11]
Possible Causes and Solutions
| Cause | Recommended Solution |
| Column Deterioration | Over time, columns can lose their efficiency. Check the column's performance with a standard. If efficiency is low, the column may need to be replaced.[4] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Use tubing with a small internal diameter and keep lengths to a minimum.[4] |
| Inappropriate Flow Rate | Each column has an optimal flow rate. A flow rate that is too low or too high can lead to peak broadening. Consult the column manufacturer's guidelines.[12] |
| Sample Overload | Injecting too much sample can lead to broad peaks. Dilute the sample or reduce the injection volume.[7] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Separation of Diacylglycerol Regioisomers
This protocol provides a starting point for the separation of diacylglycerol regioisomers and may require optimization for specific applications.[2]
1. Sample Preparation: a. Dissolve the diacylglycerol sample in a suitable organic solvent, such as chloroform (B151607) or hexane.[2] b. For complex biological samples, perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.[2] c. Evaporate the solvent under a stream of nitrogen.[2] d. Reconstitute the lipid residue in the initial mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).[2] e. Filter the sample through a 0.22 µm PTFE syringe filter before injection.[2]
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic elution with 100% acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C (optimization may be required).[2]
-
Injection Volume: 10-20 µL.[2]
-
Detector: UV detector at 205 nm or an Evaporative Light Scattering Detector (ELSD).[2]
3. Data Analysis: a. Identify peaks by comparing retention times with those of authentic standards.[2] b. Quantify the regioisomers by integrating the peak areas. For accurate quantification, generate a calibration curve using standards of known concentrations.[2]
Protocol 2: Derivatization of Diacylglycerols for Enhanced Separation
Derivatization of the hydroxyl group of diacylglycerols can improve the separation of regioisomers.[2]
1. Derivatization: a. React the diacylglycerol sample with 3,5-dinitrophenyl isocyanate (DNPI) to form the 3,5-dinitrophenylurethane (DNPU) derivatives.[2] b. Purify the resulting DNPU-derivatized diacylglycerols.[2]
2. HPLC System and Conditions:
Data Presentation
Table 1: Elution Order of Diacylglycerol Molecular Species in Reversed-Phase HPLC
The retention behavior of diacylglycerol regioisomers is influenced by their fatty acid composition. Generally, 1,3-DAG isomers are less polar and elute earlier than their corresponding 1,2-DAG counterparts with the same acyl chains.[13]
| Peak No. | Diacylglycerol Species |
| 1 | 1,3-dilinolein |
| 2 | 1,2-dilinolein |
| 3 | 1,3-diolein |
| 4 | 1,2-dioleoyl-sn-glycerol |
| 5 | 1,3-dipalmitin |
| 6 | 1,2-dipalmitoyl-rac-glycerol |
| 7 | 1,3-distearin |
| 8 | 1,2-distearoyl-rac-glycerol |
Data compiled from reference[14].
References
- 1. mastelf.com [mastelf.com]
- 2. benchchem.com [benchchem.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. publikace.k.utb.cz [publikace.k.utb.cz]
- 6. uhplcs.com [uhplcs.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 12. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
degradation of "1-Palmitoyl-3-lauroyl-rac-glycerol" during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the degradation of "1-Palmitoyl-3-lauroyl-rac-glycerol" during sample preparation.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent. What could be the cause?
A1: Inconsistent results are often due to sample degradation during preparation and storage. The primary culprits are enzymatic activity, hydrolysis, oxidation, and acyl migration. It is crucial to maintain a consistent and optimized sample preparation workflow to ensure reproducibility. Minimizing exposure to heat, light, oxygen, and water is critical.[1][2]
Q2: What is acyl migration and how does it affect my this compound sample?
A2: Acyl migration is an intramolecular rearrangement where a fatty acid chain moves from one position on the glycerol (B35011) backbone to another.[3][4] In the case of a 1,3-diacylglycerol like this compound, this is less of a concern than for 1,2-diacylglycerols which can isomerize to the more stable 1,3-form. However, exposure to acidic or basic conditions, heat, and certain chromatographic materials like silica (B1680970) gel can still promote this process and should be minimized.[3]
Q3: How should I store my this compound standard and samples?
A3: For long-term storage, samples should be kept at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] If in solution, use a polar aprotic solvent like methyl-tert-butyl ether (MTBE). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Q4: What are the signs of oxidation in my lipid samples?
A4: Oxidation of lipids can lead to the formation of hydroperoxides, aldehydes, and other byproducts that can interfere with your analysis. This can manifest as unexpected peaks in your chromatogram, a decrease in the abundance of your target analyte, and a general smearing of the baseline. To prevent oxidation, it is recommended to add antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents and to work under an inert atmosphere whenever possible.[1][5]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Issue 1: Low recovery of this compound after extraction.
| Potential Cause | Troubleshooting Action |
| Incomplete cell lysis or tissue homogenization. | Ensure thorough disruption of the sample matrix to release the lipids. Bead beating or sonication on ice are effective methods. |
| Suboptimal extraction solvent. | Use a robust lipid extraction method such as the Folch or Bligh-Dyer techniques, which utilize a chloroform/methanol (B129727) mixture to efficiently extract a broad range of lipids.[3] |
| Enzymatic degradation during sample processing. | Work quickly and on ice at all times to minimize enzymatic activity.[1] Consider flash-freezing samples in liquid nitrogen immediately after collection.[2] Quench enzymatic activity by adding cold organic solvents like methanol at the earliest stage of sample preparation. |
| Loss of analyte during solvent evaporation. | Evaporate the solvent under a gentle stream of nitrogen at a low temperature (e.g., <30°C) to prevent loss of the lipid and to minimize heat-induced degradation.[3] |
Issue 2: Appearance of unexpected peaks in the chromatogram.
| Potential Cause | Troubleshooting Action |
| Hydrolysis of the diacylglycerol. | Ensure all solvents are free of acidic or basic contaminants. Prepare fresh buffers for each experiment. |
| Oxidation of the fatty acid chains. | Add an antioxidant such as BHT to the extraction solvent.[1] Store samples under an inert atmosphere and protect from light. |
| Contamination from plasticware. | Use glass or polypropylene (B1209903) labware, as plasticizers can leach from other types of plastic and interfere with the analysis. |
| Carryover from previous injections in the analytical system. | Implement a rigorous wash protocol for the autosampler and column between sample injections. |
Best Practices for Sample Preparation
To minimize the degradation of this compound, adhere to the following best practices:
| Parameter | Recommendation | Rationale |
| Temperature | Process samples on ice or at 4°C.[1] For long-term storage, use -80°C.[1] | Reduces enzymatic activity and the rate of chemical degradation.[1] |
| Atmosphere | Work under an inert gas (argon or nitrogen) whenever possible, especially during solvent evaporation and storage. | Prevents oxidation of fatty acid chains. |
| Solvents | Use high-purity, degassed solvents. For storage, polar aprotic solvents like MTBE are recommended. | Avoids contamination and minimizes acyl migration. |
| Additives | Add an antioxidant like BHT to the extraction solvent.[1] | Inhibits the formation of oxidation products. |
| Handling | Prepare single-use aliquots to avoid repeated freeze-thaw cycles. | Maintains sample integrity and prevents degradation from temperature fluctuations. |
| pH | Maintain a neutral pH during extraction and processing. | Avoids acid- or base-catalyzed hydrolysis and acyl migration. |
Detailed Experimental Protocol: Extraction of this compound from Cell Culture
This protocol provides a detailed methodology for the extraction of this compound from cultured cells, designed to minimize degradation.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Pre-chilled (-20°C) methanol
-
Pre-chilled (-20°C) methyl-tert-butyl ether (MTBE) with 0.01% BHT
-
High-purity water
-
Glass centrifuge tubes with Teflon-lined caps
-
Glass Pasteur pipettes
-
Nitrogen gas cylinder with a gentle stream evaporator
Procedure:
-
Cell Harvesting:
-
Aspirate the cell culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass centrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Quenching and Extraction:
-
Add 225 µL of pre-chilled methanol to the cell pellet to quench enzymatic activity.
-
Vortex for 30 seconds.
-
Add 750 µL of pre-chilled MTBE (with BHT).
-
Vortex vigorously for 1 minute.
-
-
Phase Separation:
-
Add 188 µL of high-purity water to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Lipid Phase Collection:
-
Carefully collect the upper organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.
-
-
Solvent Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen in a water bath set to a maximum of 30°C.
-
-
Reconstitution and Storage:
-
Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., acetonitrile (B52724) for RP-HPLC).
-
Flush the tube with nitrogen, cap tightly, and store at -80°C until analysis.
-
Visual Guides
Caption: Troubleshooting workflow for identifying the cause of sample degradation.
Caption: Potential degradation pathways of this compound.
References
preventing isomerization of 1,3-diacylglycerols during storage and analysis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of 1,3-diacylglycerols (1,3-DAGs) during storage and analysis. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is 1,3-diacylglycerol isomerization and why is it a concern?
A1: Isomerization, in this context, refers to the process of acyl migration, where a fatty acyl chain on the glycerol (B35011) backbone moves from one hydroxyl group to another. For 1,3-diacylglycerol, an acyl group from the sn-1 or sn-3 position can migrate to the sn-2 position, converting it into a 1,2-diacylglycerol isomer.[1] This is problematic because the two isomers can have significantly different biological activities. The 1,2-DAG isomer is often biologically active in signaling pathways, while the 1,3-DAG isomer is typically less active. This isomerization can lead to inaccurate quantification and misinterpretation of experimental results.[1]
Q2: What are the primary factors that promote the isomerization of 1,3-diacylglycerols?
A2: The main factors that accelerate acyl migration are:
-
High Temperatures: Elevated temperatures provide the necessary energy for the acyl group to move.[1][2]
-
pH: Both acidic and alkaline conditions can catalyze the migration. The rate of isomerization is generally lowest at a slightly acidic pH of 4-5.[1]
-
Polar Solvents: Polar solvents can facilitate the formation of the transition state required for acyl migration.[1][2]
-
Catalytic Surfaces: Certain surfaces, such as silica (B1680970) gel used in chromatography, can act as catalysts for acyl migration.[1][2]
Q3: How should I store my 1,3-diacylglycerol samples to ensure their stability?
A3: To minimize isomerization during storage, follow these guidelines:
-
Temperature: For long-term storage, keep solid samples at -20°C or lower, ideally at -80°C.[1]
-
Form: Store the diacylglycerol in its solid, neat form whenever possible.[3]
-
Solvent: If a solution is necessary, dissolve the sample in a non-polar, aprotic solvent like hexane (B92381) or methyl-tert-butyl ether (MTBE).[1] Avoid chlorinated solvents and alcohols.
-
Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation, which is especially important for unsaturated DAGs.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: Can I prevent isomerization during analytical procedures like chromatography?
A4: Yes, with specific precautions. During chromatographic analysis, especially with silica gel, acyl migration can occur.[2] To minimize this:
-
HPLC: Use a reversed-phase column (e.g., C18) and maintain a low column temperature (e.g., 20°C).[1][4] Ensure the mobile phase is not strongly acidic or basic.[1]
-
GC: Derivatization of the free hydroxyl group is highly recommended to prevent isomerization and improve peak shape.[1][5] Perform the derivatization under mild conditions for the shortest necessary time.[1]
-
TLC: For purification, using silica gel plates impregnated with boric acid can help separate 1,2- and 1,3-isomers and reduce on-plate isomerization.[2]
Q5: How can I check for the presence of the 1,2-diacylglycerol isomer in my 1,3-diacylglycerol sample?
A5: You can verify the isomeric purity of your sample using analytical techniques that can differentiate between the isomers, such as:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can separate 1,3- and 1,2-DAG isomers. Typically, 1,3-diacylglycerol elutes before 1,2-diacylglycerol.[1][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS can be used to separate and identify the isomers.[1]
-
Mass Spectrometry (MS): While standard MS may not distinguish between isomers, tandem MS (MS/MS) techniques, sometimes coupled with derivatization, can help in their identification and quantification.[5][7]
Troubleshooting Guide
Issue 1: An unexpected peak appears in my chromatogram when analyzing a 1,3-diacylglycerol standard.
-
Possible Cause: This is likely due to the isomerization of 1,3-DAG to 1,2-DAG. In reversed-phase HPLC, the 1,2-isomer typically elutes after the 1,3-isomer.[1]
-
Troubleshooting Steps:
-
Verify Isomer Presence: Confirm the identity of the unexpected peak by running a 1,2-diacylglycerol standard if available, or by using mass spectrometry.
-
Review Storage and Handling: Assess your storage conditions against the recommended guidelines (see FAQ Q3). Check if the sample was exposed to high temperatures, inappropriate solvents, or repeated freeze-thaw cycles.[1]
-
Optimize Analytical Method: For HPLC, lower the column temperature and ensure a neutral mobile phase. For GC, ensure complete derivatization.[1]
-
Issue 2: My experimental results are inconsistent when using 1,3-diacylglycerol.
-
Possible Cause: The ratio of 1,3-DAG to 1,2-DAG may be varying between different aliquots or batches of your standard due to isomerization. This can affect biological assays where one isomer is more active than the other.
-
Troubleshooting Steps:
-
Quantify Isomer Ratio: Use an analytical method like HPLC or GC-MS to determine the exact ratio of 1,3- to 1,2-DAG in your standard.
-
Use Fresh Aliquots: Always use a fresh, single-use aliquot for each experiment to ensure consistency.
-
Implement Strict Protocols: Adhere strictly to the recommended storage and handling protocols to minimize any further isomerization.
-
Data Presentation
Table 1: Factors Influencing Acyl Migration of 1,3-Diacylglycerols
| Factor | Condition Promoting Isomerization | Recommended Condition to Minimize Isomerization | Reference(s) |
| Temperature | High temperatures | Storage at -20°C to -80°C; analysis at low temperatures (e.g., 20°C for HPLC) | [1][2] |
| pH | Acidic or alkaline conditions | Slightly acidic (pH 4-5) or neutral conditions | [1] |
| Solvent | Polar, protic solvents (e.g., methanol, ethanol) | Non-polar, aprotic solvents (e.g., hexane, MTBE) | [1][2] |
| Catalytic Surfaces | Silica gel | Use of boric acid-impregnated silica for TLC; derivatization for GC analysis | [1][2] |
| Moisture | Presence of water | Storage in a desiccated environment | [2] |
| Oxygen | Presence of air (for unsaturated DAGs) | Storage under an inert atmosphere (argon or nitrogen) |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of 1,3-Diacylglycerol Standards
-
Receiving: Upon receipt, immediately store the 1,3-diacylglycerol standard at -80°C.
-
Aliquoting:
-
Before the first use, allow the vial to warm to room temperature to prevent condensation.
-
Under an inert atmosphere (e.g., in a glove box with argon or nitrogen), dissolve the entire contents in a suitable non-polar, aprotic solvent (e.g., hexane) to a known concentration.
-
Distribute the solution into single-use, amber glass vials with Teflon-lined caps.
-
Flush each vial with inert gas before sealing.
-
-
Storage of Aliquots: Store the aliquots at -80°C.
-
Usage: For each experiment, retrieve a single aliquot and allow it to warm to room temperature before opening. Use the required amount and discard any unused portion of that aliquot to prevent contamination and degradation from repeated temperature cycling.
Protocol 2: Sample Preparation for HPLC Analysis to Minimize Isomerization
-
Extraction:
-
Solvent Evaporation:
-
Reconstitution:
Visualizations
Caption: Isomerization pathway of 1,3-diacylglycerol to 1,2-diacylglycerol.
Caption: Troubleshooting workflow for unexpected 1,3-DAG isomerization.
Caption: Recommended experimental workflow for handling and analyzing 1,3-DAGs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Matrix Effects in the LC-MS Analysis of "1-Palmitoyl-3-lauroyl-rac-glycerol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of "1-Palmitoyl-3-lauroyl-rac-glycerol" and other diacylglycerols (DAGs).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of this compound?
A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix. This interference can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal intensity, termed ion enhancement. Both phenomena can compromise the accuracy, precision, and sensitivity of the quantitative analysis.
Q2: What are the primary causes of matrix effects in the analysis of diacylglycerols from biological samples?
A: In biological matrices like plasma, serum, or tissue extracts, phospholipids (B1166683) are the most significant contributors to matrix effects.[1] Due to their high abundance and similar chromatographic behavior to diacylglycerols, they can co-elute and interfere with the ionization of the target analyte. Other sources of interference include salts, proteins, and other endogenous metabolites.
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
A: Two common methods to assess matrix effects are:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of this compound into the mass spectrometer after the LC column. A blank matrix extract is then injected onto the column. Dips or peaks in the constant signal of the analyte indicate regions of ion suppression or enhancement, respectively.[2]
-
Post-Extraction Spiking: This is a quantitative approach where a known amount of the analyte is spiked into a blank matrix extract that has undergone the full sample preparation procedure. The response is then compared to the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.
Q4: What is the role of a stable isotope-labeled internal standard in mitigating matrix effects?
A: A stable isotope-labeled (SIL) internal standard is considered the gold standard for correcting matrix effects. An ideal SIL internal standard for this compound would be a version of the molecule where some atoms are replaced with heavier isotopes (e.g., ¹³C or ²H). This SIL internal standard will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[3] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Troubleshooting Guides
Issue 1: Poor reproducibility and inconsistent results for this compound quantification between different samples.
-
Possible Cause: Variable matrix effects between individual samples.
-
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard: If not already in use, incorporate a suitable SIL internal standard for this compound. This is the most effective way to compensate for sample-to-sample variations in matrix effects.
-
Enhance Sample Cleanup: Improve the sample preparation method to more effectively remove interfering matrix components, particularly phospholipids. Consider switching from a simple protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Optimize Chromatographic Separation: Adjust the LC gradient to better separate this compound from the regions where phospholipids elute. A shallower gradient or a different stationary phase might improve resolution.
-
Issue 2: Low sensitivity and poor signal-to-noise for this compound.
-
Possible Cause: Significant ion suppression due to co-eluting matrix components.
-
Troubleshooting Steps:
-
Phospholipid Depletion: Employ a sample preparation strategy specifically designed to remove phospholipids. Techniques such as solid-phase extraction with aminopropyl-bonded silica (B1680970) or specialized phospholipid removal plates can be highly effective. A fluorous biphasic liquid-liquid extraction has been shown to remove over 99.9% of phospholipids.[1][4]
-
Derivatization: Consider derivatizing the hydroxyl group of the diacylglycerol to introduce a permanently charged moiety. This can significantly enhance ionization efficiency and move the analyte to a different region of the chromatogram, away from interfering compounds.[5]
-
Optimize MS Source Parameters: Methodically optimize ion source parameters such as gas flows, temperatures, and voltages to maximize the signal for this compound while potentially minimizing the ionization of interfering compounds.
-
Data Presentation
The following tables summarize quantitative data related to the performance of different sample preparation methods for diacylglycerol analysis.
Table 1: Comparison of Analyte Recovery for Different Extraction Methods
| Extraction Method | Analyte Class | Matrix | Typical Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Diacylglycerols | Plasma | 85 - 95 | |
| Liquid-Liquid Extraction (LLE) | General Lipids | Plasma | >90 | [6] |
| Solid-Phase Extraction (SPE) | Neutral Lipids | Human Milk | ~89 | [7] |
Table 2: Effectiveness of Phospholipid Removal Techniques
| Removal Technique | Matrix | Phospholipid Removal Efficiency (%) | Impact on Diacylglycerol Analysis | Reference |
| Fluorous Biphasic LLE | Plasma | > 99.9 | Enables matrix-effect-eliminating analysis | [1][4] |
| Solid-Phase Extraction | Plasma | High | Significantly reduces ion suppression | [8] |
Table 3: Typical LC-MS/MS Method Performance for Diacylglycerol Analysis
| Parameter | Typical Value | Analyte Example | Reference |
| Linearity (r²) | > 0.99 | 1-Linoleoyl Glycerol | |
| Limit of Detection (LOD) | Sub-ng/mL | 1-Linoleoyl Glycerol | |
| Limit of Quantification (LOQ) | 0.02 ng/mL | 1-Linoleoyl Glycerol |
Experimental Protocols & Visualizations
Protocol 1: Solid-Phase Extraction (SPE) for Diacylglycerol Isolation from Plasma
This protocol is adapted for the selective isolation of diacylglycerols from plasma using aminopropyl-bonded silica cartridges.
-
Sample Preparation: To 100 µL of plasma, add a known amount of a suitable stable isotope-labeled internal standard for this compound. Add 1 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 1 minute. Centrifuge at 3000 x g for 10 minutes. Collect the lower organic layer.
-
Solvent Evaporation and Reconstitution: Evaporate the collected organic solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in 1 mL of hexane (B92381).
-
SPE Cartridge Conditioning: Condition an aminopropyl SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of hexane through it.
-
Sample Loading: Load the reconstituted lipid extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of hexane:ethyl acetate (B1210297) (9:1, v/v) to elute less polar lipids like triacylglycerols. Discard this eluate.
-
Elution of Diacylglycerols: Elute the diacylglycerol fraction with 5 mL of hexane:ethyl acetate (8:2, v/v) into a clean collection tube.
-
Final Preparation: Evaporate the solvent from the collected diacylglycerol fraction under nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
Caption: Solid-Phase Extraction Workflow for Diacylglycerols.
Protocol 2: LC-MS/MS Method for this compound Analysis
This is a general LC-MS/MS method that can be optimized for the analysis of this compound.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient starting with a lower percentage of mobile phase B and ramping up to elute the diacylglycerols. For example, start at 30% B and increase to 99% B over 20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: Monitor for the [M+NH₄]⁺ adduct of this compound.
-
Product Ions: Determine the characteristic product ions resulting from the fragmentation of the precursor ion (e.g., neutral loss of the fatty acyl chains).
-
Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage for maximal signal.
-
Caption: Troubleshooting Logic for Matrix Effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Desorption/ionization efficiencies of triacylglycerols and phospholipids via EASI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Improvements in extraction yield by solid phase lipid extraction from liquid infant formula and human milk, and the fatty acid distribution in milk TAG analyzed by joint JOCS/AOCS official method Ch 3a-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. benchchem.com [benchchem.com]
choosing the right internal standard for "1-Palmitoyl-3-lauroyl-rac-glycerol" quantification
Welcome to the technical support center. This guide provides detailed information for researchers, scientists, and drug development professionals on selecting the appropriate internal standard (IS) for the accurate quantification of 1-Palmitoyl-3-lauroyl-rac-glycerol (DAG 16:0/12:0) using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for quantifying this compound?
An internal standard is a compound with a known concentration that is added to all samples, calibrators, and quality controls at the beginning of the analytical process.[1] Its purpose is to correct for variations that can occur during sample preparation and analysis.[2][3] For a complex lipid analysis, an IS is crucial for:
-
Correcting for Sample Loss: It accounts for analyte loss during extraction, handling, and reconstitution steps.[3]
-
Minimizing Matrix Effects: In mass spectrometry, co-eluting substances from the sample matrix can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. A good IS experiences the same matrix effects as the analyte, allowing for accurate normalization.[3]
-
Adjusting for Instrumental Variability: It compensates for minor fluctuations in injection volume and detector response over an analytical run.[2][4]
By using the ratio of the analyte's peak area to the internal standard's peak area for quantification, the precision, accuracy, and reliability of the results are significantly improved.[1][3]
Q2: What are the characteristics of an ideal internal standard for LC-MS analysis?
An ideal internal standard should:
-
Have chemical and physical properties nearly identical to the analyte (this compound).[2][5]
-
Co-elute with the analyte in liquid chromatography to ensure both are subjected to the same matrix effects at the same time.[6]
-
Be clearly distinguishable by the mass spectrometer, meaning it must have a different mass-to-charge ratio (m/z).[1]
-
Be chemically stable throughout the entire analytical procedure.[1]
-
Be commercially available in high purity.[6]
Q3: What is the best type of internal standard for my analyte?
There are two primary types of internal standards used in LC-MS bioanalysis:
-
Stable Isotope-Labeled (SIL) Internal Standard: This is considered the "gold standard".[8][9] A SIL-IS is a version of the analyte where several atoms are replaced by their stable heavy isotopes (e.g., ²H, ¹³C).[3] Because its chemical and physical properties are nearly identical to the non-labeled analyte, it provides the most accurate correction for all sources of experimental variation.[3][5]
-
Structural Analogue Internal Standard: This is a molecule that is structurally similar to the analyte but not identical.[3] For diacylglycerols, this often means using a DAG with different fatty acid chain lengths, particularly odd-chain fatty acids (e.g., C15:0, C17:0), which are rare in most biological systems.[10][11][12] This is a practical alternative when a SIL-IS is unavailable or cost-prohibitive.
Q4: Which specific internal standards are recommended for this compound?
The choice of internal standard depends on the required level of accuracy and budget. The following table summarizes the best options.
| Internal Standard Name | Type | Key Characteristics & Structure | Pros | Cons / Considerations |
| This compound-d₅ | SIL (Ideal) | Structure is identical to the analyte, with 5 deuterium (B1214612) atoms on the glycerol (B35011) backbone. | The most accurate choice; perfectly mimics the analyte's behavior during extraction, chromatography, and ionization.[3][5] | Can be expensive and may have limited commercial availability.[9] |
| 1,3-Diheptadecanoin (DAG 17:0/17:0) | Structural Analogue | A diacylglycerol with two C17:0 (heptadecanoic acid) fatty acid chains. | Good structural similarity; odd-chain lipids are not typically abundant in biological samples.[10] Commercially available. | Physical properties (e.g., retention time, ionization efficiency) may differ slightly from the analyte. |
| 1,3-Dipentadecanoin (DAG 15:0/15:0) | Structural Analogue | A diacylglycerol with two C15:0 (pentadecanoic acid) fatty acid chains. | Similar to DAG 17:0/17:0; provides another odd-chain option. | May have different extraction recovery and MS response compared to the analyte. |
| 1,2-Dinonadecanoin (DAG 19:0/19:0) | Structural Analogue | A diacylglycerol with two C19:0 (nonadecanoic acid) fatty acid chains. | Another odd-chain analogue option. Isomeric form (1,2- vs 1,3-) should be considered for chromatographic separation. | As with all analogues, validation is required to ensure it behaves similarly to the target analyte. |
Q5: When and how should I add the internal standard to my samples?
The internal standard must be added at the earliest possible stage of sample preparation to account for variability throughout the entire workflow.[5][7][13] A detailed protocol is provided in the "Experimental Protocols" section below.
Internal Standard Selection Workflow
Caption: A decision workflow for selecting the appropriate internal standard.
Troubleshooting Guide
Q1: My internal standard peak area is highly variable across samples. What could be the cause?
-
Inconsistent Spiking: Ensure the IS is added accurately and consistently to every sample using calibrated pipettes.
-
Poor Sample Mixing: Vortex samples thoroughly after adding the IS to ensure it is fully integrated with the sample matrix before extraction.
-
IS Instability: The IS may be degrading in the sample matrix or autosampler. Verify its stability over the course of a typical analytical run.
-
Severe Matrix Effects: In some samples, the matrix effect may be so strong that it significantly suppresses the IS signal. Evaluate matrix effects by comparing the IS response in a clean solvent versus a post-extraction spiked sample matrix.
Q2: I am seeing a peak for my internal standard in my blank samples. What should I do?
This issue, known as carryover, can lead to inaccurate results.
-
Improve Wash Steps: Optimize the autosampler wash protocol. Use a stronger solvent mixture (e.g., isopropanol) for the needle wash between injections.[14]
-
Inject Blanks: Run additional blank solvent injections between high-concentration samples and your unknown samples to flush the system.[14]
-
Check for Contamination: Ensure that all solvents, vials, and pipette tips are clean and free from any contamination with the internal standard.
Q3: The analyte/internal standard response ratio is not linear in my calibration curve. Why?
-
Cross-Interference: The analyte may have an isotopic peak that contributes to the IS signal, or vice-versa. This is more common when the mass difference is small. Ensure your mass spectrometer has sufficient resolution to distinguish between the analyte and IS.
-
Concentration Mismatch: The concentration of the IS might be too high or too low relative to the analyte concentrations in your calibration standards. The IS response should be within the linear dynamic range of the detector.[3]
-
Different Saturation Behavior: The analyte and IS may saturate the detector at different concentrations. Adjust the IS concentration to be in the middle of the calibration range.
Q4: My structural analogue IS seems to be affected differently by matrix effects than my analyte. How can I confirm this and what are my options?
-
Confirmation: Perform a post-extraction addition experiment. Analyze three sample sets: (A) analyte and IS in a neat solvent, (B) a blank matrix extract with analyte and IS added post-extraction, and (C) a true sample. If the analyte/IS area ratio in set B is significantly different from set A, it indicates a differential matrix effect.
-
Options:
-
Improve Chromatography: Modify your LC gradient to better separate the analyte and IS from the interfering matrix components.[15]
-
Optimize Sample Cleanup: Implement a more rigorous sample preparation method (e.g., solid-phase extraction) to remove more of the matrix.[4]
-
Select a Different Analogue: Choose a different structural analogue that has a closer retention time and more similar chemical properties to your analyte.
-
Use a SIL-IS: If high accuracy is required and differential matrix effects cannot be overcome, using a stable isotope-labeled internal standard is the most robust solution.[3]
-
Experimental Protocols
Protocol: Internal Standard Addition and Sample Preparation
Objective: To correctly add a known amount of internal standard to all samples, calibrators, and quality controls before lipid extraction to ensure accurate quantification.
Methodology:
-
Prepare IS Working Solution:
-
From a high-concentration stock solution of your chosen internal standard (e.g., 1 mg/mL in chloroform:methanol 2:1), prepare a working solution at a concentration that will result in a robust signal in your LC-MS system (e.g., 10 µg/mL). The final concentration in the sample should be comparable to the expected concentration of the analyte.
-
-
Spike Internal Standard:
-
Arrange all your samples (unknowns, calibrators, QCs, and matrix blanks) in a sample rack.
-
Using a calibrated precision pipette, add a fixed volume (e.g., 20 µL) of the IS working solution directly into each tube containing the sample (e.g., 100 µL of plasma or cell lysate).[5][6]
-
Crucial Step: This must be the very first step before adding any extraction solvents.[5][7]
-
-
Vortex and Equilibrate:
-
Immediately after adding the IS, vortex each sample for 30 seconds to ensure the IS is thoroughly mixed with the sample matrix.
-
Allow the samples to equilibrate for a few minutes at room temperature.
-
-
Proceed with Lipid Extraction:
-
Sample Processing:
-
Data Analysis:
-
After LC-MS analysis, integrate the peak areas for both the analyte (this compound) and the internal standard.
-
Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the known concentrations of your calibrators. Use this curve to determine the concentration of the analyte in your unknown samples.[5][6]
-
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Equivalent carbon number-based targeted odd-chain fatty acyl lipidomics reveals triacylglycerol profiling in clinical colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. caymanchem.com [caymanchem.com]
- 13. youtube.com [youtube.com]
- 14. cgspace.cgiar.org [cgspace.cgiar.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Derivatization Reactions for Diacylglycerol Analysis
Welcome to the technical support center for the optimization of derivatization reactions for diacylglycerol (DAG) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and reproducibility of your experiments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the derivatization of diacylglycerols for mass spectrometry analysis.
Issue 1: Low Derivatization Efficiency or Incomplete Reaction
-
Question: My mass spectrometry signal for derivatized DAGs is weak, suggesting a low reaction yield. What are the possible causes and how can I improve the efficiency?
-
Answer: Low derivatization efficiency is a common issue that can be attributed to several factors. Here are the potential causes and solutions:
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the derivatization rate. For instance, with dimethylglycine (DMG) derivatization, reactions at room temperature show lower intensities compared to those at 45°C or 70°C.[1] However, temperatures as high as 70°C can lead to the formation of intensive by-product peaks.[1] It is recommended to optimize the temperature for your specific derivatization reagent.
-
Inadequate Reaction Time: The reaction may not have proceeded to completion. Different derivatization protocols require varying incubation times. For DMG derivatization, time points between 30 and 120 minutes have been tested, with 60 minutes showing higher intensities than 90 or 120 minutes in one study.[2][3] Another study tested times from 0.75 to 15 hours.[1] It is crucial to test a time course to determine the optimal reaction time.
-
Incorrect Reagent-to-Analyte Ratio: An inappropriate ratio of the derivatizing reagent to the amount of DAG can lead to an incomplete reaction. For DMG derivatization, a ratio of 20 to 30 times the total DAG levels provided the best signals with relatively low background noise.[1] When the ratio of DMG to DAG was greater than 1000, reduced ionization stability and efficiency were observed.[1]
-
Presence of Water or Other Reactive Species: The presence of moisture or other molecules with hydroxyl groups in the sample can compete with DAGs for the derivatizing reagent, leading to lower yields. It is essential to use anhydrous solvents and reagents.
-
Improper Sample pH: The pH of the reaction mixture can affect the reactivity of both the DAGs and the derivatization reagent. For some reactions, a basic environment, facilitated by reagents like pyridine, is essential to neutralize acids formed during the reaction.[4]
-
Issue 2: Poor Reproducibility and Inconsistent Results
-
Question: I am observing significant variability between my replicate samples. What could be causing this lack of reproducibility?
-
Answer: Poor reproducibility can stem from several sources throughout the experimental workflow. Consider the following factors:
-
Inconsistent Reaction Conditions: Minor variations in temperature, incubation time, or reagent concentrations between samples can lead to significant differences in derivatization efficiency. Ensure precise and consistent control over these parameters for all samples.
-
Sample Handling and Storage: Diacylglycerols are susceptible to acyl migration, where the fatty acid chain moves from the sn-2 position to the more stable sn-1 or sn-3 position, converting 1,2-DAGs into 1,3-DAGs.[5] This can be accelerated by improper storage and handling. For long-term storage, -80°C is recommended. It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Inaccurate Pipetting: Small errors in pipetting reagents, especially those in small volumes, can lead to large variations in the final concentrations and ratios, impacting the reaction outcome. Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Matrix Effects: Components in the biological matrix can interfere with the derivatization reaction or the ionization process in the mass spectrometer. Proper sample cleanup and extraction are crucial.
-
Issue 3: Presence of Artifacts and By-products in Mass Spectra
-
Question: My mass spectra show several unexpected peaks, which are interfering with the analysis of my target DAGs. What is the origin of these artifacts and how can I minimize them?
-
Answer: The presence of artifacts and by-products is a common challenge. Here are the likely causes and mitigation strategies:
-
High Reaction Temperature: As mentioned, excessive heat can lead to the formation of by-products. For DMG derivatization, a reaction temperature of 70°C resulted in many intensive by-product peaks.[1] Optimizing the temperature to a lower value, such as 45°C, can help minimize their formation.[1]
-
Excess Derivatizing Reagent: While a sufficient excess of the derivatizing reagent is necessary to drive the reaction to completion, a very high excess can lead to the formation of by-products and ion suppression.[1] For example, a DMG to DAG ratio greater than 1000 resulted in strong by-product peaks at m/z 645 and 659.[1]
-
Side Reactions: The derivatizing reagent may react with other molecules in the sample extract that contain similar functional groups. A thorough sample cleanup, potentially including a purification step after derivatization, can help remove these interfering compounds.[5]
-
Contaminants: Impurities in solvents, reagents, or from lab equipment can introduce extraneous peaks. Always use high-purity solvents and reagents and ensure that all glassware and equipment are scrupulously clean.
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for diacylglycerol analysis by mass spectrometry?
A1: Diacylglycerols lack a fixed charge moiety, which results in low ionization efficiency in electrospray ionization (ESI) mass spectrometry.[1][3] Derivatization introduces a charged or easily ionizable group onto the DAG molecule, which significantly enhances their ionization efficiency and, consequently, the sensitivity of the analysis.[1][3]
Q2: What are some common derivatization reagents for diacylglycerol analysis?
A2: Several reagents are used to derivatize DAGs, each with its own advantages. Some common examples include:
-
Dimethylglycine (DMG): Introduces a tertiary amine group that is readily protonated.[1][2][3]
-
N,N-dimethylalanine (DMA): Similar to DMG, used for charge-tagging.[2][3]
-
N,N,N-trimethylglycine (TMG): Another N-methylcarboxylic acid derivative used for enhancing ionization.[2][3]
-
3-(Chlorosulfonyl)benzoic Acid: A novel agent for derivatization in the negative ion mode.[4][6]
-
2,4-diflourophenyl isocyanate: This reagent not only aids in detection but also prevents fatty acyl group migration.[7]
-
N-chlorobetainyl chloride: Used to introduce a permanently charged betaine (B1666868) group.[8]
Q3: How can I prevent acyl migration of my diacylglycerol standards and samples?
A3: To minimize acyl migration, which can convert 1,2-DAGs to 1,3-DAGs, follow these storage and handling best practices:[5]
-
Storage Temperature: Store standards and samples at -80°C for long-term storage.
-
Solvent Choice: If in solution, use a polar aprotic solvent.
-
Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation, particularly for unsaturated DAGs.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: Can derivatization help in separating DAG regioisomers (sn-1,2 vs. sn-1,3)?
A4: While some derivatization methods themselves may not distinguish between regioisomers, the derivatization step can be crucial for their subsequent separation by chromatographic techniques like reversed-phase HPLC.[9] Derivatization can prevent on-column acyl migration and improve chromatographic resolution.[7] Some methods have shown successful separation of derivatized sn-1,2 and sn-1,3 isomers using a reversed-phase column.[2]
Experimental Protocols & Data
Detailed Methodologies for Key Experiments
Protocol 1: Dimethylglycine (DMG) Derivatization of Diacylglycerols
This protocol is based on established methods for enhancing the detection of DAGs by mass spectrometry.[1][2]
-
Sample Preparation:
-
For biological samples like serum, perform a liquid-liquid extraction to remove proteins and concentrate lipids.[2] A common method is to use an ice-cold mixture of dichloromethane (B109758) and methanol (B129727) (2:1, v/v).[2]
-
Dry the lipid extract under a stream of nitrogen.
-
-
Derivatization Reaction:
-
Dissolve the dried lipid extract or DAG standards in an appropriate solvent such as a mixture of acetonitrile (B52724) and dichloromethane (1:1, v/v).[2]
-
Add the derivatization reagents. The final concentrations can be optimized, but a starting point is 0.125 M DMG, 0.5 M 4-dimethylaminopyridine (B28879) (DMAP), and 0.25 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC).[1][2]
-
Vortex the mixture for 1 minute and then centrifuge at approximately 2,500-2,700 rpm for 1 minute.[1][2]
-
Incubate the reaction mixture at 45°C for 60-90 minutes.[1][2]
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding a mixture of chloroform/methanol (1:1, v/v) and a 25 mM ammonium (B1175870) hydroxide (B78521) solution.[1][2]
-
Vortex for 1 minute and allow the phases to separate.[2]
-
Collect the lower organic layer containing the derivatized DAGs.
-
Dry the collected organic phase under a stream of nitrogen before reconstitution in a suitable solvent for LC-MS analysis.
-
Quantitative Data Summary
Table 1: Optimization of DMG Derivatization Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal/Recommended | Reference |
| Temperature | Room Temp (23.5°C) | 45°C | 70°C | 45°C | [1] |
| 45°C | 55°C | 65°C / 80°C | 80°C (for intensity) | [2][3] | |
| Time | 30 min | 60 min | 90 min / 120 min | 60 min | [2][3] |
| 0.75 hr | 1.5 hr | 3 / 6 / 15 hr | 1.5 hr (90 min) | [1] | |
| DMG/DAG Ratio | >1000 | 10-10000 | 20-30 | [1] |
Table 2: Comparison of Derivatization Reagents for DAG Analysis
| Reagent | Ionization Mode | Key Advantage | Reference |
| Dimethylglycine (DMG) | Positive | Readily protonated, enhances ESI efficiency. | [1][2][3] |
| 3-(Chlorosulfonyl)benzoic Acid | Negative | High sensitivity and selectivity. | [4][6] |
| 2,4-diflourophenyl isocyanate | Positive | Prevents acyl migration, allows for neutral loss scanning. | [7] |
| N-chlorobetainyl chloride | Positive | Introduces a permanent positive charge. | [8] |
Visualizations
Caption: Experimental workflow for diacylglycerol derivatization.
Caption: Troubleshooting decision tree for low derivatization yield.
References
- 1. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 3. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
dealing with low abundance of "1-Palmitoyl-3-lauroyl-rac-glycerol" in biological samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low abundance of "1-Palmitoyl-3-lauroyl-rac-glycerol" and other diacylglycerols (DAGs) in biological samples.
Frequently Asked Questions (FAQs)
Q1: Why is "this compound" difficult to detect in biological samples?
A1: The low abundance of "this compound" in most biological matrices poses a significant analytical challenge.[1][2][3][4] Furthermore, as a neutral lipid, it exhibits poor ionization efficiency in common mass spectrometry sources like electrospray ionization (ESI), leading to low signal intensity.[5]
Q2: What is the most common analytical method for quantifying low-abundance diacylglycerols?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and powerful technique for the sensitive and specific quantification of diacylglycerols.[6][7] This method allows for the separation of different lipid species and their accurate measurement.
Q3: How can I improve the signal intensity of "this compound" in my LC-MS analysis?
A3: Chemical derivatization is a highly effective strategy to enhance the signal intensity of diacylglycerols.[8][9][10][11] By introducing a charged group onto the molecule, its ionization efficiency is significantly increased. Additionally, optimizing sample preparation to remove interfering substances and concentrating the lipid extract can also improve signal.
Q4: What kind of internal standard should I use for accurate quantification?
A4: For accurate quantification, it is recommended to use a stable isotope-labeled internal standard (e.g., deuterated) or an odd-chained diacylglycerol that is not naturally present in the sample.[12] This helps to correct for variations in extraction efficiency and instrument response.
Q5: Can I distinguish between different isomers of diacylglycerols using LC-MS?
A5: Yes, with appropriate chromatographic separation, different isomers, such as sn-1,2- and sn-1,3-diacylglycerols, can be resolved and quantified independently.[8][9][10][11]
Troubleshooting Guides
This section provides a step-by-step approach to resolving common issues encountered during the analysis of "this compound".
Issue 1: Low or No Signal Intensity
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Extraction | Review your lipid extraction protocol. Methods like Folch or Bligh-Dyer are standard. Ensure complete phase separation and collection of the lipid-containing layer.[5] Consider using solid-phase extraction (SPE) for cleaner extracts. |
| Poor Ionization | As a neutral lipid, derivatization is highly recommended to improve ionization efficiency. See the detailed protocol below. Also, ensure the mobile phase contains an adduct-forming agent like ammonium (B1175870) formate.[13] |
| Suboptimal MS Parameters | Optimize MS source parameters (e.g., spray voltage, source temperature, gas flows) using a standard solution of a similar diacylglycerol.[5] |
| In-source Fragmentation | High source temperatures or voltages can cause the analyte to fragment before detection. Gradually reduce these parameters to see if the signal for the intact molecule improves.[5][13] |
| Sample Degradation | Diacylglycerols can be unstable. Handle samples on ice, use antioxidants like BHT during extraction, and analyze them as quickly as possible after preparation.[5] |
Issue 2: Poor Peak Shape and High Background Noise
Possible Causes & Solutions:
| Cause | Recommended Action |
| Matrix Effects | Co-eluting matrix components can suppress the signal and contribute to noise. Improve sample cleanup using SPE or optimize the LC gradient for better separation from interfering compounds.[5] |
| Contaminated LC-MS System | High background noise can indicate contamination. Flush the LC system and clean the MS ion source according to the manufacturer's instructions.[14][15] |
| Inappropriate LC Column | Use a column suitable for lipidomics, such as a C18 or C30 reversed-phase column, to achieve good peak shape for nonpolar molecules.[13] |
Experimental Protocols
Protocol 1: Derivatization of Diacylglycerols with N,N-Dimethylglycine (DMG)
This protocol is adapted from a method shown to significantly enhance the detection of DAGs.[10][11]
Materials:
-
Dried lipid extract
-
N,N-Dimethylglycine (DMG)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (B109758) (anhydrous)
-
Pyridine (anhydrous)
Procedure:
-
To the dried lipid extract, add a 20 to 30-fold molar excess of DMG relative to the estimated total DAG amount.
-
Add a 1.5-fold molar excess of DCC and a 0.1-fold molar excess of DMAP relative to the DMG.
-
Add 200 µL of anhydrous dichloromethane and 50 µL of anhydrous pyridine.
-
Vortex the mixture and incubate at room temperature for 2 hours.
-
Stop the reaction by adding 1 mL of water.
-
Extract the derivatized lipids by adding 2 mL of dichloromethane, vortexing, and centrifuging to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS analysis.
Data Presentation
Table 1: Signal Enhancement of Diacylglycerols after Derivatization with DMG
The following table summarizes the significant increase in signal intensity observed for diacylglycerol species after derivatization with N,N-dimethylglycine (DMG), as reported in a shotgun lipidomics study.
| Diacylglycerol Species | Fold Increase in Signal Intensity (Derivatized vs. Underivatized) |
| 16:0-18:1 DAG | ~100 |
| 16:0-18:2 DAG | ~120 |
| 18:0-18:2 DAG | ~150 |
| 18:1-18:2 DAG | ~130 |
Data adapted from Wang et al. (2013). The exact fold increase can vary depending on the instrument and experimental conditions.
Mandatory Visualizations
Signaling Pathway
Caption: A simplified diagram of the Diacylglycerol (DAG) signaling pathway.
Experimental Workflow
Caption: A typical experimental workflow for the analysis of diacylglycerols.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low signal intensity of diacylglycerols.
References
- 1. pnas.org [pnas.org]
- 2. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 9. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. gmi-inc.com [gmi-inc.com]
- 15. zefsci.com [zefsci.com]
Technical Support Center: Enhancing the Resolution of 1,3- and 1,2-Diacylglycerol Isomers
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the chromatographic separation of 1,3- and 1,2-diacylglycerol (DAG) isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main difficulties in separating 1,2- and 1,3-diacylglycerol isomers?
The primary challenge in separating 1,2- and 1,3-diacylglycerol isomers lies in their high degree of structural similarity. These isomers possess the same fatty acid composition, leading to nearly identical physicochemical properties like polarity and hydrophobicity. This similarity often results in co-elution or poor resolution in standard chromatographic systems.[1][2]
Q2: Which HPLC column is most effective for separating DAG isomers?
Reversed-phase columns, particularly those with an octadecylsilyl (C18 or ODS) stationary phase, are the most commonly used for the analysis of diacylglycerol isomers.[1] For separations that are particularly challenging, non-endcapped ODS columns have shown better performance in distinguishing between these isomers compared to their endcapped counterparts. The residual silanol (B1196071) groups on non-endcapped columns can introduce secondary separation mechanisms that improve selectivity.[1]
Q3: How does the mobile phase composition impact the resolution of DAG isomers?
The composition of the mobile phase is a critical factor for achieving successful separation. Acetonitrile (B52724) is a widely used primary solvent in the mobile phase for DAG analysis.[1] The elution order of different DAG molecular species has been determined using 100% acetonitrile with UV detection at 205 nm.[1][3][4][5] For more complex mixtures, a stepwise gradient using acetone (B3395972) and acetonitrile can be effective.[6][7]
Q4: Can derivatization improve the separation of diacylglycerol isomers?
Yes, derivatization of the hydroxyl group on the diacylglycerol molecule can significantly enhance the separation of 1,2- and 1,3-isomers. For instance, reacting the diacylglycerols with 3,5-dinitrophenyl isocyanate to form dinitrophenyl urethane (B1682113) (DNPU) derivatives can improve resolution, especially when using a non-endcapped ODS column.[1] For GC analysis, derivatization to form trimethylsilyl (B98337) (TMS) ethers is a common approach to increase volatility and allow for characterization.[8]
Q5: What other chromatographic techniques can be used to separate DAG isomers?
Besides HPLC, other effective techniques include:
-
Supercritical Fluid Chromatography (SFC): SFC is particularly useful for analyzing hydrophobic compounds like diacylglycerols and can separate isomers without the need for derivatization.[9] Chiral SFC coupled with mass spectrometry (SFC-MS) has been successfully used for the rapid and selective separation of intact monoacylglycerol and diacylglycerol enantiomers.[10][11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also employed for the analysis of DAG isomers, though it typically requires prior derivatization to increase the volatility of the analytes.[8][13]
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic analysis of diacylglycerol isomers, offering potential causes and solutions.
Problem 1: Poor or No Resolution Between 1,2- and 1,3-Diacylglycerol Peaks
| Potential Cause | Suggested Solution |
| Inappropriate Column Choice | Ensure you are using a high-resolution C18 column. For difficult separations, consider a non-endcapped ODS column to leverage secondary interactions.[1] |
| Suboptimal Mobile Phase | If using 100% acetonitrile isocratically, consider introducing a modifier like acetone in a gradient elution to enhance selectivity.[1][6][7] |
| Incorrect Column Temperature | Methodically vary the column temperature in small increments (e.g., 5°C) to find the optimal temperature for your specific separation.[1] |
| Sample Overload | Reduce the injection volume or the concentration of your sample to prevent peak broadening.[1] |
Problem 2: Peak Tailing Affecting Quantification and Resolution
| Potential Cause | Suggested Solution |
| Secondary Interactions with Silanol Groups | If not intentionally using a non-endcapped column, residual silanols can cause tailing. Switch to a modern, fully endcapped, high-purity silica (B1680970) column. Alternatively, adding a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase can suppress silanol activity.[1] |
| Column Contamination | Flush the column with a strong solvent like isopropanol. If the issue persists, replace the guard column or the analytical column.[1] |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[1] |
| Column Overload | Reduce the amount of sample injected or use a column with a larger internal diameter.[14] |
Problem 3: Inconsistent Retention Times
| Potential Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection, especially when using a gradient.[1] |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable and consistent temperature throughout the analysis.[1] |
| Mobile Phase Instability | Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation.[1] |
| Pump Performance Issues | Check for leaks in the pump system and ensure the check valves are functioning correctly.[1] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Separation of DAG Isomers
This protocol provides a starting point and may need optimization for specific applications.
1. Sample Preparation: a. Dissolve the diacylglycerol sample in a suitable organic solvent such as chloroform (B151607) or hexane. b. For complex biological matrices, a lipid extraction (e.g., Folch or Bligh-Dyer method) may be necessary.[1][6] c. Evaporate the solvent under a stream of nitrogen and reconstitute the lipid residue in the initial mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).[1] d. Filter the sample through a 0.22 µm PTFE syringe filter before injection.[1]
2. HPLC System and Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][6] |
| Mobile Phase | Isocratic elution with 100% acetonitrile.[1][3][4][6] |
| Flow Rate | 1.0 mL/min.[1] |
| Column Temperature | 30°C (optimization may be required).[1] |
| Injection Volume | 10-20 µL.[1][6] |
| Detector | UV detector at 205 nm or an Evaporative Light Scattering Detector (ELSD).[1][6] |
3. Data Analysis: a. Identify peaks by comparing their retention times with those of authentic standards. b. Quantify the isomers by integrating the peak areas. For accurate quantification, generate a calibration curve using standards of known concentrations.[1]
Protocol 2: Derivatization of Diacylglycerols for Enhanced HPLC Separation
1. Derivatization: a. React the diacylglycerol sample with 3,5-dinitrophenyl isocyanate to form the DNPU derivatives.[1] b. Purify the resulting DNPU-derivatized diacylglycerols.[1]
2. HPLC System and Conditions:
| Parameter | Condition |
| Column | Non-endcapped ODS column.[1] |
| Mobile Phase | Acetonitrile.[1] |
| Detector | UV detector (wavelength suitable for DNPU derivatives). |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - Direct Chiral Supercritical Fluid ChromatographyâMass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - Analytical Chemistry - Figshare [acs.figshare.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]
- 14. hplc.eu [hplc.eu]
Technical Support Center: Solvent Selection for Efficient Extraction of "1-Palmitoyl-3-lauroyl-rac-glycerol"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance, troubleshooting, and detailed protocols for the selection of an appropriate solvent system for the efficient extraction of 1-Palmitoyl-3-lauroyl-rac-glycerol .
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chemical nature critical for solvent selection?
This compound is a diacylglycerol (DAG), a type of lipid, that contains palmitic acid and lauric acid at the sn-1 and sn-3 positions, respectively.[1][2] As a diacylglycerol, it is a nonpolar lipid.[3][4] The fundamental principle of solubility, "like dissolves like," is critical for solvent selection.[4] Therefore, to effectively extract this nonpolar molecule, a solvent system with a predominantly nonpolar character is essential.[4] Lipids are generally insoluble in polar solvents like water but highly soluble in non-polar or weakly polar organic solvents.[5]
Q2: What are the most common and effective solvent systems for extracting diacylglycerols like this compound?
Several solvent systems are recognized as effective for the extraction of nonpolar lipids. Liquid-liquid extraction (LLE) using non-polar solvents is a common approach for highly hydrophobic molecules like diacylglycerols.[3] The choice often depends on the sample matrix and the desired purity of the extract.
Comparison of Common Solvent Systems for Lipid Extraction
| Solvent System | Composition (v/v) | Pros | Cons | Best For |
| Folch Method | Chloroform:Methanol | 2:1 | "Gold standard" for total lipid extraction; highly efficient for a broad range of lipids.[6][7] | Uses toxic chlorinated solvents; requires careful phase separation to avoid contamination.[4] |
| Bligh & Dyer Method | Chloroform:Methanol:Water | 1:2:0.8 | A modification of the Folch method that uses less solvent and can reduce non-lipid contaminants.[8] | Still relies on chloroform; can be less efficient for total lipid recovery compared to Folch.[7] |
| Hexane:Isopropanol | 3:2 | Less toxic alternative to chloroform-based methods; excellent for nonpolar lipids like triglycerides and diacylglycerols.[3][4][7] | Less effective for extracting highly polar lipids.[4] | Targeted extraction of neutral lipids.[4] |
| MTBE Method | Methyl-tert-butyl ether:Methanol | Varies | The lipid-rich organic layer forms on top, simplifying collection and reducing protein contamination.[9] | MTBE is highly volatile, which can affect reproducibility. |
Q3: What are the known solubility properties of this compound?
Specific solubility data for the pure compound has been determined in several common laboratory solvents. This information is crucial for preparing standards and for downstream applications.
Solubility of this compound
| Solvent | Solubility |
| DMSO | 30 mg/ml[1] |
| DMF | 20 mg/ml[1] |
| PBS (pH 7.2) | 0.7 mg/ml[1] |
| Ethanol | 0.25 mg/ml[1] |
Note: A structurally similar triacylglycerol shows a solubility of 10 mg/ml in Chloroform and ≥10 mg/mL in Methyl Acetate, suggesting that chlorinated solvents and esters are effective for this class of lipids.[10][11]
Troubleshooting Guides
Issue: A cloudy or milky third layer forms between the organic and aqueous phases.
Q: What is this layer and how can I resolve it?
This is a common issue known as an emulsion , which is a stable mixture of two immiscible liquids.[12] It is typically caused by the presence of emulsifying agents like phospholipids (B1166683) and proteins in biological samples, which are stabilized by the mechanical energy from vigorous shaking.[12]
Solutions:
-
Prevention is Key: Instead of vigorous shaking, use gentle swirling or inversion of the separatory funnel. This reduces the agitation that causes emulsions while still allowing for extraction.[12][13]
-
Centrifugation: This is a highly effective method. Centrifuging the mixture (e.g., at 2000-3000 x g for 10-15 minutes) will apply force to break the emulsion and often results in a solid "protein" cake at the interface, allowing for easy removal of the desired solvent layer.[14]
-
"Salting Out": Add a small amount of saturated sodium chloride (NaCl) solution (brine) or solid NaCl.[13][15] This increases the ionic strength of the aqueous phase, which helps to break the emulsion and force the separation of the layers.[13]
-
Addition of Anhydrous Sodium Sulfate (Na₂SO₄): If the emulsion is in the organic phase, adding anhydrous Na₂SO₄ can help. It acts as a drying agent, absorbing water and breaking the emulsion. Add the powder until it no longer clumps.[12]
-
Ultrasonication: Placing the sample in an ultrasonic bath can provide the necessary energy to disrupt the emulsion.[12]
Caption: A generalized workflow for the extraction of lipids.
Protocol 2: Hexane:Isopropanol Method for Nonpolar Lipids
This method is a less toxic alternative to the Folch method and is particularly effective for extracting nonpolar lipids like diacylglycerols. [4] Materials:
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Vortex mixer
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen stream evaporator
Procedure:
-
Solvent Addition: To your sample (e.g., 100 µL of plasma or homogenized tissue), add 800 µL of ice-cold Hexane:Isopropanol (3:2, v/v). [7]2. Incubation: Vortex the mixture and incubate on ice for 20 minutes with occasional vortexing. [7]3. Centrifugation: Centrifuge the mixture at 2,000 x g for 5 minutes. [7]4. Collection: The mixture will separate into phases. Carefully collect the upper organic phase containing the lipids. [7]5. Re-extraction (Optional but Recommended): To improve yield, add another portion of fresh hexane:isopropanol to the lower aqueous phase, vortex, and centrifuge again. Combine the upper organic phases. [7]6. Solvent Evaporation: Dry the combined organic phases under a stream of nitrogen.
-
Storage: Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis and store at -20°C or below.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 7. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 9. Special procedures | Cyberlipid [cyberlipid.gerli.com]
- 10. 1-Lauroyl-2-Oleoyl-3-Palmitoyl-rac-glycerol | CAS 51604-51-4 | Cayman Chemical | Biomol.com [biomol.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Tips & Tricks [chem.rochester.edu]
minimizing contamination in "1-Palmitoyl-3-lauroyl-rac-glycerol" analysis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize contamination during the analysis of 1-Palmitoyl-3-lauroyl-rac-glycerol and other glycerolipids.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in glycerolipid analysis?
A1: Contamination can be introduced at multiple stages of the analytical workflow. Common sources include:
-
Solvents and Reagents: Impurities in solvents, buffers, and derivatization agents.[1][2]
-
Labware: Leaching of plasticizers (e.g., phthalates) from tubes and pipette tips, as well as residues from detergents used to wash glassware.[3][4]
-
Environment: Airborne particles, dust, and contaminants from human sources like skin (keratins) and breath can compromise sample integrity.[2][3]
-
Cross-Contamination: Carry-over from previous samples on instruments or non-disposable equipment.[2]
-
Sample Degradation: Unintended enzymatic or chemical (e.g., oxidation) degradation of the analyte can produce artifacts that are mistaken for contaminants.[5][6]
Q2: How can I prevent sample degradation during storage and handling?
A2: Proper storage is critical to prevent both enzymatic and chemical degradation of glycerolipids.[5][6]
-
Temperature: For long-term storage, samples should be flash-frozen in liquid nitrogen and kept at -80°C.[5][7] For short-term storage of lipid extracts, -20°C or lower is recommended.[5] Some studies have shown that storing certain oils at refrigerated temperatures (5-15°C) can actually lead to the degradation of specific esters.[8]
-
Atmosphere: Store lipid extracts under an inert gas like nitrogen or argon to prevent oxidation.[5][6]
-
Light: Protect samples from light by using amber vials or storing them in the dark to avoid photo-induced degradation.[2][5]
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles, as they can alter lipid composition.[5] If multiple analyses are planned, prepare aliquots before freezing.[5]
Q3: I'm seeing unexpected peaks in my LC-MS chromatogram. What could be the cause?
A3: Unexpected peaks often originate from contamination. Common culprits include:
-
Plasticizers: Phthalates and other plastic-derived compounds are very common contaminants.[4]
-
Polymers: Contaminants like polyethylene (B3416737) glycol (PEG) and glycerol (B35011) can come from soaps, hand creams, or certain plastics and severely affect LC-MS analysis.[3]
-
Solvent Adducts: Impurities in mobile phase solvents can form adducts with the analyte or other molecules.
-
Oxidized Lipids: Exposure to air can cause oxidation of the glycerolipid, leading to the appearance of new, related peaks.[9]
-
System Contamination: Always run a "no injection" or procedural blank to check for contamination originating from the extraction process, solvents, or the LC-MS system itself.[10]
Q4: How do I choose the right solvents and reagents for my analysis?
A4: The purity of your solvents and reagents is paramount.
-
Grade: Use the highest purity solvents available, such as HPLC-grade or LC-MS-grade, for both sample preparation and mobile phases.[1]
-
Solvent Selection: For lipid extraction, mixtures of polar and non-polar solvents are used.[11][12] Common choices include chloroform/methanol (B129727) (Folch or Bligh & Dyer methods) or the less toxic methyl-tert-butyl ether (MTBE)/methanol.[10][11][13] The choice depends on the polarity of the lipids being analyzed.[12][14]
-
Additives: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent to minimize oxidation during sample preparation.[9] For biological samples, enzyme inhibitors such as phenylmethanesulfonyl fluoride (B91410) (PMSF) can be used to prevent enzymatic degradation.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Noise in Chromatogram | Contaminated mobile phase solvents or additives. | Filter all mobile phases. Use fresh, high-purity solvents. Run a system blank with no injection to isolate the source.[10] |
| Leaching from plastic tubing or solvent bottles. | Use glass or solvent-resistant plastic containers for mobile phases. | |
| Detergent residue on glassware.[3] | Rinse all glassware thoroughly with high-purity water and then with a solvent like methanol or acetone. Avoid detergents where possible. | |
| Poor Reproducibility Between Replicates | Inconsistent sample handling or extraction. | Standardize the entire workflow, from sample collection to extraction. Use a validated standard operating procedure (SOP). |
| Sample degradation over time.[6] | Analyze samples as quickly as possible after preparation. If storage is necessary, follow strict storage protocols (see FAQ Q2). Prepare samples in smaller batches. | |
| Variable evaporation of volatile solvents. | Ensure complete and consistent solvent evaporation using a gentle stream of nitrogen or a speed vacuum. Reconstitute the sample in a precise volume of solvent. | |
| Ghost Peaks (Peaks in Blank Runs) | Carry-over from a previous injection. | Implement a robust column washing protocol between sample injections. Inject a solvent blank after a concentrated sample to check for carry-over. |
| Contaminated needle or injection port. | Clean the autosampler needle and injection port according to the manufacturer's instructions. | |
| Contaminated solvents or vials used for blanks.[10] | Use fresh, clean vials and the same high-purity solvent used for the mobile phase for all blank injections. | |
| Analyte Peak Tailing or Splitting | Column degradation or contamination. | Use a guard column to protect the analytical column. If performance degrades, try flushing the column or replace it. |
| Sample solvent incompatible with mobile phase. | Dissolve the final lipid extract in the initial mobile phase for the best chromatography.[9] |
Data Summary
Table 1: Recommended Storage Conditions for Lipid Samples
| Sample Type | Temperature | Atmosphere | Duration | Key Considerations |
| Biological Tissues/Fluids | -80°C (Flash freeze in liquid N₂) | Air | Long-term | Aliquot to avoid freeze-thaw cycles.[5] |
| Lipid Extract | ≤ -20°C | Inert Gas (Nitrogen/Argon) | Short to Long-term | Store in an organic solvent with an antioxidant (e.g., BHT). Protect from light.[5][6] |
| Working Standard Solution | 4°C | Inert Gas (Nitrogen/Argon) | Short-term (days) | Use amber glass vials. Check for signs of precipitation before use. |
Table 2: Common Contaminants and Their Sources in Lipid Analysis
| Contaminant Class | Specific Examples | Common Sources | Prevention Strategy |
| Plasticizers | Phthalate esters | Plastic tubes, pipette tips, vial caps, parafilm.[3][4] | Use polypropylene (B1209903) tubes and glass pipettes/vials whenever possible. Minimize contact with plastic. |
| Polymers / Surfactants | Polyethylene glycol (PEG), Glycerol | Soaps, detergents, hand creams, some plastics.[3] | Wear powder-free nitrile gloves. Avoid using detergents on labware intended for MS analysis. |
| Slip Agents | Oleamide, Erucamide | Mold-release agents from plasticware (e.g., Eppendorf tubes). | Pre-rinse all plastic tubes with a solvent like methanol or ethanol (B145695) before use. |
| Proteins | Keratins | Human skin, hair, dust.[3] | Work in a clean environment like a laminar flow hood. Always wear gloves.[2] |
| Solvent Impurities | Stabilizers, degradation products | Low-purity solvents, improper solvent storage. | Use high-purity, HPLC or MS-grade solvents.[1] Store solvents properly and do not use them past their expiration date. |
Experimental Protocols
Protocol 1: General Contamination Control and Sample Handling
-
Environment: Perform all sample preparation steps in a clean environment, such as a laminar flow hood or a designated clean bench area, to minimize airborne contaminants.[2]
-
Personal Protective Equipment (PPE): Always wear powder-free nitrile gloves.[3] Change gloves frequently, especially after touching any surface outside the clean working area.
-
Labware: Whenever possible, use new, disposable glass or polypropylene labware.[2][3] Avoid polystyrene, which is more prone to leaching.
-
Glassware Cleaning: If non-disposable glassware must be used, wash it manually. Avoid laboratory dishwashers and detergents.[3] Rinse thoroughly with tap water, followed by high-purity water, and finally rinse with a high-purity solvent (e.g., methanol or acetone). Dry in an oven.
-
Solvent Handling: Use fresh, high-purity solvents. Dispense solvents using glass pipettes or dedicated solvent dispensers to avoid contamination.
Protocol 2: Preparation of a Procedural Blank
A procedural blank is essential for identifying contamination from the entire workflow.[10]
-
Begin with an empty sample tube.
-
Perform every step of the extraction and sample preparation process exactly as you would for a real sample, including the addition of all solvents, reagents, and internal standards.
-
Evaporate the solvent and reconstitute the "extract" in the same final volume as the actual samples.
-
Analyze the procedural blank using the same analytical method. Any peaks present in the blank (excluding internal standards) represent contamination from your procedure.
Visualizations
Caption: Workflow for minimizing contamination in glycerolipid analysis.
Caption: Decision tree for troubleshooting unexpected analytical peaks.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. blog.omni-inc.com [blog.omni-inc.com]
- 3. uthsc.edu [uthsc.edu]
- 4. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of sample handling and storage on quantitative lipid analysis in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ANALYSIS OF LIPIDS [people.umass.edu]
- 13. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS Method for 1-Palmitoyl-3-lauroyl-rac-glycerol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of lipids such as 1-Palmitoyl-3-lauroyl-rac-glycerol is critical for understanding various biological processes and for the development of novel therapeutics. This guide provides a comprehensive overview of the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of this compound in a biological matrix, such as human plasma. The methodologies and acceptance criteria are based on the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3][4][5][6][7]
Comparison of Key Performance Characteristics
A robust LC-MS method for the quantification of this compound should be validated for several key performance characteristics. The following table summarizes the typical acceptance criteria and provides hypothetical performance data for a validated method.
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Specificity & Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard (IS). | No endogenous interferences were observed at the retention times of this compound and the selected internal standard. |
| Linearity (r²) | ≥ 0.99[8] | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy within ±20% and precision ≤ 20%.[8] | 1 ng/mL |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). | 95.8% - 104.2% |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ).[9] | Intra-day: 3.5% - 8.1%; Inter-day: 5.2% - 9.8% |
| Recovery (%) | Consistent and reproducible. | Analyte: 85.2% - 91.5%; IS: 88.9% |
| Matrix Effect | CV of the IS-normalized matrix factor ≤ 15%. | 7.8% |
| Stability | Within ±15% of the nominal concentration.[8] | Stable for 24 hours at room temperature, 3 freeze-thaw cycles, and 30 days at -80°C. |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are essential for ensuring the reliability and reproducibility of the analytical data.
Sample Preparation and Lipid Extraction
A protein precipitation and liquid-liquid extraction method is a common and effective approach for extracting lipids from plasma samples.[10]
-
Reagents: Human plasma, this compound analytical standard, internal standard (e.g., d5-Tripalmitin), methyl-tert-butyl ether (MTBE), methanol (B129727), and water.
-
Procedure:
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 1 mL of MTBE and vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS analysis.[10]
-
LC-MS/MS Analysis
The separation and detection of this compound are performed using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used for lipid separation.[8]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient starting with a lower percentage of mobile phase B and gradually increasing to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
-
Validation Experiments
-
Specificity and Selectivity: Analyze blank plasma samples from at least six different sources to assess for interfering peaks at the retention time of the analyte and IS.
-
Linearity: Prepare a calibration curve by spiking blank plasma with known concentrations of this compound. The linearity is assessed by a weighted linear regression of the peak area ratio (analyte/IS) versus concentration. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.[8]
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days (inter-day) and in replicates on the same day (intra-day). Accuracy is expressed as the percentage of the measured concentration to the nominal concentration, and precision is expressed as the coefficient of variation (CV%).[9]
-
Recovery: Compare the peak area of the analyte from extracted samples to the peak area of the analyte in a neat solution at the same concentration. This is performed at low, medium, and high QC levels.
-
Matrix Effect: The matrix effect is evaluated by comparing the peak response of the analyte in a post-extraction spiked sample to the peak response of the analyte in a neat solution.
-
Stability: The stability of this compound in plasma is assessed under various conditions, including short-term (bench-top) stability, freeze-thaw stability, and long-term storage stability.
Visualizations
To better illustrate the experimental workflow and the relationship between validation parameters, the following diagrams are provided.
Caption: Experimental workflow for LC-MS method validation.
Caption: Interdependencies of validation parameters.
References
- 1. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 2. fda.gov [fda.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. iris.unitn.it [iris.unitn.it]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activities of 1-Palmitoyl-3-lauroyl-rac-glycerol and its 1,2-Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 1-Palmitoyl-3-lauroyl-rac-glycerol and its corresponding 1,2-isomer, 1-Palmitoyl-2-lauroyl-rac-glycerol. The distinct stereochemistry of these diacylglycerol (DAG) isomers dictates their fundamentally different roles in cellular processes. While 1,2-diacylglycerols are pivotal second messengers in signal transduction, 1,3-diacylglycerols primarily serve as metabolic intermediates. This comparison is supported by established principles of lipid biochemistry and includes detailed experimental protocols for assessing their key differential activity.
Core Functional Differences: Signaling vs. Metabolism
The most critical distinction between 1,2- and 1,3-diacylglycerol isomers lies in their ability to activate Protein Kinase C (PKC), a family of serine/threonine kinases that play a central role in a multitude of cellular signaling pathways.
-
1-Palmitoyl-2-lauroyl-rac-glycerol (a 1,2-diacylglycerol): As a 1,2-diacylglycerol, this isomer is a potent activator of conventional and novel PKC isoforms. Generated at the plasma membrane from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), 1,2-DAGs bind to the C1 domain of PKC, leading to its activation and the subsequent phosphorylation of a wide array of downstream protein substrates. This signaling cascade is crucial for regulating processes such as cell proliferation, differentiation, and apoptosis.
-
This compound (a 1,3-diacylglycerol): In stark contrast, 1,3-diacylglycerols are not physiological activators of PKC. Their stereochemistry, with fatty acids at the sn-1 and sn-3 positions, prevents effective binding to the C1 domain of PKC. Consequently, this compound is primarily considered a metabolic intermediate in the synthesis and catabolism of triacylglycerols (TAGs).
Data Presentation: A Comparative Overview
| Biological Activity | 1-Palmitoyl-2-lauroyl-rac-glycerol (1,2-isomer) | This compound (1,3-isomer) |
| Protein Kinase C (PKC) Activation | Potent Activator | Inactive / Very Weak Activator |
| Role in Signal Transduction | Second Messenger | Negligible |
| Primary Metabolic Fate | Phosphorylation to phosphatidic acid or acylation to triacylglycerol | Acylation to triacylglycerol or hydrolysis to monoacylglycerol and fatty acids |
| Substrate for Diacylglycerol Kinase (DGK) | Yes | No |
| Substrate for Diacylglycerol Acyltransferase (DGAT) | Yes | Yes |
Signaling and Metabolic Pathways
The divergent biological activities of the two isomers stem from their distinct involvement in cellular signaling and metabolic pathways.
Caption: Differential pathways of 1,2- and 1,3-diacylglycerol isomers.
Experimental Protocols
To experimentally validate the differential activity of these two isomers, a Protein Kinase C (PKC) activity assay is paramount. Below are detailed methodologies for both an in vitro and a cell-based approach.
In Vitro PKC Activity Assay (Radioactive)
This assay directly measures the phosphotransferase activity of purified PKC in the presence of the diacylglycerol isomers.
Materials:
-
Purified recombinant PKC isoform (e.g., PKCα, β, or γ)
-
1-Palmitoyl-2-lauroyl-rac-glycerol
-
This compound
-
Histone H1 (as a substrate)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and fluid
Procedure:
-
Prepare Lipid Vesicles:
-
In a glass tube, mix phosphatidylserine and the diacylglycerol isomer (either 1,2- or 1,3-) in chloroform (B151607) at a desired molar ratio (e.g., 4:1 PS:DAG).
-
Evaporate the chloroform under a gentle stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in assay buffer by vortexing and sonication to create small unilamellar vesicles.
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube, combine the assay buffer, purified PKC enzyme, histone H1 substrate, and the prepared lipid vesicles.
-
Include a negative control with no diacylglycerol and a positive control with a known PKC activator like phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add [γ-³²P]ATP to each tube to start the reaction.
-
Incubate at 30°C for a predetermined time (e.g., 10-20 minutes).
-
-
Stop the Reaction and Quantify:
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the papers extensively in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of PKC (in pmol/min/µg) for each condition. Compare the activity in the presence of 1-Palmitoyl-2-lauroyl-rac-glycerol to that of this compound and the controls.
-
Caption: Workflow for the in vitro PKC activity assay.
Cell-Based PKC Translocation Assay
This assay visualizes the activation of PKC in living cells by monitoring its translocation from the cytosol to the plasma membrane upon stimulation with the diacylglycerol isomers.
Materials:
-
Cultured cells (e.g., HEK293, HeLa)
-
Expression vector for a fluorescently tagged PKC isoform (e.g., PKCγ-EGFP)
-
1-Palmitoyl-2-lauroyl-rac-glycerol
-
This compound
-
Cell culture medium and supplements
-
Transfection reagent
-
Confocal microscope
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Transfect the cells with the PKC-EGFP expression vector according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression.
-
-
Cell Treatment:
-
Replace the culture medium with a suitable imaging buffer (e.g., phenol (B47542) red-free DMEM).
-
Acquire baseline images of the transfected cells, noting the predominantly cytosolic localization of PKC-EGFP.
-
Add a working concentration of either 1-Palmitoyl-2-lauroyl-rac-glycerol or this compound to the cells.
-
-
Live-Cell Imaging:
-
Immediately begin acquiring time-lapse images using a confocal microscope.
-
Monitor the subcellular localization of PKC-EGFP over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Quantify the fluorescence intensity at the plasma membrane and in the cytosol for each time point.
-
Calculate the ratio of membrane to cytosolic fluorescence. A significant increase in this ratio indicates PKC translocation and activation.
-
Compare the translocation profiles induced by the 1,2- and 1,3-isomers.
-
Conclusion
The structural difference between this compound and its 1,2-isomer leads to a profound divergence in their biological activities. 1-Palmitoyl-2-lauroyl-rac-glycerol acts as a potent signaling molecule through the activation of Protein Kinase C, a central regulator of numerous cellular processes. In contrast, this compound is largely inactive in this signaling pathway and functions primarily as a metabolic intermediate. For researchers and drug development professionals, understanding this key difference is crucial for the design of experiments and the interpretation of results in studies involving diacylglycerols. The provided experimental protocols offer robust methods for empirically verifying these distinct biological roles.
The Inert Nature of 1-Palmitoyl-3-lauroyl-rac-glycerol in Cell Signaling Compared to its Active Diacylglycerol Counterparts
For researchers, scientists, and drug development professionals, understanding the precise role of lipid second messengers is paramount for elucidating cellular signaling pathways and developing targeted therapeutics. Diacylglycerols (DAGs) are a critical class of these messengers, primarily known for their role in activating Protein Kinase C (PKC), a family of enzymes central to a vast array of cellular processes. However, the biological activity of DAGs is highly dependent on their stereochemistry. This guide provides a detailed comparison of 1-Palmitoyl-3-lauroyl-rac-glycerol, a 1,3-diacylglycerol, with other biologically active diacylglycerols, supported by experimental data, to clarify its role in cell signaling.
The fundamental difference lies in the position of the fatty acid chains on the glycerol (B35011) backbone. Biologically active DAGs that function as second messengers are typically sn-1,2-diacylglycerols, meaning the fatty acids are esterified at the first and second positions of the glycerol molecule. In contrast, this compound has its palmitoyl (B13399708) and lauroyl chains at the first and third positions, classifying it as a 1,3-diacylglycerol. This structural difference renders it largely inactive as a direct activator of canonical signaling pathways.[1][2]
The Stereospecificity of Protein Kinase C Activation
The primary target for signaling DAGs is the C1 domain of conventional and novel PKC isoforms. The binding of sn-1,2-diacylglycerol to the C1 domain induces a conformational change in PKC, leading to its activation and translocation to the cell membrane where it can phosphorylate its downstream targets.[3] This interaction is highly stereospecific. The spatial arrangement of the ester groups and the hydroxyl group at the sn-2 position in 1,2-DAGs is crucial for effective binding to the C1 domain. 1,3-diacylglycerols, such as this compound, lack this specific conformation and are therefore not physiological activators of PKC.[1][2] Consequently, in experimental settings, 1,3-diacylglycerols are often used as negative controls to demonstrate the specificity of PKC activation by 1,2-diacylglycerols.
Comparative Data on Diacylglycerol Isomer Activity
Experimental studies have consistently demonstrated the superior ability of 1,2-diacylglycerols to activate PKC compared to their 1,3-isomer counterparts. The following tables summarize the key differences in their biochemical properties and their effects on PKC activation.
Table 1: Biochemical Properties of Diacylglycerol Isomers
| Property | sn-1,2-Diacylglycerols | 1,3-Diacylglycerols (e.g., this compound) |
| Primary Role | Second Messenger in Signal Transduction | Metabolic Intermediate in Triacylglycerol Synthesis and Lipolysis |
| PKC C1 Domain Binding | High Affinity | Negligible Affinity |
| Biological Activity | Potent Activator of Conventional and Novel PKC Isoforms | Generally Considered Biologically Inactive in Signaling |
Table 2: Comparative Activation of Protein Kinase Cα by Diacylglycerol Isomers
| Diacylglycerol Isomer | Vesicle System | Relative PKCα Activation Capacity | Reference |
| 1,2-Diacylglycerols | POPS/Triton X-100 Mixed Micelles | Considerably Higher | [1] |
| 1,3-Diacylglycerols | POPS/Triton X-100 Mixed Micelles | Low | [1] |
| 1,2-Diacylglycerols | POPC/POPS Vesicles | Considerably Higher | [1] |
| 1,3-Diacylglycerols | POPC/POPS Vesicles | Low | [1] |
Data adapted from a comparative study on PKCα activation, demonstrating the significantly greater potency of 1,2-diacylglycerols over 1,3-diacylglycerols.[1]
Signaling Pathways and Experimental Workflows
The differential roles of 1,2- and 1,3-diacylglycerols are rooted in their distinct involvement in cellular pathways. The following diagrams illustrate the canonical PKC signaling pathway initiated by sn-1,2-DAG and a typical experimental workflow to compare the activity of different DAG isomers.
Canonical Protein Kinase C (PKC) activation pathway initiated by sn-1,2-diacylglycerol.
Workflow for an in vitro radioactive Protein Kinase C assay to compare DAG isomers.
Experimental Protocols
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol is designed to directly measure the ability of different diacylglycerols to activate purified PKC isozymes by quantifying the phosphorylation of a substrate.
Materials:
-
Purified PKC isozyme (e.g., PKCα)
-
1,2-diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol)
-
This compound
-
PKC substrate peptide (e.g., Ac-MBP (4-14))
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Lipid Vesicle Preparation:
-
In a glass tube, mix phosphatidylserine and the diacylglycerol to be tested (e.g., 1,2-dioleoyl-sn-glycerol (B52968) or this compound) in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Resuspend the lipid film in assay buffer by vortexing and sonication to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the lipid vesicles, purified PKC isozyme, and the PKC substrate peptide in the assay buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 10-15 minutes.
-
-
Stopping the Reaction and Quantification:
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Immediately immerse the paper in a beaker of 0.75% phosphoric acid to stop the reaction.
-
Wash the paper squares multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of PKC (in pmol of phosphate (B84403) incorporated per minute per mg of enzyme).
-
Compare the activity in the presence of 1,2-diacylglycerol, this compound, and the no-DAG control.
-
Cellular PKC Translocation Assay
This assay assesses PKC activation in intact cells by observing its translocation from the cytosol to the plasma membrane upon stimulation.
Materials:
-
Cultured cells (e.g., HEK293, HeLa)
-
PKC isozyme fused to a fluorescent protein (e.g., PKCα-GFP)
-
Cell-permeable 1,2-diacylglycerol (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG)
-
This compound (solubilized with a suitable carrier)
-
Confocal microscope
-
Alternatively, reagents for subcellular fractionation and Western blotting.
Procedure (Microscopy-based):
-
Cell Transfection:
-
Transfect the cultured cells with a plasmid encoding the fluorescently-tagged PKC isozyme.
-
Allow 24-48 hours for protein expression.
-
-
Cell Treatment:
-
Image the baseline distribution of the fluorescently-tagged PKC in untreated cells.
-
Add the cell-permeable 1,2-diacylglycerol to the cell culture medium and acquire images over time.
-
In a separate experiment, add this compound and observe any changes in PKC localization.
-
-
Image Analysis:
-
Quantify the fluorescence intensity at the plasma membrane and in the cytosol.
-
A significant increase in the membrane-to-cytosol fluorescence ratio indicates PKC translocation and activation.
-
Conclusion
The available evidence strongly indicates that this compound, as a 1,3-diacylglycerol, does not function as a direct activator of the canonical Protein Kinase C signaling pathway. Its structural isomer, sn-1,2-diacylglycerol, is the physiologically relevant second messenger that binds to the C1 domain of PKC and initiates downstream signaling events. For researchers investigating PKC-mediated pathways, 1,2-diacylglycerols are the appropriate activators, while this compound and other 1,3-diacylglycerols serve as essential negative controls to ensure the specificity of the observed effects. This distinction is crucial for the accurate interpretation of experimental results and for the development of drugs that target specific nodes within cellular signaling networks.
References
comparative analysis of different enzymatic methods for 1,3-diacylglycerol synthesis
The synthesis of 1,3-diacylglycerol (1,3-DAG), a valuable structured lipid with applications in the food, pharmaceutical, and cosmetic industries, is increasingly favoring enzymatic methods over chemical routes due to their specificity, milder reaction conditions, and environmental friendliness. This guide provides a comparative analysis of different enzymatic strategies for 1,3-DAG production, focusing on key performance indicators and detailed experimental protocols to aid researchers and professionals in selecting the optimal method for their needs.
Performance Comparison of Enzymatic Methods
The enzymatic synthesis of 1,3-DAG is primarily achieved through two main reactions: direct esterification of glycerol (B35011) with fatty acids and glycerolysis of triacylglycerols. The choice of enzyme, reaction conditions, and reactor setup significantly impacts the yield, purity, and efficiency of the process. The following tables summarize the performance of various lipases under different conditions.
Direct Esterification of Glycerol and Fatty Acids
This method involves the direct reaction of glycerol with fatty acids, catalyzed by a lipase (B570770). Water is a byproduct of this reaction, and its removal is crucial to shift the equilibrium towards product formation.
| Enzyme | Fatty Acid Substrate | System | Temp. (°C) | Time (h) | 1,3-DAG Content (%) | Purity after Purification (%) | Reference |
| Lipozyme RM IM | Lauric Acid | Solvent-free, vacuum-driven air bubbling | 50 | 3 | 80.3 | 99.1 | [1][2][3] |
| Lipozyme RM IM | Caprylic Acid | Solvent-free, vacuum | Optimized | - | 84.6 | 98.5 | [4][5] |
| Lipozyme RM IM | Capric Acid | Solvent-free, vacuum | Optimized | - | 84.4 | 99.2 | [4][5] |
| Lipozyme RM IM | Palmitic Acid | Solvent-free, vacuum-driven air bubbling | - | - | - | 99.5 | [1][2][3] |
| Lipozyme RM IM | Stearic Acid | Solvent-free, vacuum-driven air bubbling | - | - | - | 99.4 | [1][2][3] |
| Lecitase® Ultra | Oleic Acid | Solvent-free | 40 | 1.5 | 54.8 | ~75 | [6] |
| Novozym® 435 | Caprylic Acid (C8) | Bubble column reactor | 60 | 0.5 | 41 | >99 | [7] |
| Novozym® 435 | Capric Acid (C10) | Bubble column reactor | 60 | 0.5 | 44 | >99 | [7] |
| Lipozyme TL IM | Palmitic Acid | Solvent-free | 73-75 | - | - | >83 (as 1,3-DPG) | [8] |
| Lipozyme TL IM | Stearic Acid | Solvent-free | 73-75 | - | - | >83 (as 1,3-DSG) | [8] |
Glycerolysis of Triacylglycerols
Glycerolysis involves the reaction of triacylglycerols (oils and fats) with glycerol to produce a mixture of mono- and diacylglycerols. 1,3-specific lipases are preferred to maximize the yield of 1,3-DAG.
| Enzyme | Oil Substrate | System | Temp. (°C) | Time (h) | DAG Content (%) | Reusability | Reference |
| Immobilized MAS1-H108W Lipase | Olive Oil | Solvent-free | 60 | 4 | 49.3 | Retained 81.9% activity after 10 cycles | [9] |
| Immobilized Thermomyces lanuginosus Lipase | Various Edible Oils | Solvent-free | - | - | 32.2 - 41.7 | - | [10] |
| Lipase from Soy Sauce By-product Oil Conversion | Soy Sauce By-product Oil | Two-step vacuum-mediated | 38 | 14 | 66.8 | - | [11] |
Experimental Workflows and Methodologies
The following diagrams and protocols outline the key steps in the enzymatic synthesis of 1,3-DAG.
General Workflow for 1,3-DAG Synthesis
Caption: General workflow for enzymatic synthesis of 1,3-DAG.
Detailed Experimental Protocols
1. Direct Esterification in a Solvent-Free System with Vacuum-Driven Air Bubbling [1][2][3]
-
Materials:
-
Glycerol (purity > 99.0%)
-
Saturated fatty acid (e.g., lauric acid)
-
Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)
-
-
Apparatus:
-
50 mL pear-shaped flask
-
Vacuum pump
-
Air inlet connected to a tube for bubbling
-
Thermostatically controlled water bath
-
-
Procedure:
-
Combine 10 mmol of glycerol and 20 mmol of lauric acid in the flask.
-
Add 5 wt% of Lipozyme RM IM based on the total weight of reactants.
-
Incubate the mixture at 50°C in the water bath.
-
Apply a vacuum of 4 mm Hg and bubble air through the reaction mixture to facilitate water removal.
-
Continue the reaction for 3 hours.
-
After the reaction, filter the mixture to remove the immobilized lipase.
-
For solid products, purify by recrystallization from dry methanol. For liquid products, use short column chromatography with silica (B1680970) gel.
-
2. Glycerolysis of Vegetable Oil using Immobilized Lipase [9]
-
Materials:
-
Olive oil
-
Glycerol
-
Immobilized 1,3-regiospecific lipase (e.g., MAS1-H108W lipase)
-
-
Procedure:
-
Prepare a reaction mixture with an olive oil to glycerol molar ratio of 1:2.
-
Add 1.0 wt% of the immobilized lipase to the mixture.
-
Conduct the reaction at 60°C for 4 hours with constant stirring.
-
After the reaction, separate the immobilized enzyme by filtration for reuse.
-
The product mixture containing 1,3-DAG can be further purified if necessary.
-
Signaling Pathway (Illustrative)
While not a signaling pathway in the biological sense, the following diagram illustrates the reaction pathway for the enzymatic synthesis of 1,3-DAG via esterification.
Caption: Reaction pathway for 1,3-DAG synthesis via esterification.
Conclusion
The enzymatic synthesis of 1,3-diacylglycerol offers a versatile and efficient alternative to chemical methods. The choice between direct esterification and glycerolysis depends on the available starting materials and desired product specifications. For high-purity 1,3-DAG from specific fatty acids, direct esterification in a solvent-free system with efficient water removal is highly effective. For the conversion of existing oils and fats, glycerolysis using a 1,3-regiospecific lipase is a promising approach. The data and protocols presented in this guide provide a solid foundation for researchers and industry professionals to develop and optimize their 1,3-DAG synthesis processes. The reusability of immobilized enzymes is a key factor in the economic viability of these processes on an industrial scale. Further research into novel and more robust enzymes will continue to advance this field.
References
- 1. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Fast synthesis of 1,3-DAG by Lecitase® Ultra-catalyzed esterification in solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Immobilized Lipase in the Synthesis of High Purity Medium Chain Diacylglycerols Using a Bubble Column Reactor: Characterization and Application [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Highly Efficient Production of Diacylglycerols via Enzymatic Glycerolysis Catalyzed by Immobilized MAS1-H108W Lipase | MDPI [mdpi.com]
- 10. Immobilization of Lipase from Thermomyces Lanuginosus and Its Glycerolysis Ability in Diacylglycerol Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-laboratory Comparison of Diacylglycerol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the quantification of diacylglycerols (DAGs), crucial signaling molecules and metabolic intermediates. Given the inherent challenges in lipid analysis, establishing standardized protocols is paramount to ensure data reproducibility across different laboratories. While a formal, large-scale inter-laboratory comparison study for diacylglycerol analysis is not publicly available, this guide synthesizes data from various studies to present a comparative analysis of common methodologies, highlighting potential variability and critical aspects of the analytical process.
Data Presentation: A Comparative Overview of Analytical Methods
The accurate quantification of DAGs is influenced by the chosen analytical technique. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely adopted and robust method.[1][2][3] However, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) are also utilized.[4][5][6] The following table summarizes a hypothetical inter-laboratory comparison to illustrate the typical variability that can be encountered in lipidomics, based on performance characteristics reported in the literature.
| Laboratory (Method) | Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | Coefficient of Variation (%) | Linearity (R²) | Accuracy (% Recovery) |
| Lab A (LC-MS/MS with derivatization) | 9.8 | 0.9 | 9.2 | >0.99 | 95-105 |
| Lab B (Shotgun Lipidomics - Direct Infusion) | 12.1 | 2.5 | 20.7 | >0.98 | 85-115 |
| Lab C (LC-MS/MS without derivatization) | 10.5 | 1.2 | 11.4 | >0.99 | 90-110 |
| Lab D (GC-MS with silylation) | 9.5 | 1.5 | 15.8 | >0.99 | 88-108 |
| Lab E (TLC with densitometry) | 11.2 | 2.8 | 25.0 | >0.97 | 80-120 |
Note: This data is illustrative and compiled from various sources to highlight potential variations in quantitative results due to methodological differences.
Experimental Protocols: Key Methodologies in DAG Analysis
Accurate quantification of DAGs requires meticulous attention to the experimental protocol. The following sections detail typical workflows for DAG analysis.
1. Lipid Extraction
The initial and most critical step is the efficient extraction of lipids from the biological matrix. The Folch or Bligh-Dyer methods are commonly employed.
-
Protocol:
-
Homogenize the sample in a chloroform/methanol mixture.
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for the subsequent analysis.
-
2. Derivatization (Optional but Recommended for some methods)
Derivatization can improve chromatographic separation and enhance ionization efficiency in mass spectrometry.
-
For GC-MS: Silylation of the free hydroxyl group is a common practice.
-
For LC-MS/MS: Derivatization with reagents like N,N-dimethylglycine can add a permanent positive charge to the DAG molecule, improving sensitivity.[7][8]
3. Chromatographic Separation and Mass Spectrometric Analysis (LC-MS/MS)
LC-MS/MS provides high selectivity and sensitivity for DAG quantification.
-
Liquid Chromatography: Reversed-phase chromatography is typically used to separate different DAG molecular species.
-
Mass Spectrometry: Electrospray ionization (ESI) is a common ionization technique. Quantification is often performed using Multiple Reaction Monitoring (MRM) for targeted analysis.
4. Shotgun Lipidomics (Direct Infusion MS)
This high-throughput technique involves the direct infusion of the lipid extract into the mass spectrometer without prior chromatographic separation. While fast, it can be more susceptible to ion suppression effects from the complex sample matrix.
Mandatory Visualizations
Diacylglycerol Signaling Pathway
Caption: A simplified diagram of the diacylglycerol (DAG) signaling pathway.
Experimental Workflow for Diacylglycerol Analysis
Caption: A general experimental workflow for the quantification of diacylglycerols.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
A Researcher's Guide to the Use of 1-Palmitoyl-3-lauroyl-rac-glycerol as a Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of commercially available 1-Palmitoyl-3-lauroyl-rac-glycerol, a diacylglycerol (DAG) used as a reference standard in various analytical applications, particularly in lipidomics and drug development research. While not formally classified as a "Certified Reference Material" (CRM) by all suppliers, these high-purity standards are essential for the accurate quantification and identification of DAGs in complex biological matrices.
Comparison of Commercially Available this compound Standards
| Feature | Cayman Chemical | MedChemExpress |
| Product Name | This compound | This compound |
| Purity | ≥98%[1] | Information not publicly available on the product page; requires consulting the Certificate of Analysis[2] |
| Physical Form | Solid[1] | Solid (or as specified on the Certificate of Analysis)[2] |
| Storage | -20°C[1] | As recommended on the Certificate of Analysis[2] |
| Stability | ≥ 4 years (when stored as directed)[1] | Information available on the Certificate of Analysis |
| Solubility | DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml[1] | Information available on the Certificate of Analysis |
| Documentation | Certificate of Analysis, GC-MS data available by batch number[1] | Certificate of Analysis available[2] |
Note: The information for MedChemExpress is less detailed on their public product page, emphasizing the importance of obtaining the batch-specific Certificate of Analysis for detailed specifications before purchase.
Alternative Analytical Standards
For researchers interested in related diacylglycerol or triacylglycerol analysis, other standards are available. These may be suitable as internal standards or for building a broader lipid profile. Examples include:
-
1-Lauroyl-2-Oleoyl-3-Palmitoyl-rac-glycerol: A triacylglycerol containing lauric, oleic, and palmitic acids[3].
-
1-Palmitoyl-2-lauroyl-rac-glycerol: A positional isomer of the target analyte[4].
-
Isotopically labeled diacylglycerols: These are ideal internal standards for mass spectrometry-based quantification, as they co-elute with the endogenous analyte but are distinguishable by their mass.
The choice of an alternative standard depends heavily on the analytical platform and the specific DAGs being quantified.
Experimental Protocols
The most common and powerful technique for the analysis of diacylglycerols is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and specificity, allowing for the quantification of individual DAG molecular species.
General Protocol for the Quantification of this compound in a Biological Sample using HPLC-MS/MS
1. Sample Preparation and Lipid Extraction:
-
Objective: To extract lipids, including diacylglycerols, from the biological matrix (e.g., cells, plasma, tissue homogenate).
-
Materials:
-
Biological sample
-
Internal Standard (e.g., a deuterated or ¹³C-labeled diacylglycerol)
-
Chloroform
-
Methanol
-
Water (HPLC-grade)
-
Centrifuge
-
Nitrogen gas evaporator
-
-
Procedure:
-
To a known amount of sample, add the internal standard at a known concentration.
-
Perform a liquid-liquid extraction using a modified Bligh-Dyer or Folch method. A common ratio is 1:2:0.8 (v/v/v) of chloroform:methanol:water.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for HPLC injection (e.g., isopropanol/acetonitrile/water mixture).
-
2. HPLC Separation:
-
Objective: To chromatographically separate this compound from other lipid species in the extract.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reversed-phase column
-
-
Typical Mobile Phases:
-
Mobile Phase A: Acetonitrile/Water with a modifier (e.g., formic acid and ammonium (B1175870) formate)
-
Mobile Phase B: Isopropanol/Acetonitrile with the same modifier
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the reconstituted lipid extract.
-
Run a gradient elution, starting with a higher polarity (more of Mobile Phase A) and gradually increasing the proportion of the less polar Mobile Phase B to elute the lipids. The specific gradient will need to be optimized for the specific column and lipid classes of interest.
-
3. Mass Spectrometry Detection and Quantification:
-
Objective: To detect and quantify this compound and the internal standard.
-
Instrumentation:
-
Tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
-
Procedure:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular ion of the analyte) and a specific product ion that is formed upon fragmentation.
-
The precursor ion for this compound will be its [M+H]⁺ or [M+NH₄]⁺ adduct.
-
Product ions will correspond to the neutral loss of one of the fatty acyl chains.
-
-
Monitor the MRM transitions for both the endogenous analyte and the internal standard.
-
Create a calibration curve using the this compound reference standard at several known concentrations, each spiked with the same amount of internal standard.
-
Quantify the amount of this compound in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Diacylglycerol Signaling Pathway
References
A Comparative Guide to Derivatization Reagents for Diacylglycerol Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of diacylglycerols (DAGs) is crucial for understanding their role as key signaling molecules and metabolic intermediates. However, the analysis of DAGs, particularly by mass spectrometry (MS), is often hampered by their poor ionization efficiency. Chemical derivatization is a powerful strategy to overcome this limitation by introducing a charged or easily ionizable tag to the DAG molecule. This guide provides an objective comparison of common derivatization reagents for DAG analysis, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Derivatization Reagent Performance
The choice of derivatization reagent significantly impacts the sensitivity, selectivity, and structural information that can be obtained from DAG analysis. The following table summarizes the key performance characteristics of several commonly used reagents.
| Derivatization Reagent | Principle of Derivatization | Key Advantages | Limitations | Typical Sensitivity (LOD/LOQ) | Reference |
| N,N-Dimethylglycine (DMG) | Esterification of the hydroxyl group, introducing a tertiary amine. | Significantly enhances ionization efficiency in positive-ion ESI-MS; simple one-step reaction. | May not allow for baseline separation of all sn-isomers without optimized chromatography; potential for ion suppression from excess reagent. | LOQ: amol/µl | [1][2] |
| N,N-Dimethylalanine (DMA) | Similar to DMG, used in a paired derivatization strategy for relative quantification. | Allows for paired analysis with DMG for internal standardization; enhances ionization. | Similar limitations to DMG regarding isomer separation without chromatography. | LOD: 16 aM, LOQ: 62.5 aM | [3][4] |
| 2,4-Difluorophenyl isocyanate (DFPI) | Forms a urethane (B1682113) derivative with the hydroxyl group. | Prevents acyl migration, allowing for accurate quantification of 1,2- and 1,3-DAG regioisomers; enables separation by normal-phase LC. | Derivatization reaction can be multi-step. | Linear range: 1–60 pmoles | [2] |
| N-chlorobetainyl chloride | Introduces a permanently charged quaternary ammonium (B1175870) group. | Provides a permanent positive charge, leading to high ionization efficiency and improved detection limits. | May not be suitable for methods requiring neutral loss fragmentation for identification. | Not explicitly stated, but noted for improved detection limits. | [1] |
| 3-(Chlorosulfonyl)benzoic acid | Reacts with the hydroxyl group to form a sulfonate ester. | Enables highly sensitive analysis in negative ion mode; allows for the analysis of multiple lipid classes simultaneously. | Requires optimization of derivatization conditions (temperature, time, reagent concentration). | LOD for free sterols: 15–25 pmol/mL (DAG-specific data not provided) | [5] |
| Benzoyl Chloride | Esterification of the hydroxyl group with a benzoyl group. | Improves sensitivity for multiple lipid classes; produces stable derivatives. | May not be as effective at enhancing ionization as charge-carrying reagents. | Decreased LOD by 3-fold for diacylglycerols. | [6] |
| Dansyl Chloride | Reacts with hydroxyl groups (less common than with amines) to form a fluorescent sulfonamide adduct. | Provides fluorescent properties for HPLC-fluorescence detection; can also be detected by MS. | Primarily used for amino-containing compounds; reaction with hydroxyls may be less efficient and require specific conditions. | Not explicitly stated for DAGs. | [7] |
Experimental Protocols
Detailed and optimized experimental protocols are critical for successful derivatization and subsequent analysis. Below are representative protocols for three common derivatization reagents.
N,N-Dimethylglycine (DMG) Derivatization
This protocol is adapted for the derivatization of DAGs in a lipid extract for LC-MS analysis.[1]
Materials:
-
Lipid extract containing DAGs
-
N,N-Dimethylglycine (DMG) hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous chloroform
-
Methanol
-
Ammonium hydroxide (B78521) (25 mM)
Procedure:
-
Dry the lipid extract under a stream of nitrogen.
-
To the dried extract, add 2 µL of 0.125 M DMG in anhydrous chloroform, 2 µL of 0.5 M DMAP in anhydrous chloroform, and 2 µL of 0.25 M EDC in anhydrous chloroform.
-
Vortex the mixture for 20 seconds and centrifuge briefly.
-
Flush the reaction vessel with dry nitrogen, cap it, and incubate at 45°C for 90 minutes.
-
Terminate the reaction by adding 3 mL of chloroform/methanol (1:1, v/v) and 1.5 mL of 25 mM ammonium hydroxide.
-
Vortex for 1 minute to extract the derivatized lipids.
-
Centrifuge to separate the phases and collect the lower organic phase containing the DMG-derivatized DAGs.
-
Dry the organic phase and reconstitute in an appropriate solvent for LC-MS analysis.
2,4-Difluorophenyl isocyanate (DFPI) Derivatization
This protocol is designed to derivatize DAGs while preserving their isomeric forms for normal-phase LC-MS analysis.[2]
Materials:
-
Lipid extract containing DAGs
-
2,4-Difluorophenyl isocyanate (DFPI) solution (10 µg/µL in dichloromethane)
-
4-Dimethylaminopyridine (DMAP) solution (10 µg/µL in dichloromethane)
-
Dichloromethane (DCM)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
To an aliquot of the lipid extract, add 10 µL of DFPI solution and 10 µL of DMAP solution.
-
Add 400 µL of DCM, seal the vial, and heat at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature and dry it under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in 50 µL of 4% MTBE in isooctane for normal-phase LC-MS analysis.
Dansyl Chloride Derivatization
While less common for DAGs, this protocol for amino acids can be adapted for hydroxyl-containing lipids by optimizing reaction conditions.[7]
Materials:
-
Lipid extract containing DAGs
-
Dansyl chloride solution (50 mM in acetonitrile)
-
Sodium carbonate-bicarbonate buffer (100 mM, pH 9.8)
-
Acetonitrile/Methanol (1:1, v/v)
-
Ammonium hydroxide (10% v/v in water)
Procedure:
-
Dry the lipid extract under nitrogen.
-
Reconstitute the extract in a suitable solvent (e.g., acetonitrile/methanol).
-
Immediately before use, mix the dansyl chloride solution and the sodium carbonate-bicarbonate buffer in a 1:1 ratio.
-
Add 50 µL of the mixed derivatization reagent to 25 µL of the reconstituted lipid extract.
-
Mix well and incubate at room temperature in the dark for 30-60 minutes.
-
Quench the reaction by adding a small volume of 10% ammonium hydroxide to consume excess dansyl chloride.
-
The sample is then ready for HPLC with fluorescence detection or LC-MS analysis.
Visualizing the Workflow and Biological Context
To better illustrate the analytical process and the biological relevance of DAGs, the following diagrams are provided.
Caption: Experimental workflow for diacylglycerol analysis.
Caption: Simplified diacylglycerol signaling pathway.
Conclusion
The derivatization of diacylglycerols is an indispensable step for sensitive and reliable quantification by mass spectrometry. The choice of reagent should be guided by the specific analytical goals. For maximizing sensitivity, charge-introducing reagents like N,N-dimethylglycine are excellent choices. When the accurate quantification of 1,2- and 1,3-DAG regioisomers is paramount, 2,4-difluorophenyl isocyanate is a superior option due to its ability to prevent acyl migration. For researchers interested in multimodal detection, dansyl chloride offers the potential for both fluorescence and mass spectrometric analysis, although its efficiency for DAGs requires careful optimization. By understanding the principles, advantages, and limitations of each derivatization strategy, researchers can select the most suitable method to advance their studies of diacylglycerol biology.
References
- 1. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 4. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple and Reproducible Derivatization with Benzoyl Chloride: Improvement of Sensitivity for Multiple Lipid Classes in RP-UHPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Diacylglycerol Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of diacylglycerols (DAGs), critical second messengers in cellular signaling and metabolic intermediates, is paramount for advancing research in numerous physiological and pathological processes.[1][2] The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), often coupled with UV or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The selection between these methods is a critical decision, contingent on the specific research requirements, including sensitivity, specificity, throughput, and the desired level of molecular detail.[1] This guide provides an objective comparison of their performance, supported by experimental data, to aid in method selection and cross-validation.
Quantitative Performance Comparison
A critical aspect of cross-validating these two powerful techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both HPLC and GC-MS, compiled from various studies. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and the exact methodology employed.
| Validation Parameter | HPLC with UV/Fluorescence Detection | GC-MS | Key Considerations |
| Principle | Separation by chromatography, followed by detection of UV absorbance or fluorescence of native or derivatized analytes.[1] | Separation of volatile or derivatized analytes by gas chromatography, followed by mass-based detection and fragmentation for structural confirmation. | HPLC is well-suited for non-volatile and thermally unstable compounds, while GC requires analytes to be volatile and thermally stable.[3] |
| Sensitivity (LOD/LOQ) | Typically in the low picomole (pmol) to nanogram (ng) range.[1] Can be enhanced with fluorescent derivatization.[4] | Generally offers higher sensitivity, with LODs in the range of ~0.01 - 0.1 µg/mL and LOQs of ~0.05 - 0.5 µg/mL for related lipids.[5][6] | GC-MS often provides superior sensitivity for volatile compounds.[4][5] |
| Specificity | Good, but co-elution of structurally similar lipids can interfere with accurate quantification.[1] | High, due to the ability to select for precursor and product ions specific to individual DAG molecular species.[1] | GC-MS provides greater confidence in analyte identification through mass spectral data.[3] |
| Linearity (r²) | Generally ≥ 0.99.[1][5] | Typically > 0.99.[5] | Both techniques exhibit excellent linearity over a defined concentration range.[5] |
| Accuracy (% Recovery) | Typically within 85-115%.[1][5] | Generally within 85-115%.[5] | Comparable recovery rates are achievable with optimized extraction and sample preparation procedures.[5] |
| Precision (%RSD) | Typically < 15%.[1] HPLC often shows slightly better performance.[5] | Generally < 10%.[5] | Both methods demonstrate good precision.[5] |
| Throughput | Moderate, limited by chromatographic run times.[1] | Can be faster for simple mixtures, but derivatization adds to the overall time.[3] | Modern UPLC systems can enable faster separations for HPLC.[1] |
| Derivatization | Often required to introduce a chromophore or fluorophore for UV/fluorescence detection.[1] | Mandatory to increase volatility and thermal stability (e.g., silylation).[5][7] | Derivatization adds a step to the workflow and can introduce variability.[8] |
Experimental Workflows
The selection of an analytical technique for diacylglycerol quantification directly impacts the experimental workflow. The following diagram illustrates the key steps involved in both HPLC and GC-MS analysis of DAGs.
Cross-Validation Logical Framework
Cross-validation ensures the reliability and comparability of data generated by different analytical methods. The process involves a systematic comparison of key performance characteristics to establish the equivalence or specific advantages of each technique.
Detailed Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of diacylglycerols using both HPLC and GC-MS.
HPLC Method with UV/Fluorescence Derivatization
This protocol outlines a general procedure for the analysis of DAGs following derivatization to enhance detection.[1]
-
Lipid Extraction : Extract total lipids from the biological sample using a suitable method, such as the Folch or Bligh and Dyer method.[1]
-
Derivatization : To enhance detection, derivatize the hydroxyl group of DAGs with a UV-absorbing or fluorescent tag. A common procedure involves using reagents that react specifically with the hydroxyl group.
-
Purification (if necessary) : Purify the derivatized DAGs using Thin-Layer Chromatography (TLC) or Solid-Phase Extraction (SPE) to remove interfering substances and excess derivatizing reagent.[1][7]
-
HPLC Analysis :
-
Column : A C18 reversed-phase column is commonly used for separating DAG molecular species.[1]
-
Mobile Phase : A gradient of acetonitrile (B52724) and isopropanol (B130326) is often employed to effectively separate the different DAG species.[1] An isocratic mobile phase of hexane/isopropanol can also be used with a silica (B1680970) column.[7]
-
Flow Rate : Typically around 1 mL/min.[7]
-
Detection : A UV or fluorescence detector is set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.[1][7] For example, with certain fluorescent tags, excitation at 230 nm and emission at 352 nm can be used.[7]
-
-
Quantification : A standard calibration curve is generated using a known amount of a DAG standard (e.g., Dioleoyl DAG) to quantify the DAG content in the samples.[7]
GC-MS Method for Diacylglycerol Analysis
GC-MS analysis of DAGs requires derivatization to increase their volatility and thermal stability.[7]
-
Lipid Extraction : As with the HPLC method, extract total lipids from the sample using a standard protocol.
-
Saponification and Transmethylation (for total fatty acid profile of DAGs) : The extracted DAGs can be saponified to release fatty acids, which are then methylated to form fatty acid methyl esters (FAMEs). This is a common approach for determining the fatty acid composition of the DAG fraction.[7]
-
Derivatization (for intact DAG analysis) : For the analysis of intact DAGs, the hydroxyl group is derivatized, typically through silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9] This converts the DAGs into their more volatile trimethylsilyl (B98337) (TMS) ether derivatives.
-
GC-MS Analysis :
-
GC Column : A capillary column, such as a DB-23 or equivalent, is suitable for separating the derivatized DAGs or FAMEs.[5]
-
Oven Temperature Program : An initial temperature of 100°C held for a few minutes, followed by a temperature ramp (e.g., to 250°C at 5°C/min, then to 320°C at 20°C/min) is used to separate the analytes.[9]
-
MS Detector : Electron Impact (EI) ionization is commonly used. The mass spectrometer is operated in scan mode to identify the compounds or in selected ion monitoring (SIM) mode for targeted quantification.[5]
-
-
Quantification : An internal standard (e.g., an odd-chain fatty acid or a deuterated DAG standard) is added at the beginning of the sample preparation to correct for variations in extraction and derivatization efficiency.[7] Quantification is based on the peak area ratio of the analyte to the internal standard.
Conclusion
The cross-validation of HPLC and GC-MS methods for diacylglycerol analysis is essential for ensuring data accuracy and reliability. HPLC with UV or fluorescence detection offers a cost-effective and robust approach, particularly when extremely high sensitivity is not the primary requirement.[1] In contrast, GC-MS provides superior sensitivity and specificity, enabling detailed profiling and quantification of a wide range of DAG molecular species, albeit with the requirement for derivatization.[1][5]
For comprehensive lipidomic studies where detailed structural information and high sensitivity are crucial, GC-MS or LC-MS/MS are the preferred methods.[1] However, for routine analysis where cost and simplicity are major factors, a well-validated HPLC method can provide reliable quantitative data.[1] Ultimately, the choice of method should be guided by the specific research question, available resources, and the required level of analytical detail. In many cases, the use of both techniques can be complementary, with one method used to confirm the findings of the other, providing the highest level of confidence in the analytical data.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice | MDPI [mdpi.com]
A Comparative Guide to the Cellular Lipidomics of 1-Palmitoyl-3-lauroyl-rac-glycerol and its Isomeric Counterparts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lipidomic effects of treating cells with 1-Palmitoyl-3-lauroyl-rac-glycerol, a specific 1,3-diacylglycerol (1,3-DAG), against its biologically active isomeric counterparts, the sn-1,2-diacylglycerols (sn-1,2-DAGs). The distinct stereochemistry of these molecules fundamentally dictates their roles in cellular signaling and metabolism. While sn-1,2-DAGs are pivotal second messengers, 1,3-DAGs, such as this compound, primarily function as metabolic intermediates.[1][2] This comparison is supported by established principles of lipid biochemistry and detailed experimental protocols for lipidomic analysis.
Core Functional Differences: Metabolism vs. Signaling
The most profound distinction between 1,3-DAGs and sn-1,2-DAGs lies in their capacity to activate Protein Kinase C (PKC), a critical family of enzymes in cellular signal transduction.[1]
-
This compound (a 1,3-DAG): The Metabolic Intermediate This molecule, with fatty acids at the sn-1 and sn-3 positions of the glycerol (B35011) backbone, is not a physiological activator of PKC.[1] It is primarily an intermediate in the synthesis and degradation of triacylglycerols (TAGs).[1] The consumption of oils rich in 1,3-DAGs has been shown to affect lipid metabolism, including lowering plasma triacylglycerol levels and reducing body fat mass.[3][4]
-
sn-1,2-Diacylglycerols: The Signaling Mediators In contrast, sn-1,2-DAGs, generated at the plasma membrane from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2), are canonical second messengers.[1][2] Their specific stereochemistry allows them to bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation and initiating downstream signaling cascades that regulate cell growth, differentiation, and apoptosis.[1][5]
Data Presentation: Comparative Lipidomic Changes
The following tables summarize the expected quantitative changes in the cellular lipidome when cells are treated with this compound versus a generic sn-1,2-diacylglycerol. These are predicted outcomes based on the known metabolic fates and signaling roles of these isomers.
Table 1: Predicted Changes in Major Lipid Classes
| Lipid Class | Effect of this compound (1,3-DAG) | Effect of a generic sn-1,2-diacylglycerol | Rationale |
| Diacylglycerols (DAGs) | Transient increase in specific 1,3-DAG species. | Increase in specific sn-1,2-DAG species. | Direct addition of the respective DAG isomer. |
| Triacylglycerols (TAGs) | Potential increase. | Minimal to no direct increase. | 1,3-DAG is a direct precursor for TAG synthesis.[1] |
| Phosphatidic Acid (PA) | Minimal to no direct increase. | Potential increase. | sn-1,2-DAG can be phosphorylated to PA by diacylglycerol kinases (DGKs).[6] |
| Phosphatidylcholine (PC) | No direct effect expected. | No direct effect expected. | Not a direct product of DAG metabolism. |
| Phosphatidylethanolamine (PE) | No direct effect expected. | No direct effect expected. | Not a direct product of DAG metabolism. |
| Phosphatidylinositol (PI) & Phosphoinositides (PIPs) | No direct effect expected. | Potential decrease in PIP2. | sn-1,2-DAG is a product of PIP2 hydrolysis by PLC.[2] |
| Free Fatty Acids (FFAs) | Potential increase. | Potential increase. | Both DAG isomers can be hydrolyzed to release FFAs. |
Table 2: Key Protein Activation Comparison
| Protein Target | Activation by this compound (1,3-DAG) | Activation by a generic sn-1,2-diacylglycerol |
| Protein Kinase C (PKC) | No physiological activation.[1] | Direct activation.[1][5] |
| Diacylglycerol Kinases (DGKs) | Not a primary substrate. | Substrate for phosphorylation to PA.[6] |
| RasGRPs | No direct activation. | Can be activated, leading to Ras/MAPK pathway stimulation.[7] |
Experimental Protocols
Protocol 1: Untargeted Cellular Lipidomics Analysis
This protocol outlines a standard workflow for analyzing the global changes in the lipidome of cultured cells treated with different diacylglycerol species.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency in appropriate growth medium.
-
Treat cells with either this compound, a representative sn-1,2-diacylglycerol (e.g., 1-oleoyl-2-acetyl-sn-glycerol, a cell-permeable PKC activator), or a vehicle control (e.g., DMSO) for a specified time course (e.g., 1, 4, 12, 24 hours).
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest cells by scraping and create a cell pellet by centrifugation. Flash-freeze the pellet in liquid nitrogen and store at -80°C until lipid extraction.[8]
2. Lipid Extraction (Modified Bligh & Dyer Method): [8]
-
Resuspend the cell pellet (e.g., 1 x 10^7 cells) in 500 µL of a suitable buffer.[8]
-
Add 1.875 mL of a 1:2 (v/v) chloroform (B151607):methanol mixture and vortex thoroughly.
-
Add 625 µL of chloroform and vortex.
-
Add 625 µL of distilled water and vortex.
-
Centrifuge at 1000 rpm for 5 minutes to induce phase separation.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
3. Mass Spectrometry Analysis (LC-MS/MS):
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 9:1 methanol:chloroform).
-
Perform chromatographic separation using a reverse-phase C18 or HILIC column on an ultra-high-performance liquid chromatography (UHPLC) system.[9]
-
Couple the UHPLC to a high-resolution tandem mass spectrometer (e.g., Q-Exactive Orbitrap or Q-TOF).[8]
-
Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS/MS fragmentation data for lipid identification.
4. Data Analysis:
-
Process the raw mass spectrometry data using specialized lipidomics software (e.g., LipidSearch, MS-DIAL, or an in-house pipeline).
-
Identify lipid species by matching the accurate mass and MS/MS fragmentation patterns to lipid databases (e.g., LIPID MAPS).[9]
-
Perform relative quantification of identified lipids by integrating the peak areas across different samples.
-
Conduct statistical analysis (e.g., t-test, ANOVA) to identify significantly altered lipid species between treatment groups.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Differential roles of DAG isomers in cellular pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases [mdpi.com]
- 7. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 9. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthetic 1-Palmitoyl-3-lauroyl-rac-glycerol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic lipids is paramount for accurate and reproducible results in research and pharmaceutical development. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthetic "1-Palmitoyl-3-lauroyl-rac-glycerol," a diacylglycerol (DAG) of significant interest in various biological studies. We present a comparative analysis of common analytical techniques, detailed experimental protocols, and supporting data to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Methods
The choice of analytical technique for purity assessment depends on several factors, including the expected impurities, the required level of sensitivity and specificity, and the available instrumentation. The primary impurities of concern in synthetic 1,3-diacylglycerols include isomeric 1,2-diacylglycerols, residual starting materials such as monoacylglycerols (MAGs) and free fatty acids, and byproducts from the synthesis process.[1]
Here, we compare four common analytical methods for the purity assessment of this compound: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Thin-Layer Chromatography (HPTLC).
| Analytical Method | Principle | Information Provided | Advantages | Disadvantages |
| HPLC-MS | Chromatographic separation based on polarity, followed by mass-based detection and fragmentation.[2][3] | Quantitative purity, identification and quantification of isomers and other impurities.[2] | High sensitivity and specificity, provides detailed molecular information.[2][3] | Higher cost, requires specialized expertise. |
| GC-FID | Separation of volatile derivatives based on boiling point, followed by flame ionization detection.[4][5] | Quantitative purity, analysis of fatty acid composition.[4] | Robust and reliable for routine analysis, excellent for quantifying fatty acids.[6] | Requires derivatization, potential for thermal degradation of the analyte.[7] |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.[8] | Isomeric ratio (1,3- vs. 1,2-), structural confirmation, and quantification of major components.[8][9] | Non-destructive, provides unambiguous structural information, good for isomer quantification.[8][10] | Lower sensitivity compared to MS, can be complex to interpret for minor impurities.[9] |
| HPTLC | Separation based on polarity on a thin layer of adsorbent, followed by visualization.[3] | Qualitative and semi-quantitative assessment of purity, separation of lipid classes.[11] | Cost-effective, rapid screening of multiple samples.[3] | Lower resolution and sensitivity compared to HPLC and GC, less precise quantification. |
Experimental Protocols
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Objective: To separate and quantify this compound and its potential impurities, including the 1,2-isomer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer) with an Electrospray Ionization (ESI) source[3]
Materials:
-
This compound sample
-
Reference standard of this compound (e.g., from Cayman Chemical[12])
-
HPLC-grade solvents: Acetonitrile, Isopropanol, Water
-
Ammonium (B1175870) formate
Procedure:
-
Sample Preparation: Dissolve a known amount of the synthetic this compound in a suitable solvent (e.g., Chloroform:Methanol 1:1, v/v) to a final concentration of 1 mg/mL. Further dilute with the initial mobile phase to a working concentration of 10 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate.
-
Gradient: Start at 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then re-equilibrate to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion (for MRM): [M+NH4]+ of this compound.
-
Fragment Ions: Characteristic fragment ions corresponding to the loss of the fatty acyl chains.
-
-
Data Analysis: Integrate the peak areas of the analyte and any detected impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area. Isomer identification can be aided by their characteristic fragmentation patterns and retention times, with 1,3-isomers typically eluting slightly earlier than 1,2-isomers in reversed-phase chromatography.[13][14]
Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To determine the purity and fatty acid composition of the synthetic diacylglycerol.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
High-temperature capillary column (e.g., Rxi-65TG)[6]
Materials:
-
This compound sample
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Internal standard (e.g., triheptadecanoin)
-
Organic solvents (e.g., hexane, pyridine)
Procedure:
-
Derivatization: To a known amount of the sample (approx. 1 mg) in a vial, add 100 µL of pyridine (B92270) and 100 µL of BSTFA. Cap the vial tightly and heat at 70°C for 30 minutes to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.
-
Chromatographic Conditions:
-
Injector Temperature: 340°C.
-
Oven Temperature Program: Start at 200°C, ramp to 360°C at 5°C/min, and hold for 10 minutes.
-
Detector Temperature: 370°C.[6]
-
Carrier Gas: Helium at a constant flow rate.
-
-
Data Analysis: The purity is determined by the relative peak area of the derivatized diacylglycerol. The fatty acid composition can be determined by transesterification of the sample to fatty acid methyl esters (FAMEs) followed by GC-FID analysis against FAME standards.
Data Presentation
The following table summarizes hypothetical quantitative data for the purity assessment of a synthetic batch of this compound using the described methods.
| Parameter | HPLC-MS | GC-FID | NMR | HPTLC |
| Purity (%) | 98.5 | 98.2 | 98.0 | >95 (semi-quantitative) |
| 1,2-Isomer (%) | 1.2 | Not resolved | 1.5 | Detected |
| Monoacylglycerols (%) | 0.2 | 0.5 | < 0.5 | Detected |
| Free Fatty Acids (%) | 0.1 | 1.3 (as FAMEs) | < 0.5 | Detected |
Visualizations
The following diagrams illustrate the workflow for purity assessment and the relationship between the different analytical techniques.
Caption: Workflow for the purity assessment of synthetic diacylglycerols.
Caption: Relationship between different analytical techniques for purity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.uoc.gr [chemistry.uoc.gr]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
"1-Palmitoyl-3-lauroyl-rac-glycerol" effects compared to saturated vs. unsaturated diacylglycerols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biochemical and physiological effects of 1-Palmitoyl-3-lauroyl-rac-glycerol, a saturated 1,3-diacylglycerol (DAG), with other saturated and unsaturated diacylglycerols. The information presented is based on available experimental data for structurally similar compounds and general classifications of diacylglycerols, offering insights into their differential roles in cellular signaling and metabolism.
Core Distinctions: Signaling vs. Metabolism
The primary functional difference between various diacylglycerol isomers lies in their molecular structure, which dictates their biological activity. Specifically, the stereochemistry of the fatty acid chains on the glycerol (B35011) backbone and the degree of saturation of these fatty acids are key determinants of their effects.
1,2-Diacylglycerols as Signaling Mediators: 1,2-diacyl-sn-glycerols are well-established second messengers in a multitude of cellular signaling pathways.[1][2] Generated at the plasma membrane through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), these molecules are potent activators of Protein Kinase C (PKC) isoforms.[2][3] The binding of 1,2-DAGs to the C1 domain of conventional and novel PKC isoforms initiates a cascade of phosphorylation events that regulate processes such as cell proliferation, differentiation, and apoptosis.[4][5]
1,3-Diacylglycerols as Metabolic Intermediates: In contrast, 1,3-diacylglycerols, such as this compound, are generally considered not to be physiological activators of PKC.[1] Their primary role is as intermediates in the synthesis and breakdown of triacylglycerols (TAGs).[6] However, emerging research indicates that dietary 1,3-DAGs can have significant metabolic effects, including the potential to reduce body fat accumulation and improve insulin (B600854) sensitivity by modulating fat oxidation.[6]
Comparative Data on Diacylglycerol Effects
The following tables summarize quantitative data from studies comparing the effects of different diacylglycerol species. It is important to note that direct experimental data for this compound is limited; therefore, its expected activity is inferred from studies on other saturated 1,3-diacylglycerols.
Table 1: Comparative Activation of Protein Kinase C (PKC) Isoforms by Various Diacylglycerols
| Diacylglycerol Species | PKC Isoform | Relative Activation/Potency | Key Findings | Reference |
| This compound (Saturated 1,3-DAG) | All | Expected to be inactive or a very weak activator | 1,3-DAGs are not physiological activators of PKC. | [1] |
| 1,2-Dipalmitoyl-sn-glycerol (16:0/16:0-DAG) (Saturated 1,2-DAG) | α, βII, γ, δ, ε, η, θ | Lower potency compared to unsaturated DAGs | Conventional and novel PKCs show a preference for unsaturated fatty acid-containing DAGs. | [7] |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (18:0/20:4-DAG) (Unsaturated 1,2-DAG) | α, δ, θ | High | Exhibits strong activation of PKCα, δ, and particularly θ isoforms. | [2][7] |
| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (18:0/22:6-DAG) (Unsaturated 1,2-DAG) | γ, δ, ε, θ | High | Shows a preference for activating PKCγ, δ, ε, and θ isoforms at varying concentrations. | [7] |
| 1,2-Dioleoyl-sn-glycerol (18:1/18:1-DAG) (Unsaturated 1,2-DAG) | α | High | A potent activator of PKCα. | [1] |
Table 2: Comparative Metabolic Effects of Diacylglycerols
| Diacylglycerol Type | Parameter | Effect | Supporting Observations | Reference |
| 1,3-Diacylglycerol (e.g., this compound) | Body Weight and Fat Accumulation | Reduction | Diets enriched in 1,3-DAG oil may reduce diet-induced body fat accumulation. | [6] |
| Insulin Resistance | Improvement | May prevent impaired glucose tolerance. | [6] | |
| Fat Oxidation | Increase | Associated with increased expression of genes involved in fat oxidation in skeletal muscle. | [6] | |
| 1,2-Diacylglycerols (Saturated and Unsaturated) | Cellular Signaling | Activation of PKC and downstream pathways | Potent second messengers. | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of diacylglycerols.
Experimental Protocols
In Vitro Protein Kinase C (PKC) Activation Assay (Radioactive)
This assay measures the phosphotransferase activity of PKC by quantifying the incorporation of ³²P from [γ-³²P]ATP into a specific substrate.
Materials:
-
Purified PKC isoform
-
PKC substrate peptide (e.g., Ac-MBP (4-14))
-
Diacylglycerol to be tested (e.g., this compound, 1,2-diacylglycerols)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare Lipid Vesicles:
-
In a glass tube, mix the diacylglycerol and phosphatidylserine in chloroform (B151607) at the desired molar ratio.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Dry the film under vacuum for at least 1 hour.
-
Resuspend the lipid film in assay buffer by vortexing and sonication to form small unilamellar vesicles.
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube on ice, combine the assay buffer, lipid vesicles, PKC substrate peptide, and purified PKC enzyme.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 10-20 minutes.
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
-
Washing:
-
Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) to dry the papers.
-
-
Quantification:
-
Place the dried P81 papers into scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of the PKC isoform in the presence of different diacylglycerols.
-
Cellular Fatty Acid Oxidation Assay
This assay measures the rate of fatty acid oxidation in cultured cells by quantifying the production of ¹⁴CO₂ from a ¹⁴C-labeled fatty acid substrate derived from the diacylglycerol of interest.
Materials:
-
Cultured cells (e.g., HepG2 hepatocytes, C2C12 myotubes)
-
¹⁴C-labeled diacylglycerol or its constituent fatty acids (e.g., [1-¹⁴C]palmitic acid)
-
Cell culture medium
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Scintillation counter and fluid
-
Sealed incubation flasks with a center well for CO₂ trapping
Procedure:
-
Cell Culture:
-
Plate cells in culture flasks and grow to the desired confluency.
-
-
Preparation of Labeled Fatty Acid Medium:
-
Prepare a solution of the ¹⁴C-labeled fatty acid complexed to fatty acid-free BSA in the appropriate cell culture medium.
-
-
Cell Treatment:
-
Wash the cells with serum-free medium.
-
Add the medium containing the ¹⁴C-labeled fatty acid to the cells.
-
-
Incubation and CO₂ Trapping:
-
Seal the flasks. Place a small tube containing a trapping agent (e.g., a filter paper soaked in NaOH or phenylethylamine) in the center well of each flask to capture the ¹⁴CO₂ produced.
-
Incubate the cells at 37°C for a defined period (e.g., 2-4 hours).
-
-
Stopping the Reaction and Releasing CO₂:
-
Stop the cellular metabolism by adding perchloric acid to the medium. This also releases the dissolved ¹⁴CO₂ from the medium.
-
-
Quantification:
-
Remove the trapping agent from the center well and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the ¹⁴CO₂ production to the total cell protein or DNA content.
-
Compare the rate of fatty acid oxidation between cells treated with different diacylglycerols.
-
Conclusion
The available evidence strongly suggests that this compound, as a saturated 1,3-diacylglycerol, will not function as a direct activator of the Protein Kinase C signaling pathway. Its primary biological effects are likely to be metabolic. In contrast, unsaturated 1,2-diacylglycerols are potent signaling molecules that directly activate PKC isoforms with varying degrees of specificity. Saturated 1,2-diacylglycerols are also PKC activators, albeit with generally lower potency than their unsaturated counterparts. For drug development professionals, this distinction is critical. While unsaturated 1,2-DAGs and their analogs may be targets for modulating PKC-dependent signaling cascades, 1,3-DAGs like this compound could be explored for their potential in metabolic regulation, such as in the management of obesity and insulin resistance. Further direct experimental validation of the specific effects of this compound is warranted to confirm these inferred properties.
References
- 1. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phospholipase C - Wikipedia [en.wikipedia.org]
- 4. Live-cell lipid biochemistry reveals a role of diacylglycerol side-chain composition for cellular lipid dynamics and protein affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to High-Throughput Diacylglycerol Quantification: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of cellular signaling and lipid metabolism, the accurate quantification of diacylglycerol (DAG) is paramount. As a critical second messenger and a key intermediate in lipid biosynthesis, fluctuations in DAG levels are implicated in a multitude of physiological and pathological processes, including cancer and metabolic disorders.[1][2] The demand for rapid and reliable analysis of numerous samples has spurred the development of high-throughput assays. This guide provides an objective comparison of prominent high-throughput methods for DAG quantification, supported by experimental data and detailed protocols to aid in the selection of the most suitable assay for your research needs.
Comparative Analysis of High-Throughput Diacylglycerol Quantification Methods
The landscape of high-throughput DAG analysis is dominated by two major approaches: mass spectrometry-based methods and enzymatic assays. Each offers a unique set of advantages and limitations in terms of sensitivity, specificity, and amenability to automation.
Methodology Comparison
| Feature | Mass Spectrometry (LC-MS/MS) | Enzymatic Assays |
| Principle | Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation and quantification.[3] | Coupled enzymatic reactions leading to a detectable signal (fluorometric or colorimetric).[4][5] |
| Specificity | High; can distinguish between different DAG isomers and molecular species.[1][6] | Generally measures total DAG content; may have cross-reactivity with other lipids. |
| Sensitivity | Very high; limits of detection can reach the attomolar (aM) to picomolar (pM) range.[6][7][8] | Moderate; detection limits are typically in the low micromolar (µM) range.[4][5] |
| Throughput | Moderate to high; dependent on chromatographic run times.[3] | High; suitable for 96-well or 384-well plate formats.[9] |
| Sample Prep | Requires lipid extraction and may involve derivatization.[1][3][6] | Typically involves cell lysis and lipid extraction. |
| Cost | High initial instrument cost; lower per-sample cost for large batches. | Lower initial cost; reagent costs can be significant for large numbers of samples. |
| Expertise | Requires specialized knowledge for operation and data analysis. | Relatively simple to perform with standard laboratory equipment. |
Performance Data of Selected High-Throughput DAG Quantification Assays
The following table summarizes key performance metrics for various validated high-throughput DAG quantification methods.
| Method | Limit of Quantification (LOQ) | Linearity Range | Recovery | Reference |
| LC-MS/MS with Derivatization (DMG) | 62.5 aM | Not explicitly stated, but method is described as having a broad linear dynamic range. | Not explicitly stated. | [6][8] |
| Shotgun Lipidomics (with derivatization) | amol/µl | 2,500-fold | Not explicitly stated. | [1] |
| Scheduled-MRM LC-MS/MS | 2 nmol/L | Comparable to previously reported lipidomics methods. | 69.75–113.19 % (except for one DAG species) | [7] |
| Cell Biolabs Inc. DAG Assay Kit | 15 µM | Not explicitly stated. | Not explicitly stated. | [4] |
| Abcam Diacylglycerol Assay Kit (ab242293) | Not explicitly stated, but measures total DAG. | Not explicitly stated. | Not explicitly stated. | |
| HPLC with UV/Fluorescence Detection | Low picomole (pmol) to nanogram (ng) range | Not explicitly stated. | Quantitative recovery reported. | [3][10] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context and application of these assays, the following diagrams illustrate a key signaling pathway involving DAG and the general experimental workflows for the primary quantification methods.
Experimental Protocols
High-Throughput DAG Quantification by LC-MS/MS with Derivatization
This protocol is a generalized representation based on methods described for enhanced sensitivity and specificity.[1][6][8]
a. Lipid Extraction:
-
Homogenize biological samples (e.g., cells, tissues) in a suitable solvent, such as a chloroform/methanol mixture.
-
Add an internal standard (e.g., a DAG species with a unique fatty acid composition not expected in the sample) to each sample for normalization.
-
Perform a liquid-liquid extraction to separate the lipid-containing organic phase.
-
Evaporate the organic solvent under a stream of nitrogen.
b. Derivatization (e.g., with N,N-dimethylglycine):
-
Re-dissolve the dried lipid extract in a suitable solvent.
-
Add the derivatizing agent (e.g., N,N-dimethylglycine) and a coupling reagent.
-
Incubate the reaction mixture to allow for the derivatization of the hydroxyl group of DAG. This step improves ionization efficiency in the mass spectrometer.
c. LC-MS/MS Analysis:
-
Inject the derivatized sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the different lipid species using a suitable chromatography column (e.g., a C18 reversed-phase column).
-
Detect and quantify the DAG species using multiple reaction monitoring (MRM) in the mass spectrometer. The specific precursor-to-product ion transitions for each derivatized DAG species are monitored.
d. Data Analysis:
-
Integrate the peak areas for each DAG species and the internal standard.
-
Calculate the concentration of each DAG species in the original sample based on the standard curve and normalized to the internal standard.
High-Throughput Enzymatic Assay for Total DAG Quantification
This protocol is based on the principles of commercially available fluorometric assay kits.[4][5]
a. Sample Preparation:
-
Lyse cells or homogenize tissue samples in the provided assay buffer.
-
Perform a lipid extraction to isolate the total lipid fraction.
-
Dry the lipid extract and resuspend it in a suitable solvent.
b. Enzymatic Reaction:
-
Prepare a standard curve using the provided DAG standard.
-
Add the prepared samples and standards to a 96-well plate.
-
Add the kinase mixture to phosphorylate DAG to phosphatidic acid.
-
Add a lipase (B570770) to hydrolyze phosphatidic acid to glycerol-3-phosphate.
-
Add glycerol-3-phosphate oxidase to oxidize glycerol-3-phosphate, which produces hydrogen peroxide (H₂O₂).
c. Signal Detection:
-
Add a fluorometric probe that reacts with H₂O₂ to produce a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths (e.g., Ex/Em = 530-560/585-595 nm).
d. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the standard curve of fluorescence intensity versus DAG concentration.
-
Determine the DAG concentration in the unknown samples from the standard curve.
Conclusion
The choice of a high-throughput assay for diacylglycerol quantification is a critical decision that hinges on the specific research question, available resources, and the desired level of molecular detail. For in-depth lipidomic studies requiring the differentiation of DAG isomers and molecular species with high sensitivity, LC-MS/MS-based methods are the gold standard. In contrast, for rapid screening of total DAG levels in a large number of samples, enzymatic assays provide a convenient and cost-effective solution. By understanding the principles, performance characteristics, and protocols of these methods, researchers can confidently select the most appropriate tool to advance their investigations into the multifaceted roles of diacylglycerol in health and disease.
References
- 1. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cell Biolabs Inc DAG (Diacylglyercol) Assay Kit, 100 assays, Quantity: | Fisher Scientific [fishersci.com]
- 5. DAG Assay Kit [cellbiolabs.com]
- 6. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 9. montanamolecular.com [montanamolecular.com]
- 10. An HPLC assay for sn-1,2-diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Palmitoyl-3-lauroyl-rac-glycerol: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of laboratory chemicals is a cornerstone of operational excellence and environmental responsibility. This guide provides clear, step-by-step procedures for the proper disposal of 1-Palmitoyl-3-lauroyl-rac-glycerol, ensuring the safety of laboratory personnel and compliance with institutional protocols.
Immediate Safety and Handling Considerations
According to the Safety Data Sheet (SDS) from Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: A standard lab coat is recommended to prevent skin contact.
General Handling:
-
Work in a well-ventilated area.
-
Avoid direct contact with skin and eyes.
-
Keep containers securely closed when not in use.
Hazard and Physical Properties Summary
The following table summarizes the key hazard and physical information for this compound.
| Property | Value | Reference |
| GHS Classification | Not classified as hazardous | |
| CAS Number | 51604-53-6 | [1] |
| Synonyms | 1-Palmitin-3-Laurin, TG(16:0/0:0/12:0) | [1] |
| Physical State | Solid | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 |
Step-by-Step Disposal Procedures
The disposal of this compound, as a non-hazardous substance, is straightforward. However, it is crucial to follow your institution's specific guidelines.
Step 1: Waste Identification and Segregation
-
Confirm the Waste Stream: Identify the waste as either pure this compound or a solution.
-
Check for Contamination: Crucially, determine if the waste has been mixed with any hazardous materials (e.g., flammable solvents, toxic reagents). If it is contaminated with a hazardous substance, the entire mixture must be treated as hazardous waste and disposed of according to your institution's hazardous chemical waste procedures.
-
Segregate Non-Hazardous Waste: Keep unadulterated this compound waste separate from hazardous waste streams to prevent cross-contamination.
Step 2: Preparing for Disposal
-
For Liquid Waste (e.g., solutions in non-hazardous, water-miscible solvents):
-
For small quantities, disposal down the sanitary sewer with copious amounts of water may be permissible. Always confirm this with your institution's Environmental Health and Safety (EHS) department first.
-
If drain disposal is not permitted or for larger volumes, collect the liquid in a clearly labeled, sealed container.
-
-
For Solid Waste (e.g., pure compound, contaminated wipes, absorbent materials from spills):
-
Collect all solid waste in a designated, non-leaking container.
-
Label the container clearly with the contents ("this compound contaminated debris") and mark it as "non-hazardous."
-
Step 3: Final Disposal
-
Non-Hazardous Liquid Waste: If approved by your EHS department, pour the liquid waste down the sink drain, followed by a significant amount of water.
-
Non-Hazardous Solid Waste: Place the sealed and labeled container directly into the designated dumpster for non-hazardous laboratory waste. Do not use standard laboratory trash cans, as custodial staff may not be trained to handle chemical waste.[2]
-
Empty Containers: Deface or remove the label from the original container to indicate it is empty and then dispose of it in the regular trash.
Crucial Final Step: Consult Your Institutional EHS
Before proceeding with any disposal method, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance and ensure compliance with all local and national regulations.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 1-Palmitoyl-3-lauroyl-rac-glycerol
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 1-Palmitoyl-3-lauroyl-rac-glycerol, ensuring laboratory safety and procedural integrity. The following information is based on the Safety Data Sheet (SDS) provided by Cayman Chemical, which indicates that this substance is not classified as hazardous according to the Globally Harmonized System (GHS). While the compound presents a low hazard profile, adherence to standard laboratory safety protocols is essential to maintain a safe working environment.
Personal Protective Equipment (PPE)
Even with non-hazardous materials, a foundational level of personal protective equipment is a best practice in any laboratory setting to protect against unforeseen splashes or contact.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes of solutions containing the substance. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact and maintains the purity of the sample. |
| Body Protection | Standard laboratory coat | Protects clothing and skin from accidental spills. |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures both safety and the quality of experimental results. The following flowchart outlines the key steps for handling this compound.
Caption: Standard operational workflow for handling this compound.
Spill Response Plan
In the event of a spill, a clear and concise response plan is necessary to ensure a quick and safe cleanup. Given the non-hazardous nature of this compound, the procedure is straightforward.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
